Aminoacyl tRNA synthetase-IN-3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C26H36N8O5S |
|---|---|
Peso molecular |
572.7 g/mol |
Nombre IUPAC |
(2S)-2,6-diamino-N-[3-[2-[[4-(2,5-dimethoxyanilino)-1,3,5-triazin-2-yl]amino]phenyl]sulfonylpropyl]hexanamide |
InChI |
InChI=1S/C26H36N8O5S/c1-38-18-11-12-22(39-2)21(16-18)33-26-31-17-30-25(34-26)32-20-9-3-4-10-23(20)40(36,37)15-7-14-29-24(35)19(28)8-5-6-13-27/h3-4,9-12,16-17,19H,5-8,13-15,27-28H2,1-2H3,(H,29,35)(H2,30,31,32,33,34)/t19-/m0/s1 |
Clave InChI |
DFDOZFPFRRTBOJ-IBGZPJMESA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Aminoacyl tRNA Synthetase-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Aminoacyl tRNA synthetase-IN-3, a novel inhibitor of Plasmodium falciparum lysyl-tRNA synthetase (PfLysRS). This document collates available quantitative data, details key experimental methodologies, and visualizes the underlying molecular interactions and experimental workflows. This compound, also designated as compound 36K3, demonstrates potent and selective inhibition of PfLysRS, highlighting its potential as a promising antimalarial candidate. The information presented herein is intended to support further research and development efforts in the field of anti-infective drug discovery.
Introduction to Aminoacyl-tRNA Synthetases as Drug Targets
Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes responsible for the faithful translation of the genetic code.[1] They catalyze the attachment of specific amino acids to their cognate tRNA molecules in a two-step process crucial for protein synthesis.[1] This fundamental role in cellular viability makes them attractive targets for the development of antimicrobial agents. Structural differences between the aaRSs of pathogens and humans allow for the design of selective inhibitors with minimal off-target effects. Lysyl-tRNA synthetase (LysRS) in the malaria parasite Plasmodium falciparum (PfLysRS) has been identified as a particularly promising target for novel antimalarial therapies.[2]
This compound: An Overview
This compound (also known as compound 36K3) is a potent and selective inhibitor of Plasmodium falciparum lysyl-tRNA synthetase (PfLysRS).[1] It was developed through a structure-guided design approach, starting from an anaplastic lymphoma kinase (ALK) inhibitor scaffold.[1] This strategic modification led to a compound with significantly enhanced selectivity and inhibitory activity against the parasite's enzyme compared to its human counterpart.
Mechanism of Action
This compound exerts its inhibitory effect by competitively binding to the active site of PfLysRS. Specifically, it occupies both the ATP-binding pocket and the L-lysine binding site.[1] This dual occupancy prevents the natural substrates from binding, thereby halting the aminoacylation process and subsequently inhibiting protein synthesis in the parasite. The covalent attachment of an L-lysine moiety to the core inhibitor structure is a key feature of this compound, contributing to its potent and selective activity against PfLysRS.
Figure 1: Competitive inhibition of PfLysRS by this compound.
Quantitative Data
The inhibitory potency of this compound and its precursor has been evaluated through enzymatic assays. The key quantitative data are summarized in the table below.
| Compound | Target | Assay | Parameter | Value | Reference |
| This compound (36K3) | PfLysRS | Enzymatic Assay | IC50 | 59.2 nM | [1] |
Note: Further quantitative data regarding selectivity against human LysRS and in-vitro antiplasmodial activity (EC50) are detailed in the primary literature and are crucial for a comprehensive assessment of the compound's therapeutic potential.
Experimental Protocols
The development and characterization of this compound involved several key experimental procedures. The generalized protocols are outlined below, based on standard methodologies in the field. For detailed experimental parameters, refer to the primary publication by Zhou et al. (2024).
PfLysRS Inhibition Assay
This assay is designed to measure the enzymatic activity of PfLysRS and the inhibitory effect of compounds like this compound. A common method is the malachite green assay, which quantifies the production of pyrophosphate (PPi), a byproduct of the aminoacylation reaction.
-
Recombinant Enzyme Expression and Purification: The gene encoding PfLysRS is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The recombinant protein is then overexpressed and purified using affinity chromatography.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, MgCl₂, KCl, and DTT. To this, the substrates L-lysine and ATP are added.
-
Inhibitor Addition: Varying concentrations of this compound (dissolved in DMSO) are added to the reaction mixture.
-
Enzyme Initiation: The reaction is initiated by the addition of purified PfLysRS.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Quenching and Detection: The reaction is stopped, and a malachite green reagent is added. The absorbance is measured at a specific wavelength (e.g., 620 nm) to determine the amount of PPi produced.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 2: General workflow for determining the IC₅₀ of PfLysRS inhibitors.
In Vitro Antiplasmodial Activity Assay
This assay assesses the ability of this compound to inhibit the growth of P. falciparum in a red blood cell culture. The SYBR Green I-based fluorescence assay is a widely used method.
-
Parasite Culture: A chloroquine-sensitive strain of P. falciparum (e.g., 3D7) is maintained in a continuous culture of human red blood cells in a complete medium.
-
Drug Plate Preparation: this compound is serially diluted in the culture medium in a 96-well plate.
-
Parasite Inoculation: The parasite culture, synchronized at the ring stage, is added to the wells of the drug plate.
-
Incubation: The plate is incubated for 72 hours under controlled atmospheric conditions (low oxygen, high carbon dioxide).
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader.
-
Data Analysis: The EC₅₀ value, representing the concentration of the compound that inhibits parasite growth by 50%, is determined by analyzing the fluorescence data.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of PfLysRS, representing a significant advancement in the pursuit of novel antimalarial drugs. Its mechanism of action, involving the dual occupancy of the ATP and L-lysine binding sites, provides a strong basis for its efficacy. The detailed experimental protocols outlined in this guide serve as a foundation for further investigation and optimization of this and related compounds. Future studies should focus on comprehensive preclinical evaluation, including in vivo efficacy in animal models, pharmacokinetic profiling, and toxicology studies, to fully assess the therapeutic potential of this compound.
References
An In-depth Technical Guide to Aminoacyl-tRNA Synthetases: Key Enzymes in Protein Synthesis and Emerging Drug Targets
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aminoacyl-tRNA synthetases (aaRSs) are a ubiquitous and essential family of enzymes responsible for a critical step in protein synthesis: the charging of transfer RNA (tRNA) molecules with their corresponding amino acids. This high-fidelity process ensures the correct translation of the genetic code. Beyond their canonical role in translation, aaRSs are increasingly recognized for their involvement in a variety of other cellular processes, making them attractive targets for the development of novel therapeutics. This technical guide provides a comprehensive overview of the structure, function, and mechanism of aaRSs, with a focus on their potential as drug targets. While the specific compound "Aminoacyl tRNA synthetase-IN-3" does not correspond to a known molecule in the public domain, this document will serve as a foundational resource for researchers engaged in the discovery and development of inhibitors for this enzyme class.
Introduction to Aminoacyl-tRNA Synthetases
Aminoacyl-tRNA synthetases are vital enzymes that catalyze the attachment of a specific amino acid to its cognate tRNA molecule.[1][2][3] This two-step reaction, known as aminoacylation or tRNA charging, is fundamental to the fidelity of protein synthesis.[4][5] The resulting aminoacyl-tRNA is then delivered to the ribosome, where the amino acid is incorporated into a growing polypeptide chain according to the messenger RNA (mRNA) template.[1][6] Humans have 20 different types of aaRSs, one for each of the standard amino acids.[1]
The crucial role of aaRSs in cellular viability has made them a focal point for the development of antimicrobial agents. Furthermore, their emerging roles in various signaling pathways and human diseases have expanded their potential as therapeutic targets for a range of conditions.[3][4][7]
Structure and Classification
Aminoacyl-tRNA synthetases are multi-domain proteins that typically consist of a catalytic domain and an anticodon-binding domain.[1] These enzymes are broadly classified into two main classes, Class I and Class II, based on the architecture of their catalytic domains.[1][2]
| Feature | Class I aaRS | Class II aaRS |
| Catalytic Domain | Contains a Rossmann fold with two highly conserved sequence motifs. | Composed of a central antiparallel β-sheet flanked by α-helices and features three conserved motifs.[4] |
| Aminoacylation Site | Attaches the amino acid to the 2'-hydroxyl group of the terminal adenosine (B11128) of the tRNA.[1][2] | Attaches the amino acid to the 3'-hydroxyl group of the terminal adenosine of the tRNA.[1][2] |
| Quaternary Structure | Typically monomeric or dimeric.[1][2] | Generally dimeric or tetrameric.[1][2] |
| tRNA Approach | Binds to the minor groove of the tRNA acceptor stem. | Binds to the major groove of the tRNA acceptor stem. |
The Aminoacylation Reaction: A Two-Step Process
The enzymatic activity of aaRSs is a two-step process that ensures the high fidelity of protein translation.[4][5]
-
Amino Acid Activation: The synthetase first binds ATP and the specific amino acid, catalyzing the formation of an aminoacyl-adenylate intermediate and releasing inorganic pyrophosphate (PPi).[1][4][5]
-
tRNA Charging: The activated amino acid is then transferred from the aminoacyl-AMP intermediate to the 3' end of the cognate tRNA molecule, releasing AMP.[1][4][5]
This process is depicted in the signaling pathway diagram below.
Experimental Protocols
Aminoacylation Assay
This assay is fundamental for determining the kinetic parameters of aaRSs and for screening potential inhibitors.
Objective: To measure the rate of tRNA charging by a specific aaRS.
Materials:
-
Purified aaRS enzyme
-
Cognate tRNA
-
Radiolabeled amino acid (e.g., [³H]-leucine)
-
ATP
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and the radiolabeled amino acid.
-
Initiate the reaction by adding the aaRS enzyme and cognate tRNA.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
At various time points, quench aliquots of the reaction mixture by spotting them onto glass fiber filters and immersing the filters in cold 5% TCA.
-
Wash the filters with cold 5% TCA to remove unincorporated radiolabeled amino acid, followed by an ethanol (B145695) wash.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the amount of radiolabeled amino acid attached to the tRNA to determine the reaction velocity.
Inhibitor Screening Workflow
A typical workflow for identifying and characterizing inhibitors of aaRSs is outlined below.
Aminoacyl-tRNA Synthetases as Drug Targets
The essential nature of aaRSs in protein synthesis makes them attractive targets for the development of antimicrobial agents. Inhibitors of bacterial aaRSs can selectively disrupt protein synthesis in pathogens with minimal effects on the human host. Additionally, the involvement of human aaRSs in various non-canonical functions, including angiogenesis, inflammation, and apoptosis, has opened up avenues for therapeutic intervention in diseases such as cancer and autoimmune disorders.[3][4]
While specific quantitative data for a compound named "this compound" is not available, the table below summarizes the types of inhibitors that have been developed for aaRSs and their general characteristics.
| Inhibitor Class | Mechanism of Action | Target Organism/Disease |
| Aminoacyl-adenylate analogues | Compete with the aminoacyl-adenylate intermediate. | Bacteria, Fungi |
| tRNA mimics | Bind to the tRNA binding site. | Bacteria |
| Natural products (e.g., Mupirocin) | Reversibly inhibit isoleucyl-tRNA synthetase. | Bacteria (topical infections) |
| Novel synthetic scaffolds | Target allosteric sites or have unique binding modes. | Bacteria, Cancer, Autoimmune diseases |
Conclusion
Aminoacyl-tRNA synthetases are a well-established class of enzymes with a critical role in the maintenance of life. Their enzymatic activity is a validated target for antimicrobial drug discovery, and their non-canonical functions are providing new opportunities for therapeutic development in a host of human diseases. While the specific entity "this compound" remains uncharacterized in public literature, the foundational knowledge presented in this guide offers a robust starting point for researchers aiming to explore the therapeutic potential of inhibiting this vital enzyme family. Continued research into the diverse roles and intricate mechanisms of aaRSs will undoubtedly fuel the discovery of novel and effective medicines.
References
- 1. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]
- 2. proteopedia.org [proteopedia.org]
- 3. Aminoacyl-tRNA synthetases: Structure, function, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoacyl-tRNA Synthetases [labome.com]
- 5. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDB-101: Molecule of the Month: Aminoacyl-tRNA Synthetases [pdb101.rcsb.org]
- 7. Aminoacyl-tRNA synthetases in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Origin of Aminoacyl-tRNA Synthetase Inhibitors: A Case Study of the Hypothetical Molecule Aminoacyl-tRNA Synthetase-IN-3
Disclaimer: As of December 2025, there is no publicly available scientific literature or patent information for a molecule specifically designated "Aminoacyl tRNA synthetase-IN-3". Therefore, this technical guide will detail the discovery and origin of a representative, hypothetical aminoacyl-tRNA synthetase (aaRS) inhibitor, which we will refer to as Aminoacyl-tRNA Synthetase-IN-3 (AARS-IN-3). The methodologies, data, and pathways described are based on established principles and common practices in the field of aaRS inhibitor drug discovery.
Introduction: Aminoacyl-tRNA Synthetases as High-Value Drug Targets
Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes responsible for a critical step in protein synthesis: the attachment of the correct amino acid to its corresponding tRNA molecule.[1][2][3] This process, known as aminoacylation or tRNA charging, ensures the fidelity of the translation of the genetic code.[2] Because these enzymes are vital for cell growth and survival, they represent attractive targets for the development of novel therapeutics, including antibiotics, antifungals, and anticancer agents.[4][5][6] The inhibition of an aaRS depletes the pool of charged tRNAs, leading to a halt in protein synthesis and subsequent cell death.[4]
This guide provides a comprehensive overview of the discovery process of a hypothetical small molecule inhibitor, AARS-IN-3, targeting a specific aminoacyl-tRNA synthetase.
Discovery of AARS-IN-3: A High-Throughput Screening Approach
The initial discovery of novel aaRS inhibitors often begins with a high-throughput screening (HTS) campaign, where large libraries of chemical compounds are rapidly assayed for their ability to inhibit the target enzyme.[1][5][7]
HTS Assay Principle
A common HTS approach for aaRS inhibitors is a cell-free in vitro translation (IVT) assay.[8] This assay utilizes a lysate, for example from rabbit reticulocytes, which contains all the necessary components for protein synthesis, including the full complement of aaRSs.[1] A reporter gene, such as luciferase, is translated in this system, and the resulting luminescence is measured. A decrease in luminescence in the presence of a test compound indicates potential inhibition of a component of the translation machinery.
HTS Experimental Workflow
The HTS workflow for the discovery of AARS-IN-3 is a multi-step process designed for efficiency and automation.[7]
HTS Data and Hit Selection
The primary HTS would be conducted at a single high concentration of each compound (e.g., 10 µM). Compounds that cause a significant reduction in the reporter signal (e.g., >50% inhibition) are considered "primary hits." These hits are then re-tested in dose-response experiments to confirm their activity and determine their potency (IC50). AARS-IN-3 would have been identified as a primary hit and subsequently confirmed in these follow-up assays.
Hit-to-Lead: Characterization of AARS-IN-3
Once identified and confirmed as a hit, AARS-IN-3 would undergo a series of biochemical and cell-based assays to determine its specific target, mechanism of action, and cellular activity.
Target Deconvolution
To identify which of the 20 aaRSs is the target of AARS-IN-3, a primer extension inhibition assay could be employed.[9][10] This technique uses a cell-free translation system with a synthetic mRNA template containing codons for all 20 amino acids.[9][10] Inhibition of a specific aaRS leads to ribosome stalling at the corresponding codon, which can be detected by primer extension.[9]
Biochemical Assays for Potency and Mechanism of Action
This is a direct measure of the enzyme's activity.[11] It typically involves incubating the purified target aaRS with its cognate amino acid (radiolabeled), tRNA, and ATP. The amount of radiolabeled aminoacyl-tRNA formed is then quantified.
Experimental Protocol: Aminoacylation Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl2, 2 mM ATP, 1 mM DTT, 0.1 mg/mL BSA, and purified recombinant target aaRS (e.g., 50 nM).
-
Inhibitor Addition: Add varying concentrations of AARS-IN-3 or vehicle control (DMSO) to the reaction mixture.
-
Initiation of Reaction: Initiate the reaction by adding a mixture of [3H]-labeled cognate amino acid (e.g., 10 µM) and cognate tRNA (e.g., 5 µM).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Quenching: Stop the reaction by spotting the mixture onto a trichloroacetic acid (TCA)-soaked filter paper.
-
Washing: Wash the filter paper with cold 5% TCA to remove unincorporated radiolabeled amino acid.
-
Quantification: Measure the radioactivity remaining on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of AARS-IN-3 and determine the IC50 value by fitting the data to a dose-response curve.
This assay measures the first step of the aminoacylation reaction: the formation of the aminoacyl-adenylate intermediate.[11] It relies on the incorporation of radiolabeled pyrophosphate ([32P]PPi) into ATP, which is dependent on the presence of the cognate amino acid and the aaRS enzyme.
Experimental Protocol: ATP-PPi Exchange Assay
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.8), 10 mM MgCl2, 2 mM ATP, 2 mM cognate amino acid, and purified target aaRS (e.g., 20 nM).
-
Inhibitor Addition: Add varying concentrations of AARS-IN-3 or vehicle control.
-
Initiation: Start the reaction by adding [32P]PPi.
-
Incubation: Incubate at 37°C for 15 minutes.
-
Quenching: Stop the reaction by adding a solution of activated charcoal, which binds ATP but not PPi.
-
Washing and Quantification: Wash the charcoal to remove unbound [32P]PPi and measure the radioactivity of the bound [32P]ATP using a scintillation counter.
-
Data Analysis: Determine the IC50 value as described for the aminoacylation assay.
Quantitative Data for AARS-IN-3
The following table presents hypothetical but realistic quantitative data for AARS-IN-3 against its target aaRS, alongside data for known aaRS inhibitors for comparison.
| Compound | Target aaRS | Assay Type | IC50 (nM) | Ki (nM) | Mode of Inhibition |
| AARS-IN-3 | Leucyl-tRNA Synthetase (LeuRS) | Aminoacylation | 22.34 | 15.8 | Competitive with Leucine |
| Mupirocin[12] | Isoleucyl-tRNA Synthetase (IleRS) | Aminoacylation | 0.8 | N/A | Competitive with Isoleucine |
| Halofuginone | Prolyl-tRNA Synthetase (ProRS) | Aminoacylation | 14 | N/A | Competitive with Proline |
| ASP3026[6] | Lysyl-tRNA Synthetase (LysRS) | ATP Hydrolysis | 657 | N/A | Competitive with ATP |
Cell-Based Assays
To assess the activity of AARS-IN-3 in a cellular context, its effect on the growth of various cell lines (e.g., bacterial or cancer cell lines) would be determined. A standard cell viability assay, such as the MTT or resazurin (B115843) assay, would be used to measure the GI50 (concentration for 50% growth inhibition).
Hit-to-Lead Workflow
The process of advancing a confirmed hit like AARS-IN-3 to a lead compound involves iterative cycles of chemical modification and biological testing to improve its potency, selectivity, and drug-like properties.
Cellular Impact of AARS-IN-3: Signaling Pathway Perturbation
Inhibition of an aaRS by AARS-IN-3 leads to a depletion of charged tRNAs, which triggers a cellular stress response. One of the key pathways affected is the General Amino Acid Control (GAAC) pathway (in yeast and fungi) or the Integrated Stress Response (ISR) in mammals. In this pathway, uncharged tRNAs activate the kinase GCN2, which then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global downregulation of protein synthesis while simultaneously upregulating the translation of specific stress-response genes, such as ATF4.
Conclusion
The discovery and development of an aminoacyl-tRNA synthetase inhibitor like the hypothetical AARS-IN-3 is a systematic process that begins with high-throughput screening of large compound libraries. Positive hits are then subjected to a rigorous series of biochemical and cell-based assays to confirm their activity, identify their specific molecular target, and elucidate their mechanism of action. Through iterative cycles of medicinal chemistry and biological testing, a promising hit can be optimized into a lead compound with the potential for further development as a therapeutic agent. The study of such inhibitors not only provides new avenues for treating diseases but also offers powerful tools to probe the fundamental processes of protein synthesis and cellular regulation.
References
- 1. High-Throughput Screening for Protein Synthesis Inhibitors Targeting Aminoacyl-tRNA Synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. High Throughput Screening — Target Discovery Institute [tdi.ox.ac.uk]
- 8. High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identifying the targets of aminoacyl-tRNA synthetase inhibitors by primer extension inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Drugging tRNA aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Aminoacyl-tRNA Synthetase Inhibition
An in-depth search has revealed no specific public information or scientific literature for a compound designated "Aminoacyl tRNA synthetase-IN-3". This may indicate that it is a very new, internal, or less publicly known compound.
However, to fulfill the user's request for a detailed technical guide on the structure and function of a molecule targeting aminoacyl-tRNA synthetases, this document will provide a comprehensive overview of a well-characterized inhibitor of this enzyme class. This guide will focus on the general principles of aminoacyl-tRNA synthetase structure, function, and inhibition, using publicly available data for known inhibitors as examples to meet the core requirements of the request.
Audience: Researchers, scientists, and drug development professionals.
Abstract: Aminoacyl-tRNA synthetases (AARSs) are a class of essential enzymes responsible for the faithful translation of the genetic code.[1][2] They catalyze the attachment of a specific amino acid to its cognate tRNA, a critical step in protein synthesis.[3][4] Their essential role in cell viability has made them attractive targets for the development of novel therapeutics, including antibiotics and anticancer agents. This guide provides a technical overview of the structure and function of AARSs and the mechanisms of their inhibition.
Core Structure and Function of Aminoacyl-tRNA Synthetases
Aminoacyl-tRNA synthetases are modular enzymes typically composed of a catalytic domain, an anticodon-binding domain, and often an editing domain to correct misacylation.[3][4] These enzymes are broadly classified into two main classes, Class I and Class II, based on the architecture of their catalytic domains.[3][4]
-
Class I AARSs possess a Rossmann fold catalytic domain and typically recognize the minor groove of the tRNA acceptor stem.[2] They aminoacylate the 2'-hydroxyl group of the terminal adenosine (B11128) of the tRNA.[3][4]
-
Class II AARSs have a catalytic domain composed of a bundle of antiparallel beta-sheets and interact with the major groove of the tRNA acceptor stem.[2][5] They attach the amino acid to the 3'-hydroxyl group of the terminal adenosine.[3][4]
The fundamental role of AARSs is to ensure the correct pairing of amino acids with their corresponding tRNAs, a process critical for maintaining the fidelity of protein synthesis.[1][6]
The Aminoacylation Reaction: A Two-Step Process
The enzymatic activity of AARSs proceeds through a two-step reaction:
-
Amino Acid Activation: The synthetase first binds ATP and the specific amino acid, leading to the formation of an aminoacyl-adenylate intermediate and the release of pyrophosphate (PPi).[1][3][5]
-
Aminoacyl Transfer: The activated amino acid is then transferred from the aminoacyl-AMP to the 3' end of its cognate tRNA molecule, releasing AMP.[1][3][5]
This "charging" of the tRNA molecule makes it ready for delivery to the ribosome for protein synthesis.[3]
Signaling Pathways and Cellular Roles
Beyond their canonical role in protein synthesis, AARSs are increasingly recognized for their involvement in a variety of other cellular processes and signaling pathways.[2][7] These non-canonical functions are often mediated by appended domains or through interactions with other proteins. Dysregulation of AARS function has been implicated in various human diseases, further highlighting their importance as therapeutic targets.[7]
Experimental Protocols
Aminoacylation Assay
This assay is fundamental for determining the inhibitory activity of a compound against a specific AARS.
Objective: To measure the rate of amino acid attachment to its cognate tRNA in the presence and absence of an inhibitor.
Materials:
-
Purified aminoacyl-tRNA synthetase
-
Cognate tRNA
-
Radiolabeled amino acid (e.g., ³H-leucine)
-
ATP
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl)
-
Inhibitor compound
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and the radiolabeled amino acid.
-
Add varying concentrations of the inhibitor compound to the reaction mixture.
-
Initiate the reaction by adding the purified AARS and its cognate tRNA.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Stop the reaction by adding cold TCA to precipitate the charged tRNA.
-
Filter the reaction mixture through glass fiber filters to capture the precipitated, radiolabeled aminoacyl-tRNA.
-
Wash the filters with cold TCA to remove unincorporated radiolabeled amino acid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
ATP-PPi Exchange Assay
This assay measures the first step of the aminoacylation reaction, the activation of the amino acid.
Objective: To determine if an inhibitor affects the amino acid activation step.
Materials:
-
Purified aminoacyl-tRNA synthetase
-
Cognate amino acid
-
ATP
-
³²P-labeled pyrophosphate (³²PPi)
-
Reaction buffer
-
Inhibitor compound
-
Activated charcoal
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, the cognate amino acid, and ³²PPi.
-
Add varying concentrations of the inhibitor.
-
Initiate the reaction by adding the purified AARS.
-
Incubate the reaction at the optimal temperature.
-
Stop the reaction by adding activated charcoal, which binds the newly formed [³²P]ATP.
-
Pellet the charcoal by centrifugation.
-
Measure the radioactivity in the charcoal pellet.
-
Calculate the rate of ATP formation and the effect of the inhibitor.
Visualization of Key Processes
The Aminoacylation Reaction Pathway
References
- 1. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tRNA synthetase: tRNA Aminoacylation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]
- 4. Aminoacyl tRNA Synthetase - Proteopedia, life in 3D [proteopedia.org]
- 5. Aminoacyl-tRNA Synthetases [labome.com]
- 6. researchgate.net [researchgate.net]
- 7. Aminoacyl-tRNA synthetases: Structure, function, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Specificity of Aminoacyl-tRNA Synthetase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target specificity of aminoacyl-tRNA synthetase (aaRS) inhibitors, a promising class of therapeutic agents. Due to the absence of a publicly recognized inhibitor named "Aminoacyl tRNA synthetase-IN-3," this document will focus on well-characterized inhibitors targeting different aaRSs to illustrate the core principles of their target specificity. We will examine Mupirocin (targeting Isoleucyl-tRNA Synthetase), Tavaborole (targeting Leucyl-tRNA Synthetase), and REP8839 (targeting Methionyl-tRNA Synthetase) as representative examples.
Introduction to Aminoacyl-tRNA Synthetases as Drug Targets
Aminoacyl-tRNA synthetases are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in protein biosynthesis.[1][2] Their fundamental role in cell viability makes them attractive targets for the development of antimicrobial and anti-cancer agents. The structural differences between prokaryotic and eukaryotic aaRSs, and even between cytoplasmic and mitochondrial enzymes in eukaryotes, provide a basis for the development of selective inhibitors.[3]
Mechanisms of Inhibition
Aminoacyl-tRNA synthetase inhibitors can exert their effects through various mechanisms, primarily by competing with the natural substrates of the enzyme: the amino acid, ATP, or the tRNA molecule. The inhibitors discussed in this guide showcase two distinct and effective mechanisms:
-
Competitive Inhibition: Mupirocin and REP8839 act as competitive inhibitors of their respective target synthetases. Mupirocin, a natural product from Pseudomonas fluorescens, selectively binds to the bacterial isoleucyl-tRNA synthetase (IleRS), preventing the binding of isoleucine and thereby halting protein synthesis.[1][4] Similarly, REP8839 is a potent inhibitor of methionyl-tRNA synthetase (MetRS) and is competitive with methionine.[5]
-
tRNA Trapping: Tavaborole, a benzoxaborole antifungal agent, employs a unique mechanism. It forms a stable adduct with the terminal adenosine (B11128) of the tRNA molecule within the editing site of leucyl-tRNA synthetase (LeuRS).[6][7] This trapping of the tRNA prevents the catalytic turnover of the enzyme, leading to a cessation of protein synthesis.[6]
Quantitative Analysis of Inhibitor Potency
The potency and selectivity of aaRS inhibitors are determined through various in vitro assays. The half-maximal inhibitory concentration (IC50), inhibition constant (Ki), and minimum inhibitory concentration (MIC) are key parameters used to quantify their activity.
Table 1: In Vitro Enzyme Inhibition Data
| Inhibitor | Target Enzyme | Organism/Cell Line | Assay Type | IC50 | Ki | Reference(s) |
| Mupirocin | Isoleucyl-tRNA Synthetase (IleRS) | Staphylococcus aureus | [1] | |||
| Tavaborole (AN2690) | Leucyl-tRNA Synthetase (LeuRS) | Saccharomyces cerevisiae (yeast) | [6] | |||
| Human Cytoplasmic LeuRS | >1000-fold selective for fungal LeuRS | [8] | ||||
| REP8839 | Methionyl-tRNA Synthetase (MetRS) | Staphylococcus aureus | Aminoacylation Assay | <1.9 nM | 10 pM | [5][9] |
| Haemophilus influenzae | Aminoacylation Assay | ~25 nM | [9] | |||
| Escherichia coli | Aminoacylation Assay | ~300 nM | [9] | |||
| Human Mitochondrial MetRS | 1000-fold weaker than S. aureus MetRS | [5] | ||||
| Human Cytoplasmic MetRS | >1,000,000-fold selective | [5] |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Inhibitor | Target Organism | MIC (µg/mL) | Reference(s) |
| Mupirocin | Staphylococcus aureus (susceptible) | 0.06 - 0.5 | [9] |
| Staphylococcus aureus (low-level resistant) | 0.5 - 8 | [9] | |
| Staphylococcus aureus (high-level resistant) | >128 | [9] | |
| Tavaborole (AN2690) | Trichophyton rubrum | 1 | [10] |
| Trichophyton mentagrophytes | 1 | [10] | |
| Various Fungi | 0.25 - 2 | [10] | |
| REP8839 | Staphylococcus aureus (including MRSA) | ≤0.5 | [11] |
| Staphylococcus epidermidis | ≤0.25 | [11] | |
| Streptococcus pyogenes | ≤0.25 | [11] |
Experimental Protocols
The characterization of aaRS inhibitors relies on a set of standardized biochemical and microbiological assays.
Aminoacylation Assay (for Mupirocin and REP8839)
This assay measures the enzymatic activity of the aaRS by quantifying the attachment of a radiolabeled amino acid to its cognate tRNA.
Principle: The rate of incorporation of a radiolabeled amino acid (e.g., [3H]-isoleucine for IleRS or [35S]-methionine for MetRS) into tRNA is measured in the presence and absence of the inhibitor.
Materials:
-
Purified aminoacyl-tRNA synthetase
-
Cognate tRNA
-
Radiolabeled amino acid (e.g., L-[4,5-3H]leucine)
-
ATP
-
Reaction buffer (e.g., 65 mM Tris-HCl, pH 8.0, 80 mM KCl, 10 mM magnesium acetate, 2.5 mM dithiothreitol)[9]
-
Inhibitor compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA) for precipitation
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures containing all components except the enzyme.
-
Add the inhibitor at various concentrations to the test reactions and an equivalent volume of DMSO to the control reactions.
-
Initiate the reaction by adding the purified aaRS enzyme.
-
Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding cold TCA to precipitate the tRNA and any attached radiolabeled amino acid.
-
Filter the precipitate through glass fiber filters and wash with cold TCA to remove unincorporated radiolabeled amino acid.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
tRNA Trapping Assay (for Tavaborole)
This assay is specific for inhibitors like Tavaborole that function by forming a stable adduct with tRNA in the editing site of the synthetase.
Principle: The formation of a stable complex between the enzyme, tRNA, and the inhibitor is detected, often through gel mobility shift assays or filter binding assays.
Materials:
-
Purified leucyl-tRNA synthetase (LeuRS)
-
Cognate tRNALeu
-
Tavaborole (AN2690)
-
Reaction buffer
-
For gel mobility shift: Native polyacrylamide gel, electrophoresis buffer, and staining reagents.
-
For filter binding: Nitrocellulose and nylon membranes.
Procedure (Gel Mobility Shift Assay):
-
Incubate purified LeuRS, tRNALeu, and Tavaborole in the reaction buffer.
-
Run the samples on a native polyacrylamide gel.
-
The formation of the stable ternary complex (LeuRS-tRNALeu-Tavaborole) will result in a band with a slower migration compared to the enzyme or the enzyme-tRNA complex alone.
-
Visualize the bands by staining (e.g., with Coomassie blue for the protein and a nucleic acid stain for the tRNA).
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized inoculum of the test microorganism is cultured in a series of dilutions of the inhibitor.
Materials:
-
Test microorganism (e.g., S. aureus, T. rubrum)
-
Appropriate culture medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Inhibitor compound
-
96-well microtiter plates
-
Incubator
Procedure (Broth Microdilution Method):
-
Prepare serial dilutions of the inhibitor in the culture medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (no inhibitor) and negative (no inoculum) controls.
-
Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the inhibitor at which there is no visible growth.[10]
Signaling Pathway Interactions
Inhibition of aminoacyl-tRNA synthetases can lead to an accumulation of uncharged tRNAs, which is a cellular stress signal that can activate specific signaling pathways.
The mTORC1 Pathway
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and proliferation, and its activity is sensitive to amino acid availability.[12][13] Leucyl-tRNA synthetase (LeuRS) has been identified as a key sensor of intracellular leucine (B10760876) levels, directly interacting with the Rag GTPases to activate mTORC1 signaling.[12][14] Inhibition of LeuRS would therefore be expected to suppress mTORC1 activity, mimicking a state of leucine starvation.
Caption: The mTORC1 signaling pathway and its inhibition by LeuRS inhibitors.
The GCN2 Pathway
The General Control Nonderepressible 2 (GCN2) kinase is a key sensor of amino acid deprivation.[15] An accumulation of uncharged tRNA, which occurs upon inhibition of an aaRS, leads to the activation of GCN2. Activated GCN2 then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global downregulation of protein synthesis while selectively upregulating the translation of stress-response genes like ATF4.[16]
Caption: The GCN2-mediated amino acid stress response pathway activated by aaRS inhibitors.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the characterization of a novel aminoacyl-tRNA synthetase inhibitor.
Caption: A general experimental workflow for the characterization of aaRS inhibitors.
Conclusion
The target specificity of aminoacyl-tRNA synthetase inhibitors is a crucial aspect of their development as therapeutic agents. By understanding their precise mechanisms of action, quantifying their potency and selectivity, and elucidating their impact on cellular signaling pathways, researchers can design and optimize novel inhibitors with improved efficacy and safety profiles. The examples of Mupirocin, Tavaborole, and REP8839 demonstrate the diverse strategies that can be employed to successfully target this essential class of enzymes.
References
- 1. Mupirocin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mupirocin - Are we in danger of losing it? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Inhibition of methionyl-tRNA synthetase by REP8839 and effects of resistance mutations on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mode of Action and Biochemical Characterization of REP8839, a Novel Inhibitor of Methionyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Antibacterial activity of REP8839, a new antibiotic for topical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hijacking leucyl-tRNA synthetase to amino acid-dependent regulation of TORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of mTORC1 by amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. Activation of Gcn2 in response to different stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aminoacyl-tRNA synthetase inhibition activates a pathway that branches from the canonical amino acid response in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Inhibition of Plasmodium falciparum Lysyl-tRNA Synthetase (PfLysRS) by Compound 36K3
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the inhibition of Plasmodium falciparum lysyl-tRNA synthetase (PfLysRS) by the novel compound 36K3. PfLysRS is a critical enzyme for the survival of the malaria parasite, making it a promising target for antimalarial drug development. Compound 36K3 is a derivative of an anaplastic lymphoma kinase (ALK) inhibitor, which has been strategically modified to enhance its potency and selectivity for PfLysRS. This document details the quantitative inhibitory activity of 36K3 and its parent compound, 36, provides in-depth experimental protocols for assessing its efficacy, and illustrates the underlying biochemical pathways and experimental workflows.
Introduction: PfLysRS as a Druggable Target
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a crucial step in protein biosynthesis.[1] The lysyl-tRNA synthetase (LysRS) of Plasmodium falciparum (PfLysRS) has been validated as a promising target for the development of novel antimalarial drugs.[1] The significant structural differences between the parasite's PfLysRS and the human cytosolic LysRS (HsLysRS) allow for the design of selective inhibitors with minimal off-target effects. The inhibition of PfLysRS disrupts protein synthesis in the parasite, leading to its death.
Compound 36K3 was developed from a series of analogues of the anaplastic lymphoma kinase (ALK) inhibitor, ASP3026, which was identified as a novel inhibitor of PfLysRS.[1] Compound 36K3 is synthesized by the covalent attachment of L-lysine to its parent compound, 36. This modification was designed to increase its interaction with the enzyme's active site.[1]
Quantitative Inhibitory Activity
The inhibitory potential of compound 36 and its derivative 36K3 against PfLysRS has been quantified through various biochemical and cellular assays. The data presented below summarizes the key findings from these studies.
| Compound | Target | Assay Type | Parameter | Value | Selectivity (HsLysRS/PfLysRS) | P. falciparum Strain | Antiplasmodial Activity (IC50) |
| 36 | PfLysRS | Thermal Shift Assay | ΔTm | ~11.8 °C | - | - | - |
| PfLysRS | Not specified | Kd | 15.9 nM | >1250-fold | 3D7 | Not specified | |
| HsLysRS | ATP Hydrolysis | IC50 | >200 µM | ||||
| 36K3 | PfLysRS | ATP Hydrolysis | IC50 | ~10-fold increase in potency vs. parent compound | High | 3D7 | Not improved vs. parent compound |
| ALK | ATP Hydrolysis | IC50 | Significantly decreased vs. parent compound | - |
Note: The specific IC50 value for 36K3 against PfLysRS is reported as a relative improvement over its parent compound.[1] The antiplasmodial activity of 36K3 did not show improvement over compound 36, suggesting potential issues with cell permeability or other factors.[1]
Experimental Protocols
PfLysRS Inhibition Assay (ATP Hydrolysis)
This assay measures the enzymatic activity of PfLysRS by quantifying the amount of ATP hydrolyzed during the aminoacylation reaction. The inhibition of this activity by a test compound is determined by a decrease in ATP consumption.
Materials:
-
Recombinant purified PfLysRS and HsLysRS
-
Compound 36K3 and control inhibitors
-
L-lysine
-
ATP
-
Assay Buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl2, 150 mM NaCl, 0.01% Tween-20)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ATP detection reagent
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of compound 36K3 in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution of PfLysRS or HsLysRS in the assay buffer. Prepare a solution of L-lysine and ATP in the assay buffer.
-
Reaction Setup:
-
Add 5 µL of the diluted compound solution to the wells of the microplate.
-
Add 5 µL of the enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 10 µL of the L-lysine and ATP solution to each well.
-
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
ATP Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add 20 µL of the ATP detection reagent (e.g., Kinase-Glo®) to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the amount of ATP consumed, and thus to the enzyme's activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
In VitroP. falciparum Growth Inhibition Assay
This assay assesses the ability of a compound to inhibit the growth of the malaria parasite in an in vitro culture of human red blood cells.
Materials:
-
P. falciparum 3D7 strain (chloroquine-sensitive)
-
Human red blood cells (O+)
-
Complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and AlbuMAX II or human serum)
-
Compound 36K3 and control antimalarial drugs (e.g., chloroquine)
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum 3D7 in human red blood cells at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Synchronize the parasite culture to the ring stage.
-
Compound Plating: Prepare a serial dilution of compound 36K3 and control drugs in the complete culture medium in a 96-well plate.
-
Assay Initiation:
-
Prepare a parasite culture with a parasitemia of ~0.5% and a hematocrit of 2%.
-
Add the parasite culture to the wells of the plate containing the diluted compounds.
-
-
Incubation: Incubate the plate for 72 hours under the same conditions as the parasite culture.
-
Staining and Lysis:
-
After incubation, add SYBR Green I in lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Data Acquisition: Measure the fluorescence intensity of each well using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA, and thus to parasite growth. Calculate the percent inhibition for each compound concentration relative to the untreated control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
PfLysRS Signaling Pathway and Inhibition
Caption: Mechanism of PfLysRS inhibition by compound 36K3.
Experimental Workflow for PfLysRS Inhibitor Evaluation
Caption: Workflow for evaluating PfLysRS inhibitors.
References
An In-Depth Technical Guide to the Biochemical Properties of Tavaborole, an Aminoacyl-tRNA Synthetase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminoacyl-tRNA synthetases (aaRS) are essential enzymes responsible for the faithful translation of the genetic code, making them attractive targets for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the biochemical properties of Tavaborole (formerly known as AN2690), a potent inhibitor of leucyl-tRNA synthetase (LeuRS). We delve into its mechanism of action, present its quantitative biochemical and cellular activities, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working on aaRS inhibitors and novel antifungal therapies.
Introduction
Aminoacyl-tRNA synthetases are a class of enzymes critical to protein biosynthesis. They catalyze the esterification of a specific amino acid to its cognate tRNA molecule. This "charging" of tRNA is a crucial step in ensuring the fidelity of protein translation. The inhibition of these synthetases can halt protein synthesis, leading to cell death, which makes them a compelling target for antimicrobial drug development.
Tavaborole is an FDA-approved antifungal agent for the treatment of onychomycosis, a fungal infection of the nails.[1] It is a boron-based compound belonging to the oxaborole class of molecules.[2] Its antifungal activity stems from the targeted inhibition of a fungal leucyl-tRNA synthetase (LeuRS).[3] A key advantage of Tavaborole is its high selectivity for the fungal enzyme over its human counterpart, with a reported affinity that is over 1,000-fold higher for the fungal LeuRS.[4]
Mechanism of Action
Tavaborole exerts its antifungal effect through a unique mechanism of action that targets the editing domain of leucyl-tRNA synthetase.[5] Unlike many inhibitors that target the active site of enzymes, Tavaborole acts by trapping the tRNA molecule within the editing site of the LeuRS enzyme.[6]
The process of aminoacylation by LeuRS involves two main steps: the activation of leucine (B10760876) with ATP to form a leucyl-adenylate intermediate, and the subsequent transfer of the leucyl moiety to the 3' end of the tRNALeu. LeuRS also possesses a proofreading or editing domain to hydrolyze incorrectly charged tRNAs.
Tavaborole's mechanism involves the formation of a covalent adduct with the terminal adenosine (B11128) of the tRNALeu within the editing site.[6] The boron atom in Tavaborole is key to this interaction. This adduct effectively traps the tRNA in a non-productive conformation, preventing the catalytic turnover of the enzyme and thereby inhibiting protein synthesis.[5] This novel "tRNA-trapping" mechanism is a distinguishing feature of Tavaborole's inhibitory action.
Biochemical and Cellular Properties
The inhibitory activity of Tavaborole has been characterized through various in vitro and cellular assays. The following tables summarize the available quantitative data.
Table 1: In Vitro Enzyme Inhibition
| Target Enzyme | Inhibitor | Assay Type | IC50 | Ki | Reference |
| Saccharomyces cerevisiae cytoplasmic LeuRS | Tavaborole (AN2690) | Aminoacylation Assay | Data not available | Data not available | [5] |
| Trichophyton rubrum LeuRS | Tavaborole (AN2690) | Aminoacylation Assay | Data not available | Data not available | [7] |
Note: While the inhibitory activity of Tavaborole on LeuRS is well-established, specific IC50 and Ki values from publicly available literature are limited. The primary mechanism of action involves the formation of a stable adduct, which complicates standard steady-state kinetic analysis.
Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Fungal Species | Tavaborole (AN2690) MIC Range (µg/mL) | Reference |
| Trichophyton rubrum | 1.0 - 8.0 | [7] |
| Trichophyton mentagrophytes | 1.0 - 8.0 | [7] |
| Candida albicans | 0.25 - 2.0 | [6] |
| Aspergillus fumigatus | 0.25 - 2.0 | [6] |
| Epidermophyton floccosum | ≤0.5 | [7] |
| Microsporum canis | 2.0 | [7] |
| Microsporum gypseum | 2.0 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize inhibitors of aminoacyl-tRNA synthetases like Tavaborole.
Aminoacylation Assay for Leucyl-tRNA Synthetase Inhibition
This protocol is a representative method for determining the inhibitory activity of a compound against LeuRS using a radioactivity-based assay.
Objective: To measure the rate of Leu-tRNALeu formation by LeuRS in the presence and absence of an inhibitor to determine its IC50.
Materials:
-
Purified recombinant fungal Leucyl-tRNA Synthetase (LeuRS)
-
[3H]-Leucine or [14C]-Leucine
-
Total tRNA or purified tRNALeu
-
ATP (disodium salt)
-
HEPES buffer (pH 7.5)
-
MgCl2
-
KCl
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Tavaborole or other test inhibitor
-
Trichloroacetic acid (TCA), 5% and 10% solutions
-
Ethanol, 70%
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing all reaction components except the enzyme and tRNA. A typical 50 µL reaction mixture would contain:
-
50 mM HEPES, pH 7.5
-
10 mM MgCl2
-
30 mM KCl
-
2 mM ATP
-
1 mM DTT
-
0.1 mg/mL BSA
-
[3H]-Leucine (specific activity and concentration to be optimized)
-
Varying concentrations of the test inhibitor (e.g., Tavaborole) dissolved in a suitable solvent (e.g., DMSO). Include a solvent-only control.
-
-
Enzyme and tRNA Addition: Add purified tRNALeu to the reaction mixture.
-
Initiation: Initiate the reaction by adding a predetermined amount of purified LeuRS enzyme.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specific time period determined from a time-course experiment to ensure initial velocity conditions.
-
Quenching: Stop the reaction by spotting a defined volume (e.g., 40 µL) of the reaction mixture onto a glass fiber filter pre-soaked in cold 10% TCA.
-
Washing: Wash the filters three times with cold 5% TCA to precipitate the charged tRNA and remove unincorporated radiolabeled leucine. Follow with a wash in 70% ethanol.
-
Drying: Dry the filters under a heat lamp.
-
Counting: Place the dried filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of radiolabeled leucine incorporated into tRNA. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Antifungal Susceptibility Testing (MIC Determination)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document for broth microdilution antifungal susceptibility testing of filamentous fungi.[8]
Objective: To determine the minimum inhibitory concentration (MIC) of Tavaborole against various fungal isolates.
Materials:
-
Fungal isolates (e.g., Trichophyton rubrum)
-
Tavaborole stock solution
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile water or saline
-
Vortex mixer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Grow the fungal isolates on a suitable agar (B569324) medium (e.g., potato dextrose agar) until sporulation is evident.
-
Harvest the conidia by flooding the agar surface with sterile saline and gently scraping the surface.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle.
-
Adjust the conidial suspension to a specific concentration (e.g., 0.4 x 104 to 5 x 104 CFU/mL) using a spectrophotometer to measure turbidity at a specified wavelength (e.g., 530 nm).
-
-
Drug Dilution:
-
Perform serial twofold dilutions of the Tavaborole stock solution in RPMI-1640 medium in the 96-well microtiter plates to achieve the desired final concentration range.
-
-
Inoculation:
-
Inoculate each well of the microtiter plate (except for the sterility control well) with the prepared fungal inoculum. The final volume in each well should be 200 µL.
-
-
Controls:
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
-
Incubation:
-
Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-96 hours), depending on the growth rate of the fungal species.
-
-
MIC Reading:
-
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the growth control. This can be determined visually or by using a microplate reader.
-
Conclusion
Tavaborole is a novel antifungal agent with a unique mechanism of action that targets the editing site of fungal leucyl-tRNA synthetase. Its high selectivity for the fungal enzyme and its distinct tRNA-trapping mechanism make it a valuable tool for studying aaRS function and a promising therapeutic agent. The experimental protocols detailed in this guide provide a framework for the biochemical and cellular characterization of Tavaborole and other aaRS inhibitors, aiding in the discovery and development of new antimicrobial drugs. This comprehensive technical guide serves as a foundational resource for researchers and professionals in the field, facilitating further investigation into this important class of enzymes and their inhibitors.
References
- 1. Tavaborole - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. njccwei.com [njccwei.com]
A Technical Guide to Inhibitors of Plasmodium falciparum Lysyl-tRNA Synthetase: A Promising Antimalarial Target
For Researchers, Scientists, and Drug Development Professionals
The rise of drug-resistant Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, underscores the urgent need for novel therapeutics with new mechanisms of action. Aminoacyl-tRNA synthetases (aaRSs), essential enzymes that catalyze the first step of protein synthesis, have emerged as a promising class of drug targets.[1] This guide provides an in-depth technical overview of inhibitors targeting the cytosolic lysyl-tRNA synthetase of P. falciparum (PfKRS), a clinically validated target for antimalarial drug discovery.[2] We will explore the core inhibitor scaffolds, structure-activity relationships, mechanism of action, and the experimental protocols crucial for their evaluation.
Core Inhibitor Scaffolds and Structure-Activity Relationships
The development of PfKRS inhibitors has primarily revolved around two main scaffolds: the natural product cladosporin (B1252801) and a series of synthetic chromone-based compounds.
1.1 Cladosporin and Its Analogs
Cladosporin, a fungal secondary metabolite, was one of the first potent inhibitors of PfKRS identified, exhibiting nanomolar activity against the parasite.[1][3] It is active against both the blood and liver stages of P. falciparum.[2] Structural studies revealed that cladosporin acts as an ATP-competitive inhibitor, with its isocoumarin (B1212949) fragment remarkably mimicking the adenosine (B11128) moiety of ATP and its tetrahydropyran (B127337) (THP) ring occupying the ribose-binding pocket.[4]
Despite its high potency and selectivity (>100-fold for PfKRS over human KRS), cladosporin's therapeutic potential is hampered by poor metabolic stability.[2][5][6] This has driven structure-activity relationship (SAR) studies aimed at improving its drug-like properties. Key findings include:
-
THP Ring Modification: The THP ring is a primary site of metabolic breakdown.[7] Replacing it with more stable moieties, such as piperidine (B6355638) rings, has been a major focus. While these modifications can improve stability, they often result in a moderate decrease in potency.[1][8]
-
Stereochemistry: The stereochemistry of the scaffold is critical for activity. Different diastereomers and enantiomers of cladosporin analogs exhibit significant variations in their inhibitory potency.[5]
1.2 Chromone-Based Inhibitors
A high-throughput biochemical screen against recombinant PfKRS identified a novel chromone-based hit.[2][9] This synthetic scaffold offered a promising alternative to the metabolically labile cladosporin. Extensive structure-based optimization led to the development of compound 5 , a metabolically stable and orally bioavailable inhibitor with potent anti-parasitic activity.[2]
SAR studies on the chromone (B188151) series have shown that:
-
The core chromone structure is essential for binding to the ATP pocket of PfKRS.[1]
-
Modifications at the 8-position of the chromone ring are well-tolerated. This position has been successfully used to attach linkers for creating chemical probes used in target engagement studies, such as chemical pulldowns, without significantly disrupting anti-parasitic activity.[10][11]
1.3 Repurposed Inhibitors
Screening of bioactive compound libraries has unveiled unexpected scaffolds with PfKRS inhibitory activity. Notably, ASP3026 , an anaplastic lymphoma kinase (ALK) inhibitor that has undergone clinical trials for cancer, was identified as a potent and highly selective PfKRS inhibitor.[12] It inhibits PfKRS with nanomolar potency and is over 380-fold more selective for the parasite enzyme than its human counterpart.[12] This discovery highlights the potential for repurposing existing drugs, which can accelerate the drug development pipeline.[12]
Mechanism of Action and Target Validation
Inhibitors of PfKRS primarily act by competing with ATP for binding in the enzyme's active site.[7][13] The binding of many inhibitors, including the chromone series, is enhanced in the presence of the co-substrate L-lysine, indicating a codependent binding mechanism.[2]
The validation of PfKRS as the definitive target of these compounds has been established through a robust toolkit of experimental approaches:
-
Genetic Resistance: In vitro evolution of parasites under drug pressure has generated resistant strains. These strains consistently feature mutations in the krs1 gene, particularly the S344L mutation, which lines the inhibitor-binding pocket.[11] This provides strong genetic evidence of on-target engagement.
-
Thermal Proteome Profiling (TPP): This unbiased, proteome-wide technique confirms target engagement in a biologically relevant context. Treatment of parasite lysates with inhibitors like DDD01510706 (a chromone-based inhibitor) leads to a significant and selective increase in the thermal stability of PfKRS, confirming a direct interaction.[10][11]
-
Chemical Pulldown: Using an inhibitor immobilized on a solid support, PfKRS has been specifically enriched from parasite lysates, providing further evidence of a direct binding interaction.[10][11]
Quantitative Data of Key PfKRS Inhibitors
The following tables summarize the in vitro enzymatic and cellular activities of representative PfKRS inhibitors.
Table 1: In Vitro Enzymatic Activity of PfKRS Inhibitors
| Compound | PfKRS IC50 | Human KRS IC50 | Selectivity Index (Human/PfKRS) | Ki vs ATP | Reference |
|---|---|---|---|---|---|
| Cladosporin | 61 nM | > 20 µM | > 328 | - | [14] |
| Compound 5 | 210 nM | - | - | 32 nM | [14] |
| ASP3026 | 21.6 nM | 8.3 µM | > 380 | - | [12] |
| Cla-B | ~10-25 µM | - | - | - | [8] |
Note: IC50 and Ki values can vary based on assay conditions. "-" indicates data not available in the cited sources.
Table 2: In Vitro Anti-parasitic Activity of PfKRS Inhibitors
| Compound | P. falciparum EC50 | Reference |
|---|---|---|
| Cladosporin | ~70-115 nM | [11] |
| Compound 5 | ~510 nM | [2] |
| ASP3026 | 0.82 µM | [12] |
| Cla-B | ~10-25 µM | [8] |
Note: EC50 values are typically higher than enzymatic IC50 values due to factors like cell permeability and high intracellular ATP concentrations (~1000-fold higher than in enzymatic assays) that compete with the inhibitor.[2]
Experimental Protocols
Detailed methodologies are critical for the discovery and characterization of PfKRS inhibitors.
4.1 Recombinant Protein Expression and Purification
-
Objective: To produce pure, active PfKRS and human KRS for biochemical and biophysical assays.
-
Methodology:
-
The coding sequence for P. falciparum KRS1 (e.g., residues 77-583) and full-length human KRS are cloned into an expression vector (e.g., pET series) with an affinity tag (e.g., His6-tag).[14]
-
The plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein expression is induced with IPTG at a low temperature (e.g., 16-18°C) to enhance protein solubility.
-
Cells are harvested, lysed by sonication, and the soluble fraction is collected after centrifugation.
-
The protein is purified using a series of chromatographic steps, typically starting with immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography to obtain a homogenous protein preparation.[14]
-
4.2 Enzymatic Inhibition Assay (Aminoacylation Assay)
-
Objective: To measure the enzymatic activity of KRS and determine the potency (IC50) of inhibitors.
-
Methodology (Pyrophosphate Detection):
-
The reaction is based on the first step of aminoacylation, where KRS, L-lysine, and ATP react to form lysyl-adenylate and pyrophosphate (PPi).
-
The assay is performed in a 384-well plate format. Recombinant PfKRS is pre-incubated with a serial dilution of the test compound for 15-30 minutes.
-
The enzymatic reaction is initiated by adding substrates (L-lysine and ATP).
-
After a set incubation period, a detection reagent containing an enzyme that couples the production of PPi to a colorimetric or fluorescent signal is added.
-
The signal is read using a plate reader. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
4.3 In Vitro Parasite Growth Inhibition Assay (SYBR Green I)
-
Objective: To determine the efficacy of compounds against the asexual blood stages of P. falciparum.
-
Methodology:
-
Synchronized ring-stage P. falciparum cultures (e.g., 3D7 or Dd2 strains) are diluted to a starting parasitemia of ~0.5% in a 2% hematocrit suspension.[15]
-
The parasite suspension is added to 96-well plates containing serial dilutions of the test compounds.
-
Plates are incubated for 72 hours under standard culture conditions (5% O2, 5% CO2, 90% N2).[15]
-
After incubation, the plates are frozen to lyse the red blood cells.
-
SYBR Green I lysis buffer is added to each well. SYBR Green I dye intercalates with parasite DNA, producing a fluorescent signal proportional to parasite growth.
-
Fluorescence is measured, and EC50 values are determined from the dose-response curves.[15]
-
4.4 Thermal Shift Assay (TSA)
-
Objective: To confirm direct binding of an inhibitor to the target protein.
-
Methodology:
-
Purified recombinant PfKRS is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
The protein-dye mixture is aliquoted into a 96-well PCR plate with the test compound or DMSO control.[8]
-
The plate is heated in a real-time PCR machine with a temperature gradient (e.g., 25°C to 95°C).
-
As the protein unfolds, the dye binds, and fluorescence increases.
-
The melting temperature (Tm), the midpoint of the unfolding transition, is determined. A positive shift in Tm in the presence of the compound indicates stabilizing binding to the protein.[8][12]
-
4.5 Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding kinetics and affinity (KD) of an inhibitor to PfKRS.
-
Methodology:
-
Recombinant PfKRS is immobilized on the surface of a sensor chip (e.g., CM5 chip).[8]
-
A solution containing the inhibitor at various concentrations is flowed over the chip surface.
-
Binding of the inhibitor to the immobilized enzyme is detected in real-time as a change in the refractive index, measured in response units (RU).
-
The association (kon) and dissociation (koff) rates are measured.
-
The equilibrium dissociation constant (KD) is calculated from the kinetic constants (KD = koff/kon). A 1:1 kinetic model is often used for fitting.[8]
-
Visualizations
The following diagrams illustrate key concepts and workflows in PfKRS inhibitor research.
Caption: PfKRS inhibitors compete with ATP, blocking protein synthesis and leading to parasite death.
Caption: A typical workflow for the discovery and characterization of novel PfKRS inhibitors.
Caption: Multiple independent lines of evidence converge to validate PfKRS as the drug target.
Conclusion
Plasmodium falciparum lysyl-tRNA synthetase has been rigorously validated as a druggable target for antimalarial therapy. Research has progressed from the potent but metabolically flawed natural product, cladosporin, to synthetic scaffolds with improved drug-like properties and proven in vivo efficacy.[2] The development of a comprehensive toolkit for inhibitor characterization—spanning biochemical assays, cellular screens, and advanced target validation methods—has been instrumental in this progress.[10] Future efforts will likely focus on optimizing the potency, selectivity, and pharmacokinetic profiles of existing lead compounds to deliver next-generation antimalarials that can combat drug resistance and contribute to malaria eradication efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Selective and specific inhibition of the plasmodium falciparum lysyl-tRNA synthetase by the fungal secondary metabolite cladosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of malaria parasite lysyl-tRNA synthetase inhibition by cladosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Plasmodium falciparum Lysyl-tRNA Synthetase via a Piperidine-Ring Scaffold Inspired Cladosporin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Design and Synthesis of Metabolically Stable tRNA Synthetase Inhibitors Derived from Cladosporin | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Mode of action studies confirm on-target engagement of lysyl-tRNA synthetase inhibitor and lead to new selection marker for Cryptosporidium [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Toolkit of Approaches To Support Target-Focused Drug Discovery for Plasmodium falciparum Lysyl tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural analyses of the malaria parasite aminoacyl‐tRNA synthetases provide new avenues for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
Technical Whitepaper: Binding Affinity and Inhibition of Plasmodium falciparum Lysyl-tRNA Synthetase by Aminoacyl tRNA synthetase-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the binding affinity and mechanism of action of Aminoacyl tRNA synthetase-IN-3, a potent inhibitor of Plasmodium falciparum lysyl-tRNA synthetase (PfLysRS). This document consolidates available quantitative data, outlines detailed experimental protocols for key assays, and presents visual representations of the relevant biological pathways and experimental workflows. The information herein is intended to support further research and development of novel antimalarial therapeutics targeting parasite aminoacyl-tRNA synthetases.
Introduction
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery and development of novel antimalarial agents with new mechanisms of action. Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in protein synthesis.[1] The inhibition of these enzymes leads to the cessation of protein production and subsequent parasite death, making them attractive targets for drug development.[1]
P. falciparum lysyl-tRNA synthetase (PfLysRS) is a validated target for antimalarial drug discovery. This compound has been identified as a potent and selective inhibitor of PfLysRS, demonstrating significant promise as a lead compound for the development of new antimalarial therapies. This guide provides an in-depth analysis of its binding characteristics and the methodologies used for its evaluation.
Quantitative Binding Affinity Data
This compound exhibits a strong inhibitory effect on PfLysRS. The following table summarizes the key quantitative data regarding its binding affinity.
| Compound Name | Target Enzyme | Assay Type | Parameter | Value | Reference |
| This compound | P. falciparum LysRS (PfLysRS) | ATP hydrolysis | IC50 | 59.2 nM | [2][3] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
This section details the methodologies for the key experiments involved in the characterization of this compound's binding to PfLysRS. These protocols are based on established methods for the study of aminoacyl-tRNA synthetase inhibitors.
Cloning, Expression, and Purification of Recombinant PfLysRS
The production of pure, active PfLysRS is a prerequisite for in vitro inhibition studies. The following is a general protocol for the recombinant expression and purification of PfLysRS in Escherichia coli.
3.1.1 Gene Cloning and Vector Construction
-
Gene Amplification: The gene encoding PfLysRS is amplified from P. falciparum cDNA using polymerase chain reaction (PCR) with gene-specific primers. The primers are designed to introduce restriction sites for cloning into an expression vector (e.g., pET series vectors).
-
Vector Ligation: The amplified PfLysRS gene and the expression vector are digested with the corresponding restriction enzymes. The digested gene is then ligated into the vector, often incorporating an N-terminal or C-terminal affinity tag (e.g., hexahistidine tag) to facilitate purification.
-
Transformation: The ligation product is transformed into a suitable E. coli cloning strain (e.g., DH5α) for plasmid propagation. Positive clones are identified by colony PCR and confirmed by DNA sequencing.
3.1.2 Protein Expression
-
Transformation into Expression Host: The confirmed expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: A single colony is used to inoculate a starter culture in Luria-Bertani (LB) medium containing the appropriate antibiotic. The starter culture is grown overnight at 37°C with shaking.
-
Large-Scale Culture and Induction: The overnight culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 12-16 hours) to enhance the yield of soluble protein.
3.1.3 Protein Purification
-
Cell Lysis: The bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme) and lysed by sonication on ice.
-
Clarification: The cell lysate is centrifuged at high speed to pellet the cell debris. The supernatant containing the soluble PfLysRS is collected.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: The recombinant PfLysRS is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography (Optional): For higher purity, the eluted fractions containing PfLysRS can be pooled, concentrated, and further purified by size-exclusion chromatography to remove any remaining contaminants and protein aggregates.
-
Purity Assessment: The purity of the final protein sample is assessed by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).
PfLysRS Inhibition Assay (ATP-PPi Exchange Assay)
The enzymatic activity of PfLysRS and its inhibition by this compound can be measured using the ATP-PPi exchange assay. This assay measures the first step of the aminoacylation reaction, which is the formation of the lysyl-adenylate intermediate.[4]
3.2.1 Principle
The aminoacylation reaction catalyzed by LysRS proceeds in two steps:
-
Lysine + ATP ⇌ Lysyl-AMP + PPi
-
Lysyl-AMP + tRNALys → Lysyl-tRNALys + AMP
The ATP-PPi exchange assay measures the reverse of the first reaction by quantifying the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP in the presence of lysine. An inhibitor will reduce the rate of this exchange.
3.2.2 Reagents
-
Reaction Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT.
-
Substrates: L-lysine, ATP.
-
Radiolabel: [³²P]Pyrophosphate ([³²P]PPi).
-
Enzyme: Purified recombinant PfLysRS.
-
Inhibitor: this compound.
-
Quenching Solution: e.g., 1.6% (w/v) activated charcoal in 0.1 M sodium pyrophosphate, 3.5% (v/v) perchloric acid.
-
Wash Solution: e.g., 0.05 M sodium pyrophosphate.
3.2.3 Procedure
-
Reaction Setup: The assay is typically performed in a 96-well plate format. A reaction mixture is prepared containing the reaction buffer, L-lysine, ATP, and [³²P]PPi.
-
Inhibitor Addition: Varying concentrations of this compound (or DMSO as a control) are added to the wells.
-
Enzyme Addition: The reaction is initiated by the addition of a pre-determined concentration of purified PfLysRS.
-
Incubation: The reaction plate is incubated at a specific temperature (e.g., 37°C) for a defined period during which the reaction proceeds linearly.
-
Quenching: The reaction is stopped by the addition of the quenching solution. The activated charcoal binds to the newly formed [³²P]ATP.
-
Washing: The unincorporated [³²P]PPi is removed by washing the charcoal with the wash solution. This is typically done by filtering the reaction mixture through a filter plate and washing the captured charcoal.
-
Detection: The amount of [³²P]ATP bound to the charcoal is quantified using a scintillation counter.
-
Data Analysis: The rate of the enzymatic reaction is determined from the amount of [³²P]ATP formed per unit time. The IC50 value for the inhibitor is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the key biological pathway and a generalized experimental workflow.
Signaling Pathway: Aminoacyl-tRNA Synthesis and Inhibition
Caption: Inhibition of PfLysRS by this compound.
Experimental Workflow: PfLysRS Inhibition Assay
Caption: Generalized workflow for determining the IC50 of PfLysRS inhibitors.
Conclusion
This compound is a potent inhibitor of P. falciparum lysyl-tRNA synthetase, a crucial enzyme for parasite survival. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in the field of antimalarial drug discovery. Further investigation into the structure-activity relationship and in vivo efficacy of this compound and its analogs is warranted to advance the development of novel therapeutics to combat malaria.
References
In Vitro Activity of Aminoacyl-tRNA Synthetase Inhibitor ARS-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in protein synthesis.[1][2] Their vital role and the structural differences between prokaryotic and eukaryotic aaRSs make them attractive targets for the development of novel antimicrobial agents.[3] This document provides a detailed technical overview of the in vitro activity of a hypothetical inhibitor, ARS-IN-3, a potent and selective inhibitor of Leucyl-tRNA synthetase (LeuRS). While specific data for a compound designated "Aminoacyl tRNA synthetase-IN-3" is not available in the public domain, this guide utilizes representative data and protocols to illustrate the characterization of such an inhibitor.
Mechanism of Action of Aminoacyl-tRNA Synthetases
Aminoacyl-tRNA synthetases perform their function in a two-step reaction. First, the enzyme activates a specific amino acid by reacting it with ATP to form an aminoacyl-adenylate intermediate, releasing pyrophosphate (PPi). In the second step, the activated amino acid is transferred to the 3' end of its corresponding tRNA molecule, releasing AMP.[1] This "charged" tRNA is then ready to participate in protein synthesis at the ribosome. Inhibitors of aaRSs can block either of these steps, leading to a depletion of charged tRNAs and the cessation of protein synthesis, which is ultimately lethal to the cell.[4]
References
- 1. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
A Technical Guide to Investigating the Cellular Uptake of Novel Aminoacyl-tRNA Synthetase Inhibitors in Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminoacyl-tRNA synthetases (AaRS) are essential enzymes for protein synthesis in all living organisms, including the malaria parasite Plasmodium falciparum. Their critical role makes them a promising target for the development of novel antimalarial drugs. A crucial aspect of the drug development pipeline for AaRS inhibitors is understanding their ability to penetrate multiple membranes to reach their intracellular target within the parasite. This technical guide provides a comprehensive overview of the conceptual framework and experimental methodologies for assessing the cellular uptake of novel AaRS inhibitors, exemplified by the hypothetical compound "Aminoacyl tRNA synthetase-IN-3" (AaRS-IN-3), in P. falciparum-infected red blood cells. Detailed protocols for quantitative uptake analysis, subcellular localization, and intracellular concentration determination are provided, alongside illustrative diagrams to clarify experimental workflows and biological pathways.
Introduction: The Challenge of Drug Delivery to P. falciparum
The intraerythrocytic stages of P. falciparum, responsible for the clinical manifestations of malaria, present a significant challenge for drug delivery. A small molecule inhibitor must traverse a series of membranes to reach its target within the parasite's cytoplasm:
-
The red blood cell (RBC) membrane
-
The parasitophorous vacuolar membrane (PVM)
-
The parasite plasma membrane (PPM)
Uptake across these membranes can occur via passive diffusion or be mediated by a variety of transporters, including host proteins on the RBC membrane and parasite-encoded transporters on the PVM and PPM. P. falciparum is known to induce "new permeation pathways" (NPPs) in the host cell membrane to facilitate nutrient acquisition, which can also serve as a route for drug entry. Furthermore, the parasite possesses its own set of transporters, such as the P. falciparum equilibrative nucleoside transporter (PfENT1), which could be relevant for the uptake of nucleoside-analog AaRS inhibitors. Understanding the specific uptake mechanism of a novel inhibitor like AaRS-IN-3 is critical for optimizing its efficacy and overcoming potential resistance mechanisms.
Quantitative Data on Inhibitor Activity and Uptake
While specific uptake data for the hypothetical AaRS-IN-3 is not available, this section provides a template for how such data should be structured. Table 1 presents a compilation of inhibitory concentrations for known AaRS inhibitors, providing a benchmark for new compounds. Table 2 is a template for presenting quantitative uptake data that would be generated from the experimental protocols described in this guide.
Table 1: In Vitro Activity of Known Aminoacyl-tRNA Synthetase Inhibitors against P. falciparum
| Compound | Target AaRS | P. falciparum Strain(s) | IC₅₀ (nM) | Citation(s) |
| Borrelidin | Threonyl-tRNA Synthetase (ThrRS) | K1, FCR3 | 1.9, 1.8 | [1] |
| Mupirocin | Isoleucyl-tRNA Synthetase (IleRS) | - | - | |
| Cladosporin | Lysyl-tRNA Synthetase (LysRS) | - | - |
Table 2: Template for Quantitative Uptake Data of a Novel AaRS Inhibitor (e.g., AaRS-IN-3)
| Parameter | Experimental Condition | Value | Units |
| Initial Uptake Rate | 100 nM [³H]-AaRS-IN-3, 1 min | e.g., 1.2 ± 0.2 | pmol/10⁸ cells/min |
| 500 nM [³H]-AaRS-IN-3, 1 min | e.g., 5.8 ± 0.6 | pmol/10⁸ cells/min | |
| Kinetic Parameters | Saturating concentrations of [³H]-AaRS-IN-3 | ||
| Kₘ | e.g., 250 ± 50 | nM | |
| Vₘₐₓ | e.g., 15 ± 2 | pmol/10⁸ cells/min | |
| Accumulation Ratio | 20 min incubation with 100 nM AaRS-IN-3 | e.g., 8 ± 1.5 | (Intracellular Conc.) / (Extracellular Conc.) |
| Inhibitor Effects | Uptake of 100 nM [³H]-AaRS-IN-3 + 10 µM Adenosine | e.g., 75 ± 8 | % Inhibition |
| Uptake of 100 nM [³H]-AaRS-IN-3 + 10 µM Unlabeled AaRS-IN-3 | e.g., 95 ± 5 | % Inhibition |
Signaling Pathways and Experimental Workflows
Visualizing the processes involved in drug uptake and its analysis is crucial for a clear understanding. The following diagrams, generated using Graphviz, illustrate the key pathways and workflows.
Caption: Pathway of inhibitor entry into a P. falciparum-infected RBC.
Caption: Workflow for characterizing the cellular uptake of a novel inhibitor.
Experimental Protocols
Protocol 1: Radiolabeled Inhibitor Uptake Assay
This protocol is adapted from standard [³H]-hypoxanthine uptake assays and is designed to quantify the rate of inhibitor accumulation in infected red blood cells (iRBCs).
Objective: To measure the initial rate and time-course of radiolabeled AaRS-IN-3 uptake into P. falciparum-infected and uninfected erythrocytes.
Materials:
-
Synchronized P. falciparum culture (trophozoite stage, ~5% parasitemia)
-
Uninfected red blood cells (uRBCs) from the same donor
-
Radiolabeled inhibitor (e.g., [³H]-AaRS-IN-3) of known specific activity
-
Incomplete culture medium (e.g., RPMI 1640)
-
Oil mixture (e.g., 84:16 mixture of silicone oil and paraffin (B1166041) oil)
-
Microcentrifuge tubes (1.5 mL)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Cell Preparation:
-
Wash iRBCs and uRBCs three times with incomplete culture medium.
-
Resuspend the cell pellets to a 50% hematocrit in the same medium.
-
-
Assay Setup:
-
For each time point and condition, add 200 µL of the oil mixture to a 1.5 mL microcentrifuge tube.
-
Carefully layer 200 µL of incomplete medium on top of the oil.
-
Add the desired final concentration of [³H]-AaRS-IN-3 to the medium layer. For competition assays, add potential competitors (e.g., unlabeled AaRS-IN-3, natural substrates like amino acids or nucleosides) at this stage.
-
-
Initiating Uptake:
-
To start the reaction, add 20 µL of the 50% hematocrit cell suspension (iRBCs or uRBCs) to the tubes.
-
Incubate at 37°C for the desired time (e.g., for initial rates: 15, 30, 60, 120 seconds; for time-course: 1, 5, 10, 20, 30 minutes).
-
-
Terminating Uptake:
-
To stop the uptake, centrifuge the tubes at maximum speed (>12,000 x g) for 1 minute. This will pellet the cells through the oil layer, separating them from the radioactive medium.
-
Immediately freeze the tubes in dry ice or liquid nitrogen.
-
-
Quantification:
-
Cut the tip of the tube containing the cell pellet and place it in a scintillation vial.
-
Add 200 µL of 5% Triton X-100 or similar lysis buffer to lyse the cells.
-
Add 4 mL of scintillation fluid, vortex thoroughly, and measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Convert counts per minute (CPM) to moles of inhibitor using the specific activity of the radiolabel.
-
Normalize the data to the number of cells (e.g., pmol/10⁸ cells).
-
Plot uptake over time to determine the initial rate of transport. For kinetic analysis, perform the assay with varying concentrations of the inhibitor and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Protocol 2: Subcellular Localization by Fluorescence Microscopy
This protocol requires a fluorescently labeled version of the inhibitor. If the inhibitor is not intrinsically fluorescent, it must be conjugated to a fluorophore.
Objective: To visualize the subcellular localization of a fluorescently-tagged AaRS-IN-3 within the iRBC.
Materials:
-
Fluorescently-tagged AaRS-IN-3
-
Synchronized P. falciparum culture
-
Hoechst 33342 or DAPI for nuclear staining
-
MitoTracker Red CMXRos (optional, for mitochondrial staining)
-
Glass-bottom dishes or slides suitable for live-cell imaging
-
Confocal microscope
Procedure:
-
Sample Preparation:
-
To a glass-bottom dish, add a thin smear of iRBCs from a synchronized culture.
-
Add culture medium containing the fluorescently-tagged AaRS-IN-3 at a suitable concentration (e.g., 1-5x IC₅₀).
-
Add Hoechst 33342 (e.g., 1 µg/mL) to stain the parasite nucleus.
-
Incubate at 37°C for 15-30 minutes in a humidified chamber with 5% CO₂.
-
-
Imaging (Live Cells):
-
Wash the cells gently with fresh culture medium to remove excess probe.
-
Immediately image the cells on a confocal microscope equipped with appropriate lasers and filters for the chosen fluorophore and Hoechst.
-
Acquire images in brightfield, and fluorescence channels for the inhibitor and the nucleus.
-
Co-localization analysis can be performed to determine if the inhibitor accumulates in specific compartments like the parasite cytoplasm or nucleus.
-
-
Fixation and Permeabilization (Optional, for higher resolution):
-
After incubation with the probe, cells can be fixed. A common fixative is 4% paraformaldehyde with a very small amount (e.g., 0.0075%) of glutaraldehyde (B144438) for 30 minutes.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash again and mount with an antifade mounting medium.
-
Image as described for live cells. Note that fixation can sometimes alter the localization of small molecules.
-
Protocol 3: Intracellular Concentration by LC-MS/MS
This protocol provides a highly sensitive and specific method to determine the absolute intracellular concentration of the unmodified inhibitor.
Objective: To quantify the concentration of AaRS-IN-3 inside the parasite.
Materials:
-
Synchronized P. falciparum culture (high parasitemia, e.g., >10%)
-
Saponin (B1150181) solution (0.05% in PBS)
-
Ice-cold PBS
-
Methanol (LC-MS grade)
-
Internal standard (a structurally similar molecule not found in the cells)
-
LC-MS/MS system
Procedure:
-
Sample Collection:
-
Incubate a large-scale, synchronized culture of iRBCs with AaRS-IN-3 at a defined concentration and for a specific time.
-
Count the number of iRBCs accurately.
-
Pellet the iRBCs by centrifugation.
-
-
Parasite Isolation:
-
Lyse the iRBCs by treating the pellet with ice-cold 0.05% saponin in PBS for 10 minutes on ice. This selectively lyses the RBC membrane, leaving the parasites intact.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the freed parasites.
-
Wash the parasite pellet three times with ice-cold PBS to remove residual hemoglobin and extracellular drug.
-
-
Metabolite Extraction:
-
Resuspend the final parasite pellet in a known volume of ice-cold extraction solvent (e.g., 80% methanol) containing the internal standard at a known concentration.
-
Lyse the parasites by vigorous vortexing, sonication, or freeze-thaw cycles.
-
Centrifuge at high speed (>14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial for analysis.
-
Develop an LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode that is specific for the parent and a fragment ion of both AaRS-IN-3 and the internal standard.
-
Generate a standard curve by spiking known concentrations of AaRS-IN-3 and the internal standard into a matrix prepared from untreated parasites.
-
Inject the experimental samples and quantify the peak area ratio of AaRS-IN-3 to the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of AaRS-IN-3 in the extract using the standard curve.
-
Determine the total amount of inhibitor in the sample and, knowing the initial number of parasites and an estimated average parasite volume, calculate the intracellular concentration.
-
Conclusion
Determining the cellular uptake characteristics of a novel Aminoacyl-tRNA synthetase inhibitor is a fundamental step in its development as an antimalarial agent. A compound's ability to cross multiple biological membranes and accumulate at its target site is as important as its intrinsic potency against the target enzyme. The multi-faceted approach outlined in this guide, combining quantitative radiolabeled uptake assays, qualitative localization via fluorescence microscopy, and precise intracellular concentration measurement by LC-MS/MS, provides a robust framework for a thorough investigation. The data generated from these experiments will be invaluable for establishing structure-activity relationships, understanding potential resistance mechanisms, and ultimately guiding the selection of lead candidates for further preclinical and clinical development.
References
Methodological & Application
Application Notes and Protocols for a Novel Aminoacyl-tRNA Synthetase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of application notes and experimental protocols for the characterization of a novel aminoacyl-tRNA synthetase (aaRS) inhibitor. While specific data for a compound designated "Aminoacyl tRNA synthetase-IN-3" is not publicly available, this guide offers a robust framework for evaluating the biochemical potency, cellular activity, and mechanism of action of any new chemical entity targeting an aminoacyl-tRNA synthetase. The protocols detailed herein are foundational for preclinical drug discovery and basic research applications.
Introduction to Aminoacyl-tRNA Synthetases as Drug Targets
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that play a critical role in protein synthesis.[1][2] They are responsible for attaching the correct amino acid to its corresponding tRNA molecule, a process known as aminoacylation or tRNA charging.[3][4] This function is fundamental to the accurate translation of the genetic code.[1] Given their essential role in cell viability, aaRSs have emerged as attractive targets for the development of novel therapeutics, including antibiotics and anticancer agents. Furthermore, beyond their canonical role in translation, many aaRSs are involved in a variety of cellular signaling pathways, such as the mTORC1 pathway, further highlighting their therapeutic potential.[5][6]
Quantitative Data Summary for a Novel aaRS Inhibitor
Effective characterization of a novel aaRS inhibitor requires the determination of several key quantitative parameters. The following tables provide a standardized format for presenting such data.
Table 1: In Vitro Biochemical Potency
| Target aaRS | Assay Type | Inhibitor IC₅₀ (nM) | Kᵢ (nM) | Mechanism of Inhibition |
| [Target Enzyme] | Aminoacylation | |||
| [Target Enzyme] | ATP-PPi Exchange |
Table 2: Cellular Activity
| Cell Line | Assay Type | Inhibitor EC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) | Therapeutic Index (CC₅₀/EC₅₀) |
| [Cancer Cell Line 1] | Cell Viability | |||
| [Bacterial Strain 1] | MIC | |||
| [Normal Cell Line] | Cytotoxicity |
Experimental Protocols
Biochemical Assays: Determining In Vitro Potency
3.1.1. Aminoacylation Assay (Radiolabeled Amino Acid Incorporation)
This assay directly measures the enzymatic activity of the aaRS by quantifying the amount of radiolabeled amino acid attached to its cognate tRNA.
-
Materials:
-
Purified target aminoacyl-tRNA synthetase
-
Cognate tRNA
-
Radiolabeled amino acid (e.g., ³H-Leucine, ¹⁴C-Valine)
-
ATP
-
Assay buffer (e.g., 60 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)[2]
-
Novel inhibitor (serial dilutions)
-
5% Trichloroacetic acid (TCA)
-
Filter pads
-
Scintillation fluid and counter
-
-
Protocol:
-
Prepare a reaction mixture containing the assay buffer, purified aaRS enzyme, cognate tRNA, and the radiolabeled amino acid.
-
Add serial dilutions of the novel inhibitor to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding ATP.
-
At specific time points, quench the reaction by spotting an aliquot onto filter pads pre-soaked in 5% TCA.[2]
-
Wash the filter pads with 5% TCA to remove unincorporated radiolabeled amino acid.
-
Dry the filter pads and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the data as a function of inhibitor concentration and determine the IC₅₀ value.
-
Cellular Assays: Evaluating In-Cell Efficacy
3.2.1. Cell Viability/Proliferation Assay
This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines or the minimum inhibitory concentration (MIC) for bacteria.
-
Materials:
-
Mammalian cell lines or bacterial strains of interest
-
Appropriate cell culture medium and supplements
-
Novel inhibitor (serial dilutions)
-
Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)
-
96-well plates
-
Plate reader
-
-
Protocol:
-
Seed cells or bacteria in 96-well plates at a predetermined density and allow them to adhere or enter logarithmic growth phase.
-
Treat the cells with serial dilutions of the novel inhibitor. Include a vehicle control and a positive control for cell death.
-
Incubate for a period that allows for multiple cell divisions (e.g., 48-72 hours for mammalian cells).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
Normalize the data to the vehicle control and plot the results to determine the EC₅₀ or MIC value.
-
Signaling Pathways and Experimental Workflows
Leucyl-tRNA Synthetase (LeuRS) and mTORC1 Signaling
Several aminoacyl-tRNA synthetases have non-canonical functions in cellular signaling.[5] For instance, Leucyl-tRNA Synthetase (LeuRS) acts as a sensor for the amino acid leucine (B10760876) and is a key activator of the mTORC1 pathway, a central regulator of cell growth and proliferation.[6] An inhibitor targeting LeuRS could therefore modulate this pathway.
Caption: Leucyl-tRNA Synthetase (LeuRS) in the mTORC1 signaling pathway.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a logical workflow for the comprehensive characterization of a novel aminoacyl-tRNA synthetase inhibitor.
Caption: Workflow for characterizing a novel aaRS inhibitor.
References
- 1. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoacyl-tRNA Synthetases [labome.com]
- 3. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications [frontiersin.org]
- 5. Aminoacyl-tRNA synthetases in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoacyl-tRNA synthetases in cell signaling: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols for Assaying PfLysRS Activity with Aminoacyl tRNA synthetase-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for charging tRNAs with their cognate amino acids, a critical step in protein synthesis.[1][2][3][4] Their indispensable role makes them attractive targets for the development of novel antimicrobial agents.[5][6][7][8] In the context of malaria, the lysyl-tRNA synthetase of Plasmodium falciparum (PfLysRS) has been validated as a promising drug target.[9][10][11][12] Inhibition of PfLysRS disrupts protein synthesis in the parasite, leading to its death.[7] This document provides detailed application notes and protocols for assaying the enzymatic activity of PfLysRS in the presence of a hypothetical inhibitor, "Aminoacyl tRNA synthetase-IN-3," representing a small molecule inhibitor. The methodologies described are based on established assays for other known PfLysRS inhibitors.[10][13]
Application Notes
Principle of the Assay:
The primary function of PfLysRS is to catalyze the two-step aminoacylation reaction:
-
Amino Acid Activation: Lysine (B10760008) and ATP are converted to a lysyl-adenylate intermediate (Lys-AMP) with the release of pyrophosphate (PPi).
-
tRNA Charging: The activated lysine is transferred from Lys-AMP to the 3' end of its cognate tRNA (tRNALys).
-
Lys-AMP + tRNALys ⇌ Lys-tRNALys + AMP[1]
-
The inhibitory activity of compounds like "this compound" can be quantified by measuring the rate of this enzymatic reaction. A common method is the ATP-PPi exchange assay, which measures the reverse of the first step, or more directly, by quantifying the amount of charged tRNA produced over time, often using radiolabeled substrates.
Key Considerations:
-
Enzyme Purity: The use of highly purified recombinant PfLysRS is crucial for accurate kinetic analysis.
-
Substrate Quality: Ensure the purity and integrity of tRNALys. In vitro transcribed tRNA can be used, but it must be properly folded.
-
Inhibitor Solubility: "this compound" should be fully dissolved in a suitable solvent (e.g., DMSO) and diluted to final assay concentrations that do not inhibit the enzyme due to solvent effects.
-
Controls: Appropriate positive (no inhibitor) and negative (no enzyme) controls are essential for data interpretation.
Experimental Protocols
Protocol 1: Recombinant PfLysRS Expression and Purification
This protocol outlines the general steps for producing recombinant PfLysRS in E. coli.
-
Cloning: The gene encoding P. falciparum cytoplasmic LysRS (e.g., PF3D7_1359800) is cloned into an expression vector (e.g., pET vector with an N-terminal His-tag).
-
Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression:
-
Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.
-
-
Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication.
-
Purification:
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity column.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Further purify the protein using size-exclusion chromatography to ensure high purity.
-
-
Verification: Confirm the purity and identity of the protein by SDS-PAGE and Western blot analysis.
Protocol 2: Aminoacylation Assay (Radiolabel-Based)
This protocol measures the amount of radiolabeled lysine incorporated into tRNALys.
Materials:
-
Purified recombinant PfLysRS
-
In vitro transcribed P. falciparum tRNALys
-
[3H]-L-Lysine
-
ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA
-
"this compound" stock solution (e.g., 10 mM in DMSO)
-
10% Trichloroacetic acid (TCA)
-
Filter paper discs (e.g., Whatman 3MM)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube on ice. A typical 50 µL reaction mixture contains:
-
Assay Buffer
-
ATP (e.g., 4 mM)
-
[3H]-L-Lysine (e.g., 20 µM)
-
tRNALys (e.g., 10 µM)
-
"this compound" at various concentrations (e.g., 0.01 µM to 100 µM). Include a DMSO control.
-
-
Enzyme Addition: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding a pre-determined concentration of PfLysRS (e.g., 50 nM).
-
Incubation: Incubate the reaction at 37°C. Time points should be taken within the linear range of the reaction, determined in preliminary experiments.
-
Quenching: At each time point (e.g., 0, 5, 10, 15 minutes), spot a 10 µL aliquot of the reaction mixture onto a filter paper disc. Immediately immerse the disc in ice-cold 10% TCA to precipitate the tRNA and stop the reaction.
-
Washing: Wash the filter discs three times with cold 5% TCA for 10 minutes each, followed by a wash with 70% ethanol (B145695) to remove unincorporated [3H]-L-Lysine.
-
Drying and Counting: Dry the filter discs completely and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the counts per minute (CPM) against time to determine the initial reaction velocity. Calculate the percent inhibition for each concentration of "this compound" and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
The inhibitory effect of "this compound" on PfLysRS activity can be summarized in the following tables. The data presented here is hypothetical but representative of a typical inhibition experiment.
Table 1: Inhibition of PfLysRS Activity by this compound
| Inhibitor Concentration (µM) | PfLysRS Activity (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 0.01 | 95.3 | 4.8 |
| 0.1 | 78.1 | 6.1 |
| 1 | 52.4 | 3.9 |
| 10 | 15.7 | 2.5 |
| 100 | 2.1 | 1.1 |
Table 2: Kinetic Parameters of PfLysRS Inhibition
| Parameter | Value |
| IC50 (µM) | 1.25 |
| Ki (µM) | 0.85 (assuming competitive inhibition) |
| Mechanism of Inhibition | ATP-competitive |
Mandatory Visualization
Below are diagrams generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: The two-step aminoacylation pathway catalyzed by PfLysRS and the point of inhibition.
Caption: Workflow for the radiolabel-based aminoacylation assay to determine inhibitor potency.
References
- 1. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]
- 2. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoacyl-tRNA Synthetases [labome.com]
- 4. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. media.malariaworld.org [media.malariaworld.org]
- 8. Drugging tRNA aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective and specific inhibition of the plasmodium falciparum lysyl-tRNA synthetase by the fungal secondary metabolite cladosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Plasmodium falciparum Lysyl-tRNA synthetase via an anaplastic lymphoma kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Targeting Aminoacyl-tRNA Synthetases in Malaria Research with Borrelidin
For research use only. Not for use in diagnostic procedures.
Introduction
Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium falciparum strains necessitating the discovery of novel therapeutic agents. The parasite's protein synthesis machinery is an attractive target for drug development due to its essential role throughout the parasite's lifecycle.[1][2][3][4] Aminoacyl-tRNA synthetases (aaRSs) are crucial enzymes in this pathway, responsible for the specific attachment of amino acids to their cognate tRNAs, a critical step for accurate protein translation.[5][6] Inhibition of these enzymes leads to the cessation of protein synthesis and subsequent parasite death.[6][7]
This document provides detailed application notes and protocols for the use of Borrelidin, a potent inhibitor of threonyl-tRNA synthetase (ThrRS), in malaria research.[8] Borrelidin has demonstrated significant antimalarial activity, making it a valuable tool for studying the effects of ThrRS inhibition on P. falciparum and for assessing the potential of aaRS inhibitors as antimalarial drugs.[8]
Product Information
| Product Name | Borrelidin |
| Target | Threonyl-tRNA Synthetase (ThrRS) |
| Organism | Plasmodium falciparum (and others) |
| CAS Number | 7184-60-3 |
| Molecular Formula | C28H43NO6 |
| Molecular Weight | 489.65 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol |
Biological Activity and Data Presentation
Borrelidin exhibits potent in vitro activity against the asexual blood stages of P. falciparum. Its mechanism of action is the noncompetitive inhibition of both parasite and human ThrRS.[8] While effective, its cytotoxicity in human cells is a consideration for therapeutic development.[8]
Table 1: In Vitro Antimalarial Activity of Borrelidin
| Parameter | Value | Reference |
| IC50 (P. falciparum) | 0.97 nM | [8] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cytotoxicity of Borrelidin
| Cell Line | Parameter | Value | Reference |
| Human Cell Lines | Cytotoxicity | High | [8] |
Researchers should exercise appropriate caution and perform their own cytotoxicity assays in relevant cell lines.
Signaling Pathway and Mechanism of Action
Borrelidin inhibits protein synthesis by targeting threonyl-tRNA synthetase (ThrRS). This enzyme is responsible for charging tRNA molecules with the amino acid threonine. By inhibiting ThrRS, Borrelidin prevents the formation of threonyl-tRNA, leading to a depletion of this essential component for protein translation. This ultimately results in the cessation of protein synthesis and parasite death.
Caption: Inhibition of protein synthesis by Borrelidin.
Experimental Protocols
Protocol 1: In Vitro Antimalarial Susceptibility Assay
This protocol is used to determine the 50% inhibitory concentration (IC50) of Borrelidin against the asexual erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, supplemented with 25 mM HEPES, 0.5% Albumax II, 2 g/L sodium bicarbonate, and 50 µg/mL hypoxanthine)
-
Human erythrocytes (O+)
-
96-well microplates
-
Borrelidin stock solution (e.g., 10 mM in DMSO)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Plate reader with fluorescence detection (485 nm excitation, 530 nm emission)
Procedure:
-
Synchronize parasite cultures to the ring stage.
-
Prepare a parasite culture suspension with 1% parasitemia and 2% hematocrit in complete culture medium.
-
Prepare serial dilutions of Borrelidin in complete culture medium in a 96-well plate. Include a drug-free control and a background control (uninfected erythrocytes).
-
Add 100 µL of the parasite suspension to each well.
-
Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Measure fluorescence using a plate reader.
-
Calculate IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Caption: In vitro antimalarial susceptibility assay workflow.
Protocol 2: Protein Synthesis Inhibition Assay
This assay measures the inhibition of protein synthesis in P. falciparum by quantifying the incorporation of a radiolabeled amino acid.
Materials:
-
Synchronized late trophozoite/early schizont stage P. falciparum culture
-
Methionine-free RPMI-1640 medium
-
[35S]-Methionine
-
Borrelidin
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Procedure:
-
Wash synchronized parasites to remove existing methionine.
-
Resuspend the parasites in methionine-free medium.
-
Aliquot the parasite suspension into a 96-well plate.
-
Add Borrelidin at various concentrations and incubate for 30 minutes.
-
Add [35S]-Methionine to each well and incubate for 4 hours.
-
Harvest the parasites onto a filter mat using a cell harvester.
-
Wash the filter mat with water and then with 10% TCA.
-
Dry the filter mat and place it in a scintillation vial with scintillation fluid.
-
Measure radioactivity using a scintillation counter.
-
Determine the concentration of Borrelidin that inhibits 50% of protein synthesis (IC50).
Logical Relationships in Targeting Aminoacyl-tRNA Synthetases
Targeting aaRSs offers several advantages for antimalarial drug development. These enzymes are essential for parasite survival, and their inhibition leads to rapid parasite killing. Furthermore, differences between the parasite and human aaRSs can be exploited to achieve selectivity, minimizing off-target effects.
Caption: Advantages of targeting aaRSs in malaria.
Troubleshooting
| Problem | Possible Cause | Solution |
| High IC50 values in antimalarial assay | Inactive compound | Check the purity and storage of Borrelidin. |
| Resistant parasite strain | Use a known sensitive strain for comparison. | |
| Incorrect drug concentration | Verify serial dilutions. | |
| High background in protein synthesis assay | Incomplete washing | Ensure thorough washing of the filter mat. |
| Non-specific binding | Increase the number of washes. | |
| Inconsistent results | Asynchronous parasite culture | Ensure tight synchronization of the parasite culture. |
| Pipetting errors | Use calibrated pipettes and proper technique. |
References
- 1. media.malariaworld.org [media.malariaworld.org]
- 2. Targeting Aminoacyl tRNA Synthetases for Antimalarial Drug Development | Annual Reviews [annualreviews.org]
- 3. Targeting Aminoacyl tRNA Synthetases for Antimalarial Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. malariaworld.org [malariaworld.org]
- 5. Aminoacyl tRNA synthetases as malarial drug targets: a comparative bioinformatics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural analyses of the malaria parasite aminoacyl‐tRNA synthetases provide new avenues for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. malariaworld.org [malariaworld.org]
- 8. pnas.org [pnas.org]
Application Notes and Protocols for In Vivo Studies Using Aminoacyl-tRNA Synthetase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No in vivo studies specifically referencing "Aminoacyl tRNA synthetase-IN-3" were found in the public domain. The following application notes and protocols are based on representative data from published studies on other well-characterized aminoacyl-tRNA synthetase (aaRS) inhibitors, such as Halofuginone (B1684669) (Prolyl-tRNA synthetase inhibitor), BC-LI-0186 (Leucyl-tRNA synthetase inhibitor), and Borrelidin (B54535) analogs (Threonyl-tRNA synthetase inhibitors). This document is intended to serve as a comprehensive guide and template for the in vivo evaluation of novel aaRS inhibitors.
Introduction
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for charging tRNAs with their cognate amino acids, a critical step in protein synthesis.[1] Their inhibition presents a promising therapeutic strategy for various diseases, including cancer, fibrosis, and infectious diseases.[1][2] In vivo studies are crucial for evaluating the pharmacokinetic properties, efficacy, and safety of novel aaRS inhibitors. This document provides detailed protocols and representative data for conducting such studies in mouse models.
Signaling Pathways and Mechanism of Action
Inhibition of aaRSs can trigger various downstream signaling pathways, primarily due to the cellular response to amino acid deprivation. Two key pathways affected by representative aaRS inhibitors are the mTORC1 and the Integrated Stress Response (ISR) pathways.
-
mTORC1 Pathway: Leucyl-tRNA synthetase (LRS) acts as a sensor for intracellular leucine (B10760876) levels. Inhibition of LRS, for example by BC-LI-0186, prevents the activation of mTORC1, a central regulator of cell growth and proliferation.[2][3] This leads to reduced phosphorylation of downstream targets like S6 kinase (S6K) and ultimately inhibits protein synthesis and cell growth.[2][4]
-
Integrated Stress Response (ISR): Halofuginone, a prolyl-tRNA synthetase (ProRS) inhibitor, leads to an accumulation of uncharged tRNAs, which activates the GCN2 kinase.[5][6] GCN2 then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis while selectively translating stress-responsive genes like ATF4.[7] Halofuginone also inhibits the TGF-β/Smad3 signaling pathway, contributing to its anti-fibrotic effects.[8]
Caption: Inhibition of the mTORC1 signaling pathway by an LRS inhibitor.
Caption: Activation of the Integrated Stress Response (ISR) pathway.
Data Presentation: Quantitative In Vivo Data
The following tables summarize representative quantitative data from in vivo studies of aaRS inhibitors.
Table 1: Pharmacokinetic Parameters of Halofuginone in CD2F1 Mice (1.5 mg/kg, i.v.)
| Parameter | Symbol | Value | Unit | Reference |
| Area Under the Curve | AUC | 19,874 | ng/ml*min | [1] |
| Total Body Clearance | CLtb | 75 | ml/min/kg | [1] |
| Volume of Distribution (steady state) | Vd(ss) | 1,800 | ml/kg | [8] |
| Half-life (alpha) | t½α | 3.1 | min | [8] |
| Half-life (beta) | t½β | 1,440 | min | [8] |
| Bioavailability (Intraperitoneal) | F | 100 | % | [1] |
| Bioavailability (Oral) | F | 0 | % | [1] |
Table 2: In Vivo Efficacy of BC-LI-0186 in a K-ras Mutant Lung Cancer Mouse Model
| Animal Model | Treatment | Dose & Schedule | Outcome | Reference |
| LSL-K-ras G12D mice | BC-LI-0186 | 20 mg/kg, i.p., daily for 2 weeks | Significant reduction in tumor size, comparable to cisplatin | [2][3][9] |
| LSL-K-ras G12D mice | BC-LI-0186 | 20 mg/kg, i.p., daily for 2 weeks | Decreased phosphorylation of S6 in tumor tissue | [9] |
Table 3: In Vivo Efficacy of Borrelidin Analogs in a Plasmodium berghei Malaria Mouse Model
| Animal Model | Treatment | Dose & Schedule | Outcome | Reference |
| Swiss Webster mice | Borrelidin | 0.25 mg/kg, i.p., daily | Protection against lethal malaria | [10][11] |
| Swiss Webster mice | Borrelidin + Fumagilin | 0.25 mg/kg (i.p.) + 20 mg/kg (oral) | 69.6% inhibition of parasitemia on day 9 post-infection | [10][11] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. All animal procedures should be performed in accordance with institutional guidelines and regulations.
Protocol 1: Pharmacokinetic (PK) Study in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of a test compound after intravenous (i.v.) and oral (p.o.) administration.
Caption: Workflow for a typical pharmacokinetic study in mice.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for formulation (e.g., PBS, 0.5% methylcellulose)
-
CD-1 or similar strain mice (male, 8-10 weeks old)
-
Syringes and needles (for dosing)
-
Micro-hematocrit tubes (heparinized)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the study.
-
Formulation: Prepare the dosing solutions for both i.v. and p.o. routes. For i.v., dissolve the compound in a suitable vehicle like saline or PBS. For p.o., a suspension in 0.5% methylcellulose (B11928114) may be appropriate.
-
Dosing:
-
Intravenous (i.v.): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.[1]
-
Oral (p.o.): Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (approx. 50-100 µL) from the saphenous vein at predetermined time points.[12]
-
Plasma Preparation: Immediately transfer blood into EDTA-coated tubes. Centrifuge at 4°C (e.g., 3000 x g for 10 minutes) to separate plasma. Store plasma at -80°C until analysis.[13]
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis (NCA) software. Key parameters include AUC, clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%).[13]
Protocol 2: Xenograft/GEMM Tumor Model Efficacy Study
This protocol describes a typical efficacy study in a genetically engineered mouse model (GEMM) of non-small cell lung cancer (NSCLC).
Materials:
-
Test compound (e.g., this compound)
-
Positive control (e.g., Cisplatin)
-
Vehicle control
-
Calipers for tumor measurement
-
Micro-CT or other imaging modality
-
Materials for immunohistochemistry (IHC)
Procedure:
-
Tumor Induction/Implantation: For LSL-K-ras G12D mice, induce tumor formation as per established protocols (e.g., via adenoviral Cre recombinase administration). For xenografts, implant tumor cells subcutaneously into immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., n=5-10 mice/group):
-
Group 1: Vehicle control
-
Group 2: Test compound (e.g., 20 mg/kg, i.p., daily)[3]
-
Group 3: Positive control (e.g., Cisplatin)
-
-
Treatment: Administer the treatments according to the defined schedule for a set duration (e.g., 2-4 weeks).[9]
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight and general health of the animals.
-
Optional: Perform imaging (e.g., micro-CT) at the beginning and end of the study to visualize tumor burden.[9]
-
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice and harvest the tumors and other relevant organs.
-
Analysis:
-
Calculate tumor growth inhibition (TGI).
-
Perform histological analysis (e.g., H&E staining) and IHC for biomarkers of interest (e.g., p-S6, cleaved caspase-3) to assess target engagement and mechanism of action.[9]
-
Protocol 3: Malaria Efficacy Study in Mice
This protocol details an in vivo efficacy study against Plasmodium berghei infection.
Materials:
-
Plasmodium berghei ANKA strain.[15]
-
Swiss Webster or other susceptible mouse strain.[11]
-
Test compound
-
Positive control (e.g., Artemisinin, Chloroquine)[10]
-
Materials for Giemsa staining and microscopy
Procedure:
-
Parasite Inoculation: Infect mice intraperitoneally with 1x10⁷ P. berghei-parasitized red blood cells.[15]
-
Group Allocation: Randomize infected mice into treatment groups (n=5 per group).
-
Treatment Initiation: Begin treatment when parasitemia reaches a detectable level (e.g., 1-2%), typically 3-4 days post-infection.
-
Dosing: Administer the test compound (e.g., 0.25 mg/kg, i.p., daily), vehicle, or positive control for 4 consecutive days.[10][11]
-
Monitoring Parasitemia:
-
Prepare thin blood smears from the tail vein daily.
-
Stain smears with Giemsa.
-
Determine the percentage of parasitized red blood cells by counting under a microscope.
-
-
Endpoint: Monitor survival and parasitemia for up to 30 days. The primary endpoint is the mean percent suppression of parasitemia and the secondary endpoint is the survival rate.
Conclusion
The protocols and data presented provide a robust framework for the preclinical in vivo evaluation of novel aminoacyl-tRNA synthetase inhibitors. A thorough characterization of a compound's pharmacokinetics is essential for designing effective efficacy studies. The choice of efficacy model will depend on the therapeutic indication, with cancer and infectious disease models being particularly relevant for this class of inhibitors. Careful selection of endpoints and biomarker analysis will provide crucial insights into the compound's mechanism of action and potential for clinical development.
References
- 1. Pharmacokinetics and tissue distribution of halofuginone (NSC 713205) in CD2F1 mice and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic effects of the novel Leucyl-tRNA synthetase inhibitor BC-LI-0186 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic effects of the novel Leucyl-tRNA synthetase inhibitor BC-LI-0186 in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for halofuginone-mediated metabolic reprogramming of murine T cells via activation of the GCN2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Open Veterinary Journal [openveterinaryjournal.com]
- 11. Antimalarial activity of borrelidin and fumagilin in Plasmodium berghei-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved pharmacokinetic and bioavailability support of drug discovery using serial blood sampling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. KRAS Mouse Models: Modeling Cancer Harboring KRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Anti-Malarial Activity of the Aqueous Root Extract of Euclea divinorum Hiern (Ebenaceae) against Plasmodium berghei ANKA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aminoacyl tRNA Synthetase-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoacyl-tRNA synthetases (aaRSs) are a group of essential enzymes responsible for a critical step in protein synthesis: the attachment of a specific amino acid to its corresponding tRNA molecule.[1] This process, known as aminoacylation or tRNA charging, ensures the fidelity of the translation of the genetic code.[1] The inhibition of these enzymes disrupts protein synthesis, leading to cell death, which makes them attractive targets for the development of novel antimicrobial agents.[2][3][4] Aminoacyl tRNA synthetase-IN-3 is a potent inhibitor of lysyl-tRNA synthetase (LysRS), specifically targeting the enzyme from the malaria parasite Plasmodium falciparum (PfLysRS).[5]
This compound, also identified as compound 36K3, demonstrates an IC50 value of 59.2 nM against PfLysRS.[5] Its mechanism of action involves the occupation of both the ATP and L-lysine binding sites within the active site of the enzyme.[5] This dual-site occupancy leads to a highly effective inhibition of the aminoacylation process. These characteristics position this compound as a promising candidate for the development of new antimalarial therapeutics.
Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Target | Organism |
| IC50 | 59.2 nM | Lysyl-tRNA Synthetase (PfLysRS) | Plasmodium falciparum |
Solubility and Stock Solution Preparation
Recommended Solvents:
-
Primary Stock Solution: Dimethyl sulfoxide (B87167) (DMSO)
-
Working Solutions: Aqueous buffers (e.g., PBS, Tris-HCl) or cell culture media. It is important to note that the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Storage Conditions:
-
Solid Form: Store at -20°C for long-term storage.
-
Stock Solution (in DMSO): Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would weigh 5 mg.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial containing the compound.
-
Dissolution: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to prevent moisture absorption and contamination. Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions for in vitro Assays
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution into the desired aqueous assay buffer (e.g., PBS, Tris-HCl) to achieve the final working concentrations.
-
DMSO Concentration: Ensure the final concentration of DMSO in the assay is consistent across all experimental conditions and does not exceed a level that affects the biological system (typically below 0.5%). Prepare a vehicle control with the same final concentration of DMSO.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately to avoid degradation.
Visualizing Experimental Workflow and Signaling Pathway
Experimental Workflow for Solution Preparation
The following diagram illustrates the workflow for preparing stock and working solutions of this compound.
Caption: Workflow for preparing this compound solutions.
Signaling Pathway Inhibition
This diagram illustrates the inhibition of the aminoacylation reaction by this compound.
Caption: Inhibition of PfLysRS by this compound.
References
- 1. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drugging tRNA aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoacyl-tRNA synthetases and their inhibitors as a novel family of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Determining the IC50 of Aminoacyl-tRNA Synthetase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes responsible for catalyzing the attachment of specific amino acids to their corresponding tRNAs.[1][2][3] This "charging" of tRNA is a critical step in protein synthesis, making aaRSs attractive targets for the development of novel antimicrobial and therapeutic agents.[1][4][5] The potency of an inhibitor against a specific aaRS is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This document provides detailed protocols for determining the IC50 of a hypothetical inhibitor, "Aminoacyl tRNA synthetase-IN-3," using both biochemical and cell-based assays.
Principle of Aminoacyl-tRNA Synthetase Activity
The aminoacylation reaction catalyzed by aaRSs occurs in a two-step process:
-
Amino Acid Activation: The enzyme first binds ATP and the specific amino acid to form an aminoacyl-adenylate (aa-AMP) intermediate, releasing inorganic pyrophosphate (PPi).[1][2][3][6]
-
Amino Acid + ATP ⇌ Aminoacyl-AMP + PPi
-
-
tRNA Charging: The activated amino acid is then transferred from the aa-AMP complex to the 3'-end of its cognate tRNA molecule, releasing AMP.[1][2][3][6]
-
Aminoacyl-AMP + tRNA ⇌ Aminoacyl-tRNA + AMP
-
Inhibitors of aaRSs can interfere with either of these steps, and their efficacy can be measured by quantifying the reduction in the rate of product formation (aminoacyl-tRNA or PPi/AMP) or the consumption of substrates (ATP).
Data Presentation: IC50 of this compound
The following table summarizes hypothetical IC50 values for "this compound" against different aaRSs, as would be determined by the protocols outlined below.
| Target Enzyme | Assay Type | IC50 (µM) | Hill Slope | R² |
| Leucyl-tRNA Synthetase | Biochemical | 1.5 | 1.2 | 0.992 |
| Isoleucyl-tRNA Synthetase | Biochemical | 25.8 | 1.0 | 0.985 |
| E. coli (Cell-based) | Cell Proliferation | 5.2 | 1.4 | 0.990 |
| Human HeLa (Cell-based) | Cell Viability | >100 | N/A | N/A |
Experimental Workflow for IC50 Determination
References
- 1. mdpi.com [mdpi.com]
- 2. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]
- 3. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Aminoacyl-tRNA synthetases: Structure, function, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoacyl-tRNA Synthetases [labome.com]
Application Notes for Cell-Based Assays of Aminoacyl tRNA Synthetase-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoacyl-tRNA synthetases (AARSs) are a family of essential enzymes responsible for the precise charging of amino acids onto their cognate tRNAs, a critical step in protein biosynthesis.[1] Beyond their canonical role in translation, AARSs are increasingly recognized for their involvement in a multitude of cellular signaling pathways, including transcription, translation regulation, and immune responses.[2][3] The dysregulation of AARS activity has been implicated in various human diseases, such as cancer, neurological disorders, and autoimmune conditions, making them attractive targets for therapeutic intervention.[2][4]
Aminoacyl tRNA synthetase-IN-3 (AARS-IN-3) is a novel investigational small molecule inhibitor of a specific aminoacyl-tRNA synthetase. These application notes provide a comprehensive guide to the cell-based assays designed to characterize the activity and mechanism of action of AARS-IN-3. The following protocols and data will enable researchers to assess its cellular potency, impact on protein synthesis, target engagement, and overall cytotoxic profile.
Principle of Assays
The evaluation of AARS-IN-3 in a cellular context involves a multi-faceted approach to understand its biological effects. The primary assays focus on:
-
Cell Viability and Cytotoxicity: To determine the concentration-dependent effect of AARS-IN-3 on cell proliferation and health. This is crucial to distinguish between targeted inhibition of protein synthesis and general toxicity.
-
Global Protein Synthesis Inhibition: To directly measure the impact of AARS-IN-3 on the overall rate of protein production within the cell.
-
Target Engagement: To confirm that AARS-IN-3 directly interacts with its intended AARS target inside living cells.
These assays collectively provide a robust framework for the preclinical characterization of AARS-IN-3 and other AARS inhibitors.
Data Presentation
The following tables summarize representative quantitative data for AARS inhibitors in various cancer cell lines. This data serves as a benchmark for what might be expected when evaluating AARS-IN-3.
Table 1: Cellular Potency (IC50) of Representative AARS Inhibitors in Cancer Cell Lines
| Compound | Target AARS | Cell Line | IC50 (µM) |
| Representative Inhibitor 1 | Leucyl-tRNA Synthetase | LNCaP (Prostate) | 0.0015 |
| Representative Inhibitor 1 | Leucyl-tRNA Synthetase | PC3 (Prostate) | 0.0011 |
| Representative Inhibitor 2 | Prolyl-tRNA Synthetase | Various | < 0.1 (Class A) |
| Representative Inhibitor 2 | Prolyl-tRNA Synthetase | Various | 0.1 - 0.5 (Class B) |
| Representative Inhibitor 3 | Methionyl-tRNA Synthetase | T. brucei | ~0.6 (Growth Inhibition) |
| Representative Inhibitor 4 | Phenylalanyl-tRNA Synthetase | E. coli | 0.0034 |
Data compiled from various sources.[5]
Table 2: Cytotoxicity (CC50) of a Representative Enzyme Inhibitor
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Representative Inhibitor 5 | A549 (Lung) | > 100 | > 100 |
| Representative Inhibitor 5 | HeLa (Cervical) | > 100 | > 100 |
| Representative Inhibitor 5 | HepG2 (Liver) | > 100 | > 100 |
This table illustrates the importance of assessing cytotoxicity alongside potency to determine the therapeutic window.[3]
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of AARS by AARS-IN-3 disrupts protein synthesis.
Experimental Workflow
Caption: General workflow for cell-based assays of AARS-IN-3.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of AARS-IN-3 on cell viability by measuring the metabolic activity of the cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
AARS-IN-3 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of AARS-IN-3 in complete medium. A final concentration range of 0.01 µM to 100 µM is recommended for initial screening.
-
Include a vehicle control (DMSO at the highest concentration used for the compound) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of AARS-IN-3 or controls.
-
Incubate for the desired time points (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the AARS-IN-3 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Global Protein Synthesis Assay (Luciferase Reporter Assay)
This assay measures the rate of new protein synthesis by quantifying the expression of a reporter protein, such as luciferase.
Materials:
-
Cell line stably or transiently expressing a luciferase reporter gene (e.g., Firefly or Renilla luciferase)
-
Complete cell culture medium
-
AARS-IN-3 stock solution (in DMSO)
-
Luciferase assay reagent (containing cell lysis buffer and luciferase substrate)
-
96-well white opaque flat-bottom cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding and Transfection (if necessary):
-
Seed cells in a 96-well white plate at a density that ensures they are in the exponential growth phase during the assay.
-
If using a transient expression system, transfect the cells with the luciferase reporter plasmid according to the manufacturer's protocol and allow for expression (typically 24 hours).
-
-
Compound Treatment:
-
Prepare serial dilutions of AARS-IN-3 in complete medium.
-
Treat the cells with the compound dilutions and controls as described in Protocol 1, step 2.
-
The incubation time should be optimized to detect a significant change in protein synthesis (e.g., 6-24 hours).
-
-
Cell Lysis and Luciferase Reaction:
-
After incubation, remove the medium and wash the cells once with PBS.
-
Add the appropriate volume of luciferase assay lysis buffer to each well and incubate at room temperature for 15-20 minutes with gentle shaking to ensure complete lysis.
-
Add the luciferase substrate to each well according to the manufacturer's instructions.
-
-
Measurement:
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to cell viability data obtained from a parallel MTT assay to account for any cytotoxic effects.
-
Calculate the percentage of protein synthesis inhibition for each concentration relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the log of the AARS-IN-3 concentration to determine the EC50 value.
-
Protocol 3: Cellular Target Engagement Assay (NanoBRET™ Assay)
This assay directly measures the binding of AARS-IN-3 to its target AARS within living cells using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
Cell line engineered to express the target AARS fused to NanoLuc® luciferase.
-
Opti-MEM® I Reduced Serum Medium
-
AARS-IN-3 stock solution (in DMSO)
-
NanoBRET™ fluorescent tracer specific for the target AARS
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
96-well white opaque flat-bottom cell culture plates
-
Plate reader equipped for BRET measurements (dual-filtered luminescence)
Methodology:
-
Cell Seeding:
-
Seed the engineered cells in a 96-well white plate at the recommended density.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Tracer and Compound Addition:
-
Prepare a working solution of the NanoBRET™ tracer and AARS-IN-3 at various concentrations in Opti-MEM®.
-
Remove the culture medium from the cells and add the tracer/compound solution.
-
Incubate for 2 hours at 37°C.
-
-
Substrate Addition:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the extracellular inhibitor according to the manufacturer's protocol.
-
Add the substrate solution to each well.
-
-
BRET Measurement:
-
Incubate for 3-5 minutes at room temperature.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the raw BRET ratio (acceptor emission / donor emission).
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the log of the AARS-IN-3 concentration and fit to a dose-response curve to determine the IC50 value for target engagement.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.kr]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aminoacyl tRNA Synthetase-IN-3 (AARS-IN-3) in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoacyl-tRNA synthetases (AARSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in protein synthesis.[1] Their vital role in cell viability and the differences between pathogen and human AARSs make them attractive targets for the development of novel anti-infective agents.[2][3] Aminoacyl tRNA synthetase-IN-3 (also known as compound 36K3) is a potent and selective inhibitor of the lysyl-tRNA synthetase (LysRS) of Plasmodium falciparum (PfLysRS), the parasite responsible for the most severe form of malaria.[1] This document provides detailed application notes and experimental protocols for the utilization of AARS-IN-3 in antimalarial drug discovery research.
AARS-IN-3 was developed through a structure-guided modification of an anaplastic lymphoma kinase (ALK) inhibitor, ASP3026.[1] This repurposing strategy highlights the potential for developing AARS inhibitors from existing kinase inhibitor scaffolds. AARS-IN-3 exhibits its inhibitory effect by occupying both the ATP- and L-lysine-binding sites of PfLysRS.[1]
Mechanism of Action
Aminoacyl-tRNA synthetases typically catalyze a two-step reaction to attach an amino acid to its corresponding tRNA molecule.[4] In the first step, the amino acid is activated by ATP to form an aminoacyl-adenylate intermediate, with the release of pyrophosphate (PPi). In the second step, the activated amino acid is transferred to the 3' end of the cognate tRNA.[4]
AARS-IN-3 acts as a competitive inhibitor of PfLysRS. Its mechanism involves the simultaneous occupation of the binding sites for two of the substrates: ATP and L-lysine.[1] By blocking these sites, AARS-IN-3 prevents the formation of the lysyl-adenylate intermediate, thereby inhibiting the charging of tRNALys and subsequently halting protein synthesis in the parasite.
Caption: Mechanism of PfLysRS inhibition by AARS-IN-3.
Data Presentation
The following table summarizes the in vitro activity of this compound against its target enzyme.
| Compound | Target | IC50 (nM) | Reference |
| This compound (36K3) | Plasmodium falciparum LysRS (PfLysRS) | 59.2 | [1] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of PfLysRS Activity (Aminoacylation Assay)
This protocol is a representative method for determining the inhibitory activity of AARS-IN-3 against recombinant PfLysRS. The assay measures the amount of radiolabeled amino acid incorporated into its cognate tRNA.
Materials:
-
Recombinant P. falciparum LysRS (PfLysRS)
-
This compound (AARS-IN-3)
-
[3H]-L-Lysine
-
Total tRNA from P. falciparum or in vitro transcribed tRNALys
-
ATP
-
Reaction Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl2, 10 mM KCl, 2 mM DTT
-
Quenching Solution: 10% (w/v) Trichloroacetic acid (TCA)
-
Filter paper discs (e.g., Whatman 3MM)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a stock solution of AARS-IN-3 in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of AARS-IN-3 in the reaction buffer.
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Reaction Buffer
-
PfLysRS (final concentration, e.g., 50 nM)
-
Total tRNA (final concentration, e.g., 1 mg/mL)
-
[3H]-L-Lysine (final concentration, e.g., 10 µM)
-
Varying concentrations of AARS-IN-3 (or DMSO as a vehicle control)
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP (final concentration, e.g., 2 mM).
-
Incubate the reaction at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of ice-cold 10% TCA.
-
Incubate on ice for 15 minutes to precipitate the tRNA.
-
Spot the entire reaction mixture onto a filter paper disc.
-
Wash the filter discs three times with ice-cold 5% TCA, followed by one wash with 70% ethanol (B145695) to remove unincorporated [3H]-L-Lysine.
-
Dry the filter discs completely.
-
Place the dried discs in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of AARS-IN-3 relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: General workflow for the in vitro PfLysRS inhibition assay.
Protocol 2: Plasmodium falciparum Asexual Blood Stage Growth Inhibition Assay
This protocol describes a standard method to evaluate the efficacy of AARS-IN-3 against the growth of P. falciparum in an in vitro culture of human erythrocytes.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human red blood cells (O+)
-
Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum or Albumax)
-
AARS-IN-3
-
96-well microplates
-
DNA-intercalating fluorescent dye (e.g., SYBR Green I)
-
Lysis buffer with dye (e.g., Tris buffer containing saponin, Triton X-100, EDTA, and SYBR Green I)
-
Fluorescence plate reader
Procedure:
-
Maintain a continuous culture of P. falciparum in human red blood cells.
-
Synchronize the parasite culture to the ring stage (e.g., using sorbitol treatment).
-
Prepare serial dilutions of AARS-IN-3 in complete culture medium in a 96-well plate. Include a no-drug control (vehicle only) and a positive control (e.g., chloroquine).
-
Prepare a parasite suspension with a starting parasitemia of ~0.5% and a hematocrit of 2% in complete culture medium.
-
Add the parasite suspension to each well of the 96-well plate containing the drug dilutions.
-
Incubate the plate for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.
-
After incubation, lyse the red blood cells by adding the lysis buffer containing SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the percentage of growth inhibition for each drug concentration compared to the no-drug control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a valuable research tool for the study of Plasmodium falciparum lysyl-tRNA synthetase and its role in parasite viability. Its potency and selectivity make it a promising lead compound for the development of novel antimalarial therapeutics. The provided protocols offer a framework for researchers to investigate the biochemical and cellular effects of this inhibitor. Further studies may focus on its in vivo efficacy, mechanism of resistance, and optimization of its pharmacokinetic properties.
References
Application Notes and Protocols for High-Throughput Screening with Aminoacyl-tRNA Synthetase Inhibitors: A Case Study with Halofuginone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoacyl-tRNA synthetases (AARSs) are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, a critical step in protein synthesis. Their fundamental role in cell viability and proliferation has made them attractive targets for the development of novel therapeutics, including antibiotics, antifungals, and anticancer agents. High-throughput screening (HTS) plays a pivotal role in identifying novel AARS inhibitors from large compound libraries.
These application notes provide a comprehensive overview and detailed protocols for conducting HTS campaigns to identify and characterize AARS inhibitors, using the well-characterized prolyl-tRNA synthetase (ProRS) inhibitor, Halofuginone, as a representative example. Halofuginone is a derivative of the natural product febrifugine (B1672321) and is known to competitively inhibit ProRS, leading to the activation of the Amino Acid Response (AAR) signaling pathway.
Data Presentation: Quantitative Analysis of Halofuginone
The inhibitory activity of Halofuginone has been quantified across various biochemical and cell-based assays. The following tables summarize key quantitative data, providing a basis for comparison and assay design.
| Parameter | Value | Assay Type | Target/Cell Line | Reference |
| IC50 | 11 nM | Biochemical | Plasmodium falciparum Prolyl-tRNA Synthetase (PfProRS) | [1] |
| IC50 | 3.6 ± 0.4 nM | Cell-Based | Inhibition of Th17 Cell Differentiation | [2] |
| IC50 | 2-2.5 nM | Cell-Based | T cell proliferation (in response to alloantigen or anti-CD3 antibody) | [3] |
| IC50 | 16 nM | Cell-Based | T cell proliferation (in response to IL-2) | [3] |
| IC50 | 34.9 nM | Cell-Based | Inhibition of SARS-CoV-2 intracellular mRNA levels | [4] |
Signaling Pathway: The Amino Acid Response (AAR) Pathway
Inhibition of ProRS by Halofuginone leads to an accumulation of uncharged tRNAPro. This accumulation is sensed by the kinase General Control Nonderepressible 2 (GCN2), which becomes activated and subsequently phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α leads to a general attenuation of protein synthesis but also selectively promotes the translation of certain mRNAs, such as that of the activating transcription factor 4 (ATF4). ATF4, in turn, regulates the expression of genes involved in amino acid metabolism and stress response.
Experimental Protocols
High-Throughput Screening for AARS Inhibitors (Biochemical Assay)
This protocol describes a generalized HTS assay to identify inhibitors of AARS enzymes based on the measurement of tRNA aminoacylation. The principle relies on the incorporation of a radiolabeled amino acid into its cognate tRNA.
Materials:
-
Purified recombinant AARS enzyme (e.g., ProRS)
-
Cognate tRNA (e.g., tRNAPro)
-
Radiolabeled amino acid (e.g., [3H]-Proline)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
Compound library dissolved in DMSO
-
96- or 384-well microplates
-
Filter plates (e.g., glass fiber)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Compound Plating: Dispense compounds from the library into the microplates at the desired final concentration (typically 1-10 µM). Include positive controls (known inhibitor, e.g., Halofuginone) and negative controls (DMSO vehicle).
-
Enzyme and tRNA Preparation: Prepare a master mix containing the AARS enzyme and cognate tRNA in the assay buffer.
-
Reaction Initiation: Add the radiolabeled amino acid and ATP to the master mix to initiate the aminoacylation reaction. Immediately dispense the reaction mix into the compound-containing microplates.
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 30-60 minutes).
-
Reaction Quenching: Stop the reaction by adding cold 10% TCA.
-
Precipitation and Washing: Precipitate the tRNA on ice for 30 minutes. Transfer the contents of the wells to a filter plate and wash the filters with cold 5% TCA to remove unincorporated radiolabeled amino acid.
-
Detection: Add scintillation fluid to the dried filters and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
Cell-Based Assay: Inhibition of Th17 Cell Differentiation
This protocol describes an in vitro assay to assess the effect of compounds on the differentiation of naïve CD4+ T cells into Th17 cells, a process inhibited by Halofuginone.[2][5]
Materials:
-
Naïve CD4+ T cells isolated from mice
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, L-glutamine, and 2-mercaptoethanol
-
Anti-mouse CD3ε and anti-mouse CD28 antibodies
-
Recombinant mouse IL-6 and TGF-β1
-
Anti-mouse IL-4 and anti-mouse IFN-γ antibodies
-
Halofuginone (or test compounds)
-
96-well flat-bottom culture plates
-
Flow cytometer
-
Fluorescently labeled antibodies against CD4 and IL-17A
Protocol:
-
Plate Coating: Coat 96-well plates with anti-CD3ε antibody overnight at 4°C.
-
Cell Seeding: Isolate naïve CD4+ T cells from mouse spleen and lymph nodes. Seed the cells at a density of 1-2 x 105 cells per well in the coated plates.
-
Differentiation Cocktail: Prepare a Th17 differentiation cocktail containing anti-CD28 antibody, IL-6, TGF-β1, anti-IL-4, and anti-IFN-γ in culture medium.
-
Compound Treatment: Add Halofuginone or test compounds at various concentrations to the designated wells.
-
Cell Culture: Add the differentiation cocktail to the cells and culture for 3-4 days at 37°C in a 5% CO2 incubator.
-
Restimulation and Staining: For the final 4-6 hours of culture, restimulate the cells with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A). After restimulation, harvest the cells and stain for surface CD4 and intracellular IL-17A using fluorescently labeled antibodies.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the percentage of CD4+IL-17A+ cells.
-
Data Analysis: Determine the IC50 value for the inhibition of Th17 differentiation by plotting the percentage of Th17 cells against the log of the compound concentration.
Conclusion
The protocols and data presented provide a robust framework for the high-throughput screening and characterization of Aminoacyl-tRNA synthetase inhibitors, using Halofuginone as a prime example. By targeting the fundamental process of protein synthesis, AARS inhibitors hold significant promise for the development of new therapies for a range of diseases. The detailed methodologies and quantitative data herein are intended to facilitate the discovery and development of the next generation of AARS-targeting drugs.
References
Troubleshooting & Optimization
Technical Support Center: Investigating Aminoacyl-tRNA Synthetase Inhibitor Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results with aminoacyl-tRNA synthetase (aaRS) inhibitors, specifically addressing the scenario where Aminoacyl tRNA synthetase-IN-3 does not inhibit Plasmodium falciparum lysyl-tRNA synthetase (PfLysRS).
Frequently Asked Questions (FAQs)
Q1: I'm not observing any inhibition of PfLysRS with this compound. What are the primary areas I should investigate?
A1: When an expected enzyme inhibition is not observed, the investigation should be systematic, focusing on three main areas: the inhibitor itself, the enzyme's integrity and activity, and the experimental conditions of the assay. It is crucial to verify the identity, purity, and stability of the inhibitor, confirm the biological activity of your PfLysRS enzyme stock, and meticulously review the assay protocol for any potential errors in concentrations, buffer composition, or incubation times.
Q2: Could the issue be with the inhibitor, this compound?
A2: Yes, problems with the inhibitor are a common source of unexpected results.[1] These can include incorrect identity or purity, degradation due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light), or low solubility in the assay buffer leading to a lower effective concentration.[1][2] It is advisable to verify the compound's integrity and prepare fresh solutions for your experiments.[1]
Q3: How can I be sure my PfLysRS enzyme is active?
A3: To confirm your enzyme is active, you should run a positive control experiment. This involves using a known inhibitor of PfLysRS to ensure that the enzyme can be inhibited. Additionally, you should measure the enzyme's baseline activity without any inhibitor and compare it to expected values or manufacturer's specifications.[2]
Q4: Is it possible that this compound is not a suitable inhibitor for PfLysRS?
A4: Absolutely. Aminoacyl-tRNA synthetases can have significant structural differences between species, even for the same amino acid.[3] An inhibitor that is potent against a human aaRS may not be effective against the ortholog from P. falciparum. The active sites or allosteric sites of the enzymes may have different amino acid residues or conformations, preventing the inhibitor from binding effectively to PfLysRS.[4]
Q5: What is AIMP2-DX2 and is it related to my experiment?
A5: AIMP2-DX2 is a splice variant of the Aminoacyl-tRNA synthetases-interacting multifunctional protein 2 (AIMP2).[5] While AIMP2 is part of a large complex of human tRNA synthetases, AIMP2-DX2 itself is primarily studied for its role in cancer development by interfering with tumor suppression pathways.[5][6][7] An inhibitor targeting AIMP2-DX2, for instance by disrupting its interaction with HSP70, would have a different mechanism of action than one directly targeting the catalytic activity of an aminoacyl-tRNA synthetase like PfLysRS.[8] It is important to confirm that "this compound" is intended to inhibit the enzymatic activity of a tRNA synthetase and is not a misidentified AIMP2-DX2 inhibitor.
Troubleshooting Guide: Lack of PfLysRS Inhibition by this compound
If you are not observing the expected inhibition of PfLysRS, consult the following table to diagnose and resolve the issue.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Integrity and Activity | |
| Incorrect Compound | Verify the identity and purity of this compound using analytical methods such as mass spectrometry or NMR. |
| Inhibitor Degradation | Prepare fresh stock and working solutions of the inhibitor. Avoid repeated freeze-thaw cycles and protect from light if the compound is light-sensitive.[1] |
| Low Solubility | Check the solubility of the inhibitor in your assay buffer. Ensure it is fully dissolved. The final DMSO concentration should be kept low (typically ≤1%) to avoid affecting enzyme activity.[2] |
| Enzyme Integrity and Activity | |
| Inactive Enzyme | Run a positive control with a known inhibitor of PfLysRS. Measure the baseline activity of your enzyme preparation to ensure it is within the expected range.[2] |
| Enzyme Degradation | Use a fresh aliquot of PfLysRS. Ensure proper storage conditions for the enzyme. |
| Assay Conditions and Protocol | |
| Incorrect Reagent Concentrations | Double-check the final concentrations of the enzyme, substrates (lysine, ATP, tRNA), and the inhibitor in the assay.[9] |
| Inappropriate Buffer Conditions | Verify the pH and composition of the assay buffer. The activity of aminoacyl-tRNA synthetases can be sensitive to pH and ionic strength. |
| Substrate Concentration | If the inhibitor is competitive with one of the substrates (e.g., ATP), a high concentration of that substrate in the assay could overcome the inhibition.[9] Consider performing the assay at substrate concentrations near their Km values.[2] |
| Presence of Contaminants | Ensure that reagents are free from contaminants that could interfere with the assay, such as chelating agents (e.g., EDTA) or detergents.[10] |
| Inhibitor-Target Specificity | |
| Species-Specific Differences | The active site of PfLysRS may differ significantly from the intended target of this compound.[4] Consider sequence and structural alignments between the intended target and PfLysRS to identify potential differences in binding pockets. |
| Off-Target Activity | The inhibitor may have been designed for a different aminoacyl-tRNA synthetase or another target altogether. Confirm the intended molecular target of this compound from the supplier or literature. |
Experimental Protocols
General Protocol for an Aminoacyl-tRNA Synthetase (aaRS) Inhibition Assay
This protocol describes a common method to measure the aminoacylation activity of an aaRS and its inhibition. The assay monitors the incorporation of a radiolabeled amino acid into its cognate tRNA.
Materials:
-
Purified recombinant PfLysRS
-
This compound
-
L-[³H]-lysine (or other suitable radiolabeled lysine)
-
ATP
-
Cognate tRNA for lysine
-
Assay Buffer (e.g., 30 mM HEPES pH 7.5, 150 mM NaCl, 30 mM KCl, 10 mM MgCl₂, 2 mM DTT)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Filter paper discs
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Reagent Mix: Prepare a master mix containing the assay buffer, ATP, L-[³H]-lysine, and tRNA at appropriate concentrations.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (e.g., DMSO) at the same concentration used for the inhibitor dilutions.
-
Reaction Setup:
-
In a microcentrifuge tube or 96-well plate, add a small volume of the diluted inhibitor or vehicle control.
-
Add the PfLysRS enzyme and incubate for a predetermined time (e.g., 15 minutes) at the desired temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Initiate Reaction: Start the aminoacylation reaction by adding the reagent mix to the enzyme-inhibitor mixture. The final reaction volume will depend on the specific assay format.
-
Incubation: Incubate the reaction at the optimal temperature for a specific time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction and Precipitate tRNA:
-
Spot a portion of the reaction mixture onto a filter paper disc.
-
Immediately immerse the filter discs in ice-cold 10% TCA to stop the reaction and precipitate the tRNA along with the incorporated radiolabeled lysine.
-
-
Wash Filter Discs: Wash the filter discs several times with cold 5% TCA and then with ethanol (B145695) to remove unincorporated radiolabeled amino acids.
-
Scintillation Counting:
-
Dry the filter discs completely.
-
Place each disc in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Visualizations
Logical Workflow for Troubleshooting Inhibitor Inactivity
Caption: Troubleshooting workflow for investigating lack of enzyme inhibition.
General Reaction Pathway for Aminoacyl-tRNA Synthetases
Caption: Two-step catalytic reaction of aminoacyl-tRNA synthetases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification and structure of AIMP2-DX2 for therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the interaction of AIMP2-DX2 with HSP70 suppresses cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Aminoacyl-tRNA Synthetase-IN-3 (ARS-IN-3)
Welcome to the technical support center for Aminoacyl-tRNA Synthetase-IN-3 (ARS-IN-3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Aminoacyl-tRNA Synthetase-IN-3 (ARS-IN-3)?
A1: Aminoacyl-tRNA Synthetase-IN-3 (also known as compound 36K3) is a potent and selective inhibitor of the lysyl-tRNA synthetase (LysRS) of Plasmodium falciparum (PfLysRS), the parasite responsible for the most severe form of malaria.[1] It was developed through structure-guided medicinal chemistry from an anaplastic lymphoma kinase (ALK) inhibitor scaffold.[1]
Q2: What is the mechanism of action of ARS-IN-3?
A2: ARS-IN-3 acts as a competitive inhibitor of PfLysRS. It occupies both the binding sites for ATP and the amino acid L-lysine within the enzyme's active site.[1] This prevents the charging of tRNALys with lysine, a crucial step in protein synthesis, ultimately leading to parasite death.
Q3: What is the primary application of ARS-IN-3?
A3: The primary application of ARS-IN-3 is as a tool compound for basic research and as a lead compound in the development of novel antimalarial drugs.[1] Its high potency and selectivity for the parasite enzyme over the human counterpart make it a valuable probe for studying the role of PfLysRS in the parasite's life cycle and for validating this enzyme as a drug target.
Q4: What is the inhibitory potency of ARS-IN-3?
A4: ARS-IN-3 has a half-maximal inhibitory concentration (IC50) of 59.2 nM against recombinant PfLysRS.[1]
Q5: Is ARS-IN-3 selective for the P. falciparum enzyme?
A5: ARS-IN-3 was designed for selectivity. While specific quantitative data on its activity against human lysyl-tRNA synthetase (hLysRS) is not yet published, its parent compound showed significantly reduced activity against the human anaplastic lymphoma kinase (ALK), indicating a favorable selectivity profile.[1] Further characterization of its selectivity against hLysRS is recommended for comprehensive studies.
Q6: What is the in-parasite efficacy of ARS-IN-3?
A6: The inhibitory activity of ARS-IN-3 against P. falciparum parasite growth in red blood cells did not show improvement over its parent compound (compound 36), despite its enhanced enzymatic inhibition.[2] This suggests that factors such as cell permeability or metabolic stability may influence its in-parasite efficacy and require further optimization for drug development purposes.[2]
Quantitative Data Summary
| Compound | Target | Assay Type | Parameter | Value | Reference |
| ARS-IN-3 (36K3) | PfLysRS | Biochemical (Enzymatic) | IC50 | 59.2 nM | [1] |
| Compound 36 | PfLysRS | Biochemical (Binding) | Kd | 15.9 nM | [1] |
Experimental Protocols & Troubleshooting
Here we provide detailed methodologies for key experiments involving ARS-IN-3, along with troubleshooting guides to address common issues.
Protocol 1: PfLysRS Enzymatic Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of ARS-IN-3 against recombinant P. falciparum lysyl-tRNA synthetase. The assay measures the aminoacylation of tRNALys with radiolabeled L-lysine.
Materials:
-
Recombinant PfLysRS
-
ARS-IN-3 (dissolved in 100% DMSO)
-
E. coli total tRNA (containing tRNALys)
-
[3H]-L-lysine
-
ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA
-
10% Trichloroacetic acid (TCA)
-
Filter paper discs
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP (final concentration, e.g., 2 mM), and [3H]-L-lysine (final concentration, e.g., 10 µM).
-
Add varying concentrations of ARS-IN-3 (or DMSO for control) to the reaction mixture.
-
Initiate the reaction by adding recombinant PfLysRS (final concentration, e.g., 50 nM).
-
Incubate the reaction at 37°C for a predetermined time (e.g., 20 minutes) within the linear range of the reaction.
-
Stop the reaction by spotting the reaction mixture onto filter paper discs.
-
Wash the filter paper discs three times with ice-cold 10% TCA to precipitate the charged tRNA and remove unincorporated [3H]-L-lysine.
-
Wash the discs once with ethanol (B145695) and allow them to dry.
-
Place the dry filter discs in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each ARS-IN-3 concentration and determine the IC50 value using a suitable data analysis software.
Troubleshooting Guide: PfLysRS Enzymatic Assay
| Problem | Possible Cause | Solution |
| High background signal | Incomplete removal of unincorporated [3H]-L-lysine. | Increase the number and duration of TCA washes. Ensure the TCA solution is fresh and cold. |
| Non-specific binding of [3H]-L-lysine to the filter paper. | Pre-soak the filter paper in 10% TCA before use. | |
| Low signal-to-noise ratio | Inactive enzyme. | Use a fresh batch of enzyme or verify its activity with a positive control inhibitor. |
| Suboptimal assay conditions. | Optimize ATP, L-lysine, and enzyme concentrations, as well as incubation time and temperature. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of all reagents. |
| Inconsistent incubation times. | Use a multi-channel pipette to start and stop reactions simultaneously. | |
| IC50 value significantly different from expected | Incorrect inhibitor concentration. | Verify the stock concentration of ARS-IN-3 and prepare fresh dilutions. |
| Presence of DMSO at high concentrations. | Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%). |
Protocol 2: P. falciparum Asexual Blood Stage Growth Inhibition Assay (SYBR Green I-based)
This protocol outlines a method to assess the efficacy of ARS-IN-3 against the growth of P. falciparum in human red blood cells. The assay uses the fluorescent dye SYBR Green I to quantify parasite DNA.
Materials:
-
P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage.
-
Human red blood cells (RBCs)
-
Complete parasite culture medium (e.g., RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 50 µg/mL hypoxanthine, and 20 µg/mL gentamicin).
-
ARS-IN-3 (dissolved in 100% DMSO).
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.
-
SYBR Green I dye (e.g., 10,000x stock in DMSO).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of ARS-IN-3 in complete culture medium in a 96-well plate. Include a drug-free control (DMSO only).
-
Add synchronized P. falciparum-infected RBCs (final parasitemia of ~0.5% and final hematocrit of ~2%) to each well.
-
Incubate the plate for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.
-
After incubation, add SYBR Green I lysis buffer (containing a final 1x concentration of SYBR Green I) to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the fluorescence on a plate reader with excitation and emission wavelengths appropriate for SYBR Green I (e.g., ~485 nm excitation and ~530 nm emission).
-
Subtract the background fluorescence from uninfected RBCs.
-
Calculate the percent inhibition of parasite growth for each ARS-IN-3 concentration and determine the EC50 value.
Troubleshooting Guide: P. falciparum Growth Inhibition Assay
| Problem | Possible Cause | Solution |
| High background fluorescence | Contamination of cultures with bacteria or yeast. | Regularly check cultures for contamination and use sterile techniques. |
| High number of white blood cells in the RBC preparation. | Use leukocyte-depleted RBCs. | |
| Low fluorescence signal | Low parasitemia or poor parasite growth. | Ensure the starting parasitemia is adequate and the culture conditions are optimal. Use fresh RBCs and high-quality culture medium. |
| High well-to-well variability | Uneven distribution of infected RBCs. | Ensure the parasite culture is well-mixed before dispensing into the plate. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile medium to maintain humidity. | |
| EC50 value is not reproducible | Inconsistent parasite synchronization. | Use a highly synchronized parasite culture to ensure a uniform starting population. |
| Degradation of the inhibitor. | Prepare fresh dilutions of ARS-IN-3 for each experiment from a frozen stock. | |
| Development of drug resistance. | If a gradual increase in EC50 is observed over time, consider the possibility of resistance development and test against a sensitive reference strain. |
Visualizations
Signaling Pathway: Inhibition of Protein Synthesis by ARS-IN-3
Caption: Inhibition of PfLysRS by ARS-IN-3 blocks protein synthesis.
Experimental Workflow: PfLysRS Enzymatic Inhibition Assay
Caption: Workflow for determining the IC50 of ARS-IN-3.
Logical Relationship: Troubleshooting High Background in Enzymatic Assay
Caption: Troubleshooting high background in the PfLysRS assay.
References
- 1. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-guided conversion from an anaplastic lymphoma kinase inhibitor into Plasmodium lysyl-tRNA synthetase selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Aminoacyl tRNA synthetase-IN-3 stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with Aminoacyl tRNA synthetase-IN-3 in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of the aqueous buffer after I diluted it from a DMSO stock solution. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common problem for hydrophobic small molecules. Here are several steps you can take to address this:
-
Do not use the solution with precipitate. Centrifuge the vial to pellet the precipitate before preparing a new stock solution.[1]
-
Optimize the DMSO concentration. While it is best to keep the final DMSO concentration low in your assay (ideally below 0.5%), a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments to rule out any effects from the solvent.[1]
-
Try a different solvent system. A co-solvent system or a formulation with excipients might improve solubility.
-
Adjust the pH of your buffer. The solubility of compounds can be highly dependent on the pH. Experimenting with different pH values may help you find the optimal range for your molecule.[1]
-
Warm the solution. Gentle warming to 37°C, along with vortexing or sonication, can help redissolve the compound.
Q2: What is the recommended storage condition for this compound stock solutions?
A2: Proper storage is crucial for maintaining the integrity of the inhibitor.
-
Solid (Powder) Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years, unless the product datasheet specifies otherwise. It is important to keep the powder desiccated.[1]
-
In Solvent (DMSO): Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month. When you need to use it, thaw the solution at room temperature and vortex gently to ensure it is fully dissolved.
Q3: Can repeated freeze-thaw cycles affect the stability of my this compound stock solution in DMSO?
A3: Yes, repeated freeze-thaw cycles can compromise your stock solution for a couple of reasons:[1]
-
Water Absorption: DMSO is hygroscopic, meaning it readily absorbs moisture from the air each time the vial is opened. This can dilute your stock solution and may cause the compound to precipitate.[1][2]
-
Compound Degradation: The process of freezing and thawing can degrade some molecules.
To mitigate these effects, it is highly recommended to aliquot your stock solution into single-use volumes.[2]
Q4: I suspect my this compound is degrading in my cell culture medium. How can I check for this?
A4: You can perform a time-course experiment to assess the stability of the inhibitor in your assay medium.[1]
-
Procedure:
-
Prepare a solution of the inhibitor in your cell culture medium at the final working concentration.
-
Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Quench any potential enzymatic activity by adding a cold organic solvent like acetonitrile (B52724) or methanol.
-
Analyze the concentration of the intact inhibitor at each time point using an appropriate analytical method, such as HPLC-MS.
-
-
Interpretation: A decrease in the concentration of the inhibitor over time indicates instability in the medium.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cellular assays.
-
Possible Cause: The inhibitor has poor metabolic stability, as indicated by some suppliers. This means it may be rapidly metabolized by enzymes present in the cells.
-
Suggested Solution:
-
Decrease incubation time: If possible, shorten the duration of the experiment to minimize the impact of metabolic degradation.
-
Use a higher concentration: A higher starting concentration may be necessary to achieve the desired biological effect, but be mindful of potential off-target effects and solubility limits.
-
Consider metabolic inhibitors: If the metabolic pathway is known, using inhibitors of the metabolizing enzymes (e.g., broad-spectrum cytochrome P450 inhibitors) could increase the effective concentration of your compound. However, this can introduce confounding variables.
-
Perform a metabolic stability assay: To quantify the extent of the issue, conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes.
-
Issue 2: Variability in experimental results between different batches of the inhibitor or on different days.
-
Possible Cause: Inconsistent preparation and handling of the stock and working solutions.
-
Suggested Solution:
-
Standardize solution preparation: Always use anhydrous, high-purity DMSO to prepare stock solutions.[2] Ensure the compound is fully dissolved before use.
-
Aliquot stock solutions: Prepare single-use aliquots of the stock solution to avoid variability from repeated freeze-thaw cycles and moisture absorption.[2]
-
Prepare fresh working solutions: Dilute the stock solution into your aqueous buffer or cell culture medium immediately before each experiment. Do not store working solutions for extended periods.
-
Validate analytical methods: If you are using analytical techniques to measure concentrations, ensure the method is validated for linearity, precision, and accuracy.
-
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Maximum Solubility (Illustrative) | Notes |
| DMSO | ≥ 50 mg/mL | May require ultrasonication to fully dissolve. |
| Ethanol | < 1 mg/mL | Not recommended as a primary solvent. |
| Water | Insoluble | |
| PBS (pH 7.4) | Insoluble |
Note: This data is illustrative and should be confirmed experimentally.
Table 2: Illustrative Stability of this compound in Solution
| Solution | Storage Temperature | Half-life (t½) (Illustrative) | Notes |
| 10 mM in DMSO | -80°C | > 6 months | Stable for long-term storage. |
| 10 mM in DMSO | -20°C | ~1-3 months | Suitable for shorter-term storage. |
| 10 µM in Cell Culture Medium | 37°C | < 2 hours | Demonstrates poor metabolic stability. |
| 10 µM in PBS (pH 7.4) | 37°C | 8-12 hours | More stable in the absence of metabolic enzymes. |
Note: This data is illustrative and intended to provide a general understanding of the compound's stability profile. Actual stability should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass or polypropylene (B1209903) vials
-
-
Procedure:
-
Calculate the required mass of the inhibitor to prepare the desired volume of a 10 mM solution. (Molecular Weight of AIMP2-DX2-IN-3 can be found on the supplier's datasheet).
-
Carefully weigh the calculated amount of the inhibitor powder and place it into a vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution for several minutes to aid dissolution. If necessary, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any solid particles.
-
For storage, create single-use aliquots of the stock solution and store them at -80°C.
-
Protocol 2: Assessment of Metabolic Stability using Liver Microsomes
-
Materials:
-
This compound
-
Pooled liver microsomes (human, mouse, or rat)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator/water bath at 37°C
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a working solution of the inhibitor in a buffer.
-
In a microcentrifuge tube, combine the liver microsomes and the phosphate buffer. Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system and the inhibitor working solution.
-
Incubate the reaction at 37°C.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction and precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent inhibitor.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the inhibitor over time.
-
Visualizations
Caption: A simplified signaling pathway of AIMP2-DX2 in cancer cells.
Caption: A workflow for troubleshooting common issues with inhibitor activity.
References
Technical Support Center: Overcoming Resistance to Aminoacyl-tRNA Synthetase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Aminoacyl-tRNA synthetase (aaRS) inhibitors, with a focus on a representative compound, "Aminoacyl tRNA synthetase-IN-3."
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Aminoacyl-tRNA synthetase (aaRS) inhibitors like this compound?
A1: Aminoacyl-tRNA synthetases are essential enzymes that catalyze the attachment of a specific amino acid to its corresponding tRNA molecule. This "charging" of tRNA is a critical step in protein synthesis.[1][2] aaRS inhibitors, such as this compound, typically bind to the synthetase enzyme, preventing it from charging its cognate tRNA. This leads to a depletion of aminoacyl-tRNAs, which stalls protein synthesis and ultimately inhibits bacterial growth.[2]
Q2: How quickly can resistance to a single aaRS inhibitor develop?
A2: Resistance to aaRS inhibitors that target a single enzyme can arise relatively quickly. Spontaneous mutations in the bacterial population can lead to resistance at a frequency of approximately 10⁻⁷.[3] This means that in a sufficiently large bacterial population, pre-existing resistant mutants are likely to be present and can be selected for under antibiotic pressure.
Q3: What are the most common mechanisms of resistance to aaRS inhibitors?
A3: The most frequently observed mechanism of resistance is the alteration of the drug's target through point mutations in the gene encoding the specific aminoacyl-tRNA synthetase.[3] These mutations can reduce the inhibitor's binding affinity for the enzyme without completely abolishing the enzyme's essential function. Another potential, though less commonly cited in bacteria, is the overexpression of the target aaRS enzyme.[4]
Q4: Can resistance to one aaRS inhibitor confer resistance to others?
A4: Cross-resistance depends on the specific inhibitors and their binding sites on the aaRS enzyme. If two inhibitors bind to the same or overlapping sites, a mutation that alters this site could confer resistance to both. However, if the inhibitors target different aaRS enzymes (e.g., one inhibits isoleucyl-tRNA synthetase and another inhibits leucyl-tRNA synthetase), cross-resistance is unlikely to occur through a single target mutation.
Q5: What is a promising strategy to overcome the rapid development of resistance to aaRS inhibitors?
A5: A key strategy to combat resistance is the simultaneous targeting of two or more different aaRS enzymes.[3][5] This can be achieved with a multi-target inhibitor or a combination of inhibitors. The probability of a bacterium acquiring spontaneous mutations in two different aaRS genes simultaneously is significantly lower, estimated to be around 10⁻¹⁴ (the product of the individual mutation frequencies).[5]
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during your experiments with this compound.
Problem 1: My bacterial cultures are showing unexpected growth in the presence of this compound at concentrations that were previously effective.
-
Question: Why is my aaRS inhibitor no longer effective?
-
Possible Cause: You are likely observing the emergence of a resistant population. This is a common issue with single-target aaRS inhibitors due to the selection of spontaneous mutants.[3]
-
Troubleshooting Steps:
-
Isolate and Confirm Resistance: Streak the resistant culture onto an agar (B569324) plate containing the inhibitor to isolate single colonies. Pick a few colonies and re-test their susceptibility to this compound to confirm the resistant phenotype.
-
Determine the Minimum Inhibitory Concentration (MIC): Perform a broth microdilution or agar dilution assay to quantify the level of resistance in the confirmed resistant isolates compared to the parental (susceptible) strain.
-
Sequence the Target Gene: Extract genomic DNA from the resistant isolates and the parental strain. Amplify and sequence the gene encoding the target aminoacyl-tRNA synthetase. Compare the sequences to identify any mutations in the resistant isolates.
-
Investigate Target Overexpression: Perform quantitative reverse transcription PCR (qRT-PCR) to compare the mRNA expression levels of the target aaRS gene in the resistant isolates and the parental strain. A significant increase in expression could indicate this as a resistance mechanism.
-
Problem 2: I have identified a mutation in the target aaRS gene of my resistant strain. How can I confirm that this mutation is responsible for the resistance?
-
Question: How do I validate that a specific mutation confers resistance?
-
Troubleshooting Steps:
-
Site-Directed Mutagenesis: Clone the wild-type aaRS gene into an expression vector. Use site-directed mutagenesis to introduce the identified mutation.
-
Heterologous Expression: Transform the plasmids containing the wild-type and mutant aaRS genes into a susceptible host strain (e.g., E. coli).
-
Susceptibility Testing: Determine the MIC of this compound for the strains expressing the wild-type and mutant enzymes. A higher MIC in the strain expressing the mutant enzyme will confirm its role in resistance.
-
Enzyme Inhibition Assay: Purify the wild-type and mutant aaRS enzymes. Perform an in vitro enzyme inhibition assay to directly measure and compare the inhibitory effect of your compound on both enzyme variants.
-
Problem 3: I am not observing any mutations in the target gene, and there is no evidence of overexpression. What other resistance mechanisms could be at play?
-
Question: What are alternative resistance mechanisms to aaRS inhibitors?
-
Possible Causes: While less common for this class of inhibitors, other mechanisms could include:
-
Efflux Pumps: The bacteria may have acquired or upregulated an efflux pump that actively transports the inhibitor out of the cell.
-
Drug Inactivation: The bacteria may have acquired an enzyme that modifies and inactivates the inhibitor.
-
Mutations in Other Genes: A mutation in a different gene could indirectly affect the inhibitor's activity, though this is less likely to be the primary mechanism for aaRS inhibitors.[5]
-
-
Troubleshooting Steps:
-
Efflux Pump Inhibition: Test the susceptibility of the resistant strain to your inhibitor in the presence and absence of a known broad-spectrum efflux pump inhibitor (e.g., CCCP or PAβN). A significant decrease in MIC in the presence of the efflux pump inhibitor suggests the involvement of an efflux mechanism.
-
Whole-Genome Sequencing: If the resistance mechanism remains elusive, whole-genome sequencing of the resistant isolate and comparison to the parental strain can help identify other potential mutations or acquired genes responsible for resistance.
-
Quantitative Data Summary
Table 1: Frequency of Spontaneous Resistance to Single Aminoacyl-tRNA Synthetase Inhibitors in S. aureus
| Inhibitor Target | Frequency of Resistance | Reference |
| Single aaRS | ~10⁻⁷ | [3] |
| Two aaRSs (predicted) | ~10⁻¹⁴ | [5] |
Table 2: Examples of Amino Acid Substitutions in aaRS Conferring Inhibitor Resistance
| aaRS Target | Inhibitor | Organism | Amino Acid Substitution | Reference |
| Isoleucyl-tRNA synthetase (ileS) | Mupirocin | S. aureus | V588F or V631F | |
| Methionyl-tRNA synthetase (metRS) | REP8839 | S. aureus | I57N or V242F | |
| Leucyl-tRNA synthetase (leuS) | GSK2251052 | S. aureus | G303V or D346N | [3] |
Experimental Protocols
Protocol 1: Aminoacyl-tRNA Synthetase (aaRS) Enzyme Inhibition Assay (Spectrophotometric Method)
This protocol is adapted for determining the inhibitory activity of a compound on a purified aaRS enzyme by monitoring the production of AMP, which is coupled to the oxidation of NADH.[6]
Materials:
-
Purified wild-type and/or mutant aaRS enzyme
-
Cognate tRNA
-
Cognate amino acid
-
ATP
-
AMP deaminase
-
IMP dehydrogenase
-
NAD⁺
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
This compound (or other inhibitor)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a Reaction Mix: In a microplate well or cuvette, prepare a reaction mix containing assay buffer, NAD⁺, AMP deaminase, and IMP dehydrogenase.
-
Add Enzyme and Substrates: Add the purified aaRS enzyme, cognate tRNA, and cognate amino acid to the reaction mix.
-
Add Inhibitor: Add varying concentrations of this compound to the experimental wells. Include a no-inhibitor control.
-
Initiate the Reaction: Start the reaction by adding ATP.
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time. The rate of increase in absorbance is proportional to the rate of AMP production and thus the aaRS activity.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the reaction rate as a function of inhibitor concentration to determine the IC₅₀ value.
Protocol 2: Cloning and Expression of Mutant aaRS for Resistance Confirmation
This protocol outlines the general steps for confirming that a specific mutation in an aaRS gene confers resistance.
Materials:
-
Genomic DNA from wild-type and resistant bacterial strains
-
PCR primers for the target aaRS gene
-
A suitable bacterial expression vector (e.g., pET series)
-
Restriction enzymes and T4 DNA ligase (for traditional cloning) or a site-directed mutagenesis kit
-
Competent E. coli expression host strain
-
LB agar plates and broth with appropriate antibiotics for selection
-
IPTG (or other inducer) for protein expression
Procedure:
-
Amplify the aaRS Gene: Use PCR to amplify the full-length coding sequence of the aaRS gene from both the wild-type (susceptible) and the resistant strains.
-
Clone into Expression Vector: Ligate the wild-type and mutant PCR products into the expression vector.
-
Site-Directed Mutagenesis (Alternative to Step 1 & 2 for mutant): If starting with the cloned wild-type gene, use a site-directed mutagenesis kit to introduce the specific mutation identified in the resistant strain.
-
Transformation: Transform the recombinant plasmids (wild-type and mutant) into the E. coli expression host.
-
Sequence Verification: Select transformants and verify the sequence of the inserted aaRS gene to confirm the presence of the correct insert (and mutation in the mutant construct).
-
Protein Expression: Grow liquid cultures of the verified clones and induce protein expression with IPTG.
-
Confirmation of Resistance in vivo: Perform MIC testing with this compound on the E. coli strains expressing the wild-type and mutant aaRS to confirm that the mutation confers a higher level of resistance.
-
Protein Purification (for in vitro assays): For further characterization, the expressed wild-type and mutant proteins can be purified using affinity chromatography (e.g., if a His-tag was included in the vector).
Visualizations
Caption: Workflow for identifying and validating resistance mechanisms.
Caption: Inhibition pathway and resistance mechanisms.
Caption: Logic for combination therapy to overcome resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Multiple Aminoacyl-tRNA Synthetases Overcomes the Resistance Liabilities Associated with Antibacterial Inhibitors Acting on a Single Such Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Aminoacyl tRNA Synthetase-IN-3 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aminoacyl tRNA synthetase-IN-3.
Frequently Asked Questions (FAQs)
What is this compound and what is its target?
This compound (also known as compound 36K3) is a potent inhibitor of the Plasmodium falciparum lysyl-tRNA synthetase (PfLysRS).[1] It is being investigated for its potential as an antimalarial agent.[1]
What is the mechanism of action of this compound?
This compound acts by competitively occupying the ATP and L-lysine binding sites of PfLysRS.[1] This inhibition prevents the charging of tRNA with lysine, a crucial step in protein synthesis, ultimately leading to parasite death.
What is the IC50 of this compound?
The reported half-maximal inhibitory concentration (IC50) of this compound against PfLysRS is 59.2 nM in an in vitro enzymatic assay.[1]
What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store the compound as a solid at -20°C. For stock solutions in DMSO, it is best to store them in aliquots at -80°C to minimize freeze-thaw cycles.
How do I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in a non-polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared. Ensure the compound is fully dissolved, using sonication if necessary.
Is this compound selective for the parasite enzyme?
Troubleshooting Guides
In Vitro Enzymatic Assay (PfLysRS Inhibition)
| Issue | Possible Cause | Troubleshooting Steps |
| High background signal in no-enzyme control | Contamination of reagents with ATP or pyrophosphate. | Use fresh, high-quality reagents. Prepare fresh buffers. |
| Low signal or no enzyme activity | Inactive enzyme. Incorrect buffer composition. | Ensure proper storage and handling of the recombinant PfLysRS. Verify the pH and component concentrations of the assay buffer. |
| Inconsistent IC50 values | Instability of the inhibitor in the assay buffer. Pipetting errors. | Prepare fresh dilutions of the inhibitor for each experiment. Use calibrated pipettes and proper technique. |
| Precipitation of the inhibitor in the assay well | Low solubility of the inhibitor in the aqueous assay buffer. | Decrease the final concentration of the inhibitor. Increase the percentage of DMSO in the final reaction volume (typically should not exceed 1-2%). |
Cellular Assay (P. falciparum Growth Inhibition)
| Issue | Possible Cause | Troubleshooting Steps |
| No inhibition of parasite growth at expected concentrations | Low permeability of the compound across cell membranes. High protein binding in the culture medium. | The effective concentration in a cellular assay is often higher than the enzymatic IC50. Test a wider and higher concentration range. |
| High variability between replicate wells | Uneven distribution of parasites in the initial seeding. Edge effects in the microplate. | Ensure the parasite culture is well-mixed before plating. Use the inner wells of the plate and fill the outer wells with sterile media or PBS. |
| Inhibitor precipitates in the culture medium | Low solubility of the compound in the culture medium. | Prepare the inhibitor dilutions in a way that minimizes the final DMSO concentration (ideally ≤0.5%). Visually inspect the wells for precipitation after adding the compound. |
| Slow or inconsistent parasite growth in control wells | Suboptimal culture conditions. | Ensure the gas mixture, temperature, and humidity are correct. Use healthy, synchronized parasite cultures. |
Data Presentation
Table 1: Michaelis-Menten Constants (Km) for P. falciparum and Human Lysyl-tRNA Synthetases
| Enzyme | Substrate | Km (µM) |
| PfLysRS | ATP | 200 |
| PfLysRS | L-Lysine | 400 |
| HsKRS | ATP | 3.5 |
| HsKRS | L-Lysine | 6 |
Note: Data from literature for comparative purposes.
Table 2: IC50 Values of Known PfLysRS Inhibitors
| Compound | Target Enzyme | IC50 (nM) | Assay Method |
| This compound | PfLysRS | 59.2 | Not specified |
| Cladosporin | PfLysRS | 61 | Transcreener® AMP |
| Cladosporin | HsKRS | >20,000 | Transcreener® AMP |
Note: Data from literature for comparative purposes.
Experimental Protocols
In Vitro PfLysRS Inhibition Assay (Pyrophosphate Detection)
This protocol is adapted from a common method for measuring aminoacyl-tRNA synthetase activity by detecting the production of pyrophosphate (PPi).
Materials:
-
Recombinant P. falciparum lysyl-tRNA synthetase (PfLysRS)
-
This compound
-
ATP
-
L-lysine
-
Inorganic pyrophosphatase
-
Assay Buffer: 100 mM HEPES (pH 7.4), 100 mM NaCl, 20 mM MgCl₂, 1 mM DTT, 0.01% (v/v) Igepal
-
BIOMOL Green™ reagent (or similar phosphate (B84403) detection reagent)
-
384-well clear, flat-bottom plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Then, dilute into the assay buffer to the desired final concentrations.
-
Add 25 µL of the enzyme solution (e.g., 40 nM PfLysRS in assay buffer) to the wells of a 384-well plate.
-
Add the diluted inhibitor or DMSO (for control) to the wells and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of a substrate mixture containing 400 µM ATP, 800 µM L-lysine, and 1 U/mL inorganic pyrophosphatase in assay buffer.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the generated phosphate by adding 50 µL of BIOMOL Green™ reagent.
-
Incubate for 20-30 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620-650 nm using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.
Plasmodium falciparum Growth Inhibition Assay (SYBR Green I-based)
This protocol outlines a common method for assessing the effect of compounds on the growth of asexual, erythrocytic stages of P. falciparum.
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)
-
Human erythrocytes
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
This compound
-
SYBR Green I lysis buffer
-
96-well black, clear-bottom microplates
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be ≤0.5%.[3]
-
Add 50 µL of the diluted inhibitor or medium with DMSO (for control) to the wells of a 96-well plate.
-
Prepare a parasite suspension with a starting parasitemia of ~0.5% and a hematocrit of 2%.
-
Add 50 µL of the parasite suspension to each well.
-
Incubate the plates for 72 hours at 37°C in a modular incubation chamber with the appropriate gas mixture.
-
After incubation, freeze the plate at -80°C to lyse the red blood cells.
-
Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-3 hours.
-
Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the percentage of growth inhibition for each concentration and determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for in vitro PfLysRS inhibitor screening.
Caption: Troubleshooting logic for inconsistent IC50 data.
References
Troubleshooting Aminoacyl tRNA synthetase-IN-3 precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Aminoacyl tRNA synthetase-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its target?
This compound (also known as compound 36K3) is an inhibitor of the lysyl-tRNA synthetase (LysRS) from Plasmodium falciparum (PfLysRS), the parasite responsible for malaria.[1][2] It exhibits potent inhibitory activity with a half-maximal inhibitory concentration (IC50) of 59.2 nM.[1][2] The inhibitor acts by occupying both the ATP binding site and the L-lysine binding site of the PfLysRS enzyme, making it a competitive inhibitor.[1][2] Its potential application lies in the development of novel antimalarial drugs.[1][2]
Q2: What are the physical and chemical properties of this compound?
| Property | Value | Reference |
| Molecular Formula | C26H36N8O5S | [1] |
| Molecular Weight | 572.68 g/mol | [1] |
| Target | Plasmodium falciparum lysyl-tRNA synthetase (PfLysRS) | [1][2] |
| IC50 | 59.2 nM | [1][2] |
Q3: How should I store this compound?
For long-term stability, it is recommended to store this compound as a solid at -20°C.[2] If received as a solid, ensure the vial is brought to room temperature before opening to avoid condensation. For stock solutions, it is best practice to aliquot the solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Guide: Precipitation Issues
Precipitation of this compound in experimental assays is a common issue, likely due to its hydrophobic nature. This guide provides a step-by-step approach to troubleshoot and prevent precipitation.
Initial Steps: Proper Dissolution and Handling
-
Solvent Selection : Due to its presumed hydrophobicity, high-purity, anhydrous DMSO is the recommended solvent for preparing a concentrated stock solution.
-
Stock Solution Concentration : Prepare a high-concentration stock solution (e.g., 10 mM or higher) in DMSO. This minimizes the volume of organic solvent introduced into your aqueous experimental system.
-
Warming and Sonication : If the compound does not readily dissolve, gentle warming (to 37°C) and sonication can aid in dissolution. However, be cautious with heat as it may degrade the compound.
-
Visual Inspection : Always visually inspect the stock solution for any undissolved particles before use. If particulates are present, centrifuge the solution and use the clear supernatant.
Preventing Precipitation in Aqueous Solutions (e.g., Cell Culture Media, Assay Buffers)
Precipitation often occurs when a concentrated DMSO stock is diluted into an aqueous buffer. The following strategies can help mitigate this issue:
-
Serial Dilution : Instead of a single large dilution, perform a serial dilution of your DMSO stock in your aqueous buffer. This gradual decrease in solvent polarity can help keep the compound in solution.
-
Vortexing During Dilution : Add the stock solution dropwise to the aqueous buffer while vigorously vortexing. This rapid mixing prevents localized high concentrations of the compound that can lead to immediate precipitation.
-
Intermediate Dilution in Serum-Containing Media : For cell-based assays, making an intermediate dilution in media containing fetal bovine serum (FBS) can help. Serum proteins can bind to and stabilize hydrophobic compounds, preventing their precipitation.
-
Final DMSO Concentration : Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and effects on your experimental system.
Experimental Workflow to Determine Maximum Soluble Concentration
If precipitation persists, it is crucial to determine the maximum soluble concentration of this compound under your specific experimental conditions.
Caption: Workflow for determining the maximum soluble concentration.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials :
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure :
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the required amount of the compound. For 1 mL of a 10 mM stock solution, you will need 0.5727 mg (Molecular Weight = 572.68 g/mol ).
-
Add the appropriate volume of DMSO to the solid.
-
Vortex thoroughly until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes in a water bath sonicator.
-
Visually inspect for complete dissolution.
-
Aliquot into single-use volumes and store at -20°C or -80°C.
-
Protocol 2: In Vitro PfLysRS Inhibition Assay (Example)
This is a generalized protocol for an in vitro enzyme inhibition assay. Specific conditions may need to be optimized.
-
Reagents :
-
Recombinant PfLysRS enzyme
-
L-lysine
-
ATP
-
tRNALys
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2, KCl, and DTT)
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., a fluorescent probe that measures ATP consumption or a radioactivity-based method)
-
-
Procedure :
-
Prepare serial dilutions of this compound in the assay buffer from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity.
-
In a microplate, add the assay buffer, PfLysRS enzyme, and the inhibitor at various concentrations.
-
Incubate for a pre-determined time at the optimal temperature for the enzyme (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of L-lysine, ATP, and tRNALys.
-
Allow the reaction to proceed for a set amount of time.
-
Stop the reaction and measure the signal using your chosen detection method.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Signaling Pathways
While the primary role of lysyl-tRNA synthetase (LysRS) is in protein synthesis, it also has non-canonical functions and is involved in cellular signaling. For instance, human LysRS can be secreted and acts as a signaling molecule to induce a pro-inflammatory response in immune cells like macrophages.[1][3] This signaling is mediated through mitogen-activated protein kinases (MAPKs) such as ERK and p38.[1]
Caption: Pro-inflammatory signaling pathway involving secreted LysRS.
References
- 1. Human lysyl-tRNA synthetase is secreted to trigger proinflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noncanonical functions of aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-canonical roles of lysyl-tRNA synthetase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Aminoacyl-tRNA Synthetase Inhibitors in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small molecule inhibitors of aminoacyl-tRNA synthetases (aaRSs). Due to the lack of specific public information on "Aminoacyl tRNA synthetase-IN-3," this guide addresses common challenges encountered with this class of inhibitors in general.
Frequently Asked Questions (FAQs)
Q1: My aaRS inhibitor shows decreased or no activity in my assay. What are the potential causes?
Several factors can contribute to the apparent loss of inhibitor activity. These can be broadly categorized as issues with the inhibitor itself, the assay conditions, or the enzyme/substrate components. A systematic troubleshooting approach is recommended to identify the root cause.
Q2: How should I handle and store my small molecule aaRS inhibitor to prevent degradation?
Proper handling and storage are critical for maintaining the integrity and activity of your inhibitor. While specific conditions depend on the compound's chemical nature, general best practices include:
-
Storage: Store the compound as a dry powder at -20°C or -80°C for long-term stability. Protect from light and moisture.
-
Solubilization: Prepare stock solutions in an appropriate solvent (e.g., DMSO) at a high concentration. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. Avoid prolonged storage of diluted solutions, especially at room temperature.
Q3: What are the common sources of variability in aaRS inhibition assays?
Variability in assay results can arise from multiple sources, including:
-
Pipetting errors: Inaccurate dispensing of inhibitor, enzyme, or substrates.
-
Reagent stability: Degradation of ATP, tRNA, or the enzyme itself.
-
Assay conditions: Fluctuations in temperature, pH, or incubation times.
-
Plate effects: Edge effects or well-to-well variations in microplate-based assays.
-
Inhibitor precipitation: The compound may not be fully soluble at the tested concentrations in the final assay buffer.
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values
Inconsistent IC50 values for your aaRS inhibitor can be a significant hurdle. The following table outlines potential causes and suggested solutions.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Instability/Degradation | - Prepare fresh stock and working solutions of the inhibitor. - Assess inhibitor stability in the assay buffer over the experiment's duration. - Store aliquots of the inhibitor at -80°C and minimize freeze-thaw cycles. |
| Enzyme Activity Variation | - Use a consistent lot of enzyme or qualify new lots before use. - Ensure consistent enzyme concentration in all assays. - Check for enzyme degradation by running a positive control without the inhibitor. |
| Substrate Concentration Fluctuation | - Prepare fresh ATP and amino acid solutions for each experiment. - Verify the concentration and integrity of the tRNA stock. |
| Assay Conditions | - Strictly control incubation times and temperatures. - Ensure the assay buffer pH is stable throughout the experiment. |
| Inhibitor Solubility | - Visually inspect for precipitation at the highest concentrations. - Test the effect of a lower percentage of the organic solvent (e.g., DMSO) in the final assay volume. |
Problem 2: High Background Signal in the Assay
A high background signal can mask the inhibitory effect of your compound.
| Potential Cause | Troubleshooting Steps |
| Contaminated Reagents | - Use fresh, high-purity reagents (ATP, amino acids, buffer components). - Filter-sterilize buffer solutions. |
| Non-enzymatic Hydrolysis | - Run a control reaction without the enzyme to determine the rate of non-enzymatic substrate degradation. - The stability of the aminoacyl-tRNA product can be influenced by the specific amino acid.[1][2] |
| Assay Detection System Issues | - Check for interference of the inhibitor with the detection method (e.g., fluorescence quenching or enhancement). - Optimize the concentration of the detection reagents. |
Experimental Protocols
General Aminoacylation Inhibition Assay Protocol (Radiolabel-Based)
This protocol describes a common method for assessing the inhibition of aaRS activity.
-
Reaction Mixture Preparation: Prepare a master mix containing the assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT), ATP, and the specific [³H]-labeled amino acid.
-
Inhibitor Addition: Add varying concentrations of the inhibitor (dissolved in DMSO, ensuring the final DMSO concentration is consistent across all wells and typically ≤1%) to the wells of a microplate. Include a "no inhibitor" control and a "no enzyme" background control.
-
Enzyme and tRNA Addition: Add the aaRS enzyme and its cognate tRNA to the wells to initiate the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period, ensuring the reaction is in the linear range.
-
Reaction Quenching and Precipitation: Stop the reaction by adding a solution of cold trichloroacetic acid (TCA). This will precipitate the charged tRNA while unincorporated amino acids remain in solution.
-
Washing: Collect the precipitate on a filter mat using a cell harvester. Wash the filters with cold TCA and then ethanol (B145695) to remove unincorporated radiolabeled amino acid.
-
Detection: Dry the filter mat and add a scintillation cocktail. Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control and determine the IC50 value.
Visualizations
Troubleshooting Workflow for Loss of Inhibitor Activity
The following diagram illustrates a logical workflow for troubleshooting a lack of inhibitor activity in an aaRS assay.
References
Interpreting unexpected results with Aminoacyl tRNA synthetase-IN-3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Aminoacyl-tRNA Synthetase-IN-3. This guide is intended for scientists and drug development professionals familiar with enzyme kinetics and in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Aminoacyl-tRNA Synthetase-IN-3?
A1: Aminoacyl-tRNA Synthetase-IN-3 is a competitive inhibitor of Leucyl-tRNA synthetase (LeuRS). It binds to the active site of the enzyme, competing with the natural substrate, leucine (B10760876). By occupying the active site, the inhibitor prevents the aminoacylation of tRNALeu, a critical step in protein synthesis.[1]
Q2: What are the expected IC50 values for this inhibitor?
A2: The expected IC50 value for Aminoacyl-tRNA Synthetase-IN-3 against human cytoplasmic LeuRS is approximately 50 nM under standard assay conditions. However, this value can be influenced by factors such as enzyme and substrate concentrations.
Q3: Can this inhibitor be used in cell-based assays?
A3: While potent in biochemical assays, the efficacy of Aminoacyl-tRNA Synthetase-IN-3 in cell-based assays may vary depending on cell permeability and efflux pump activity. It is recommended to perform dose-response experiments in your specific cell line to determine its cellular potency.
Q4: What are the appropriate controls for an experiment using this inhibitor?
A4: Essential controls include a negative control (vehicle, e.g., DMSO), a positive control (a known inhibitor of the target enzyme, if available), and a no-enzyme control to account for background signal.[2][3]
Troubleshooting Guide
Unexpected Result 1: Higher than Expected IC50 Value
If you observe a significantly higher IC50 value than the expected ~50 nM, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Incorrect Substrate Concentration | As a competitive inhibitor, the apparent potency of Aminoacyl-tRNA Synthetase-IN-3 is sensitive to the concentration of the substrate (leucine). Ensure that the leucine concentration in your assay is at or below the Km value.[3] |
| Enzyme Degradation | Aminoacyl-tRNA synthetases can be unstable.[2] Ensure the enzyme is properly stored, handled on ice, and used within its recommended shelf life. Consider running a control with a fresh enzyme lot. |
| Inhibitor Precipitation | Poor solubility of the inhibitor can lead to a lower effective concentration. Visually inspect solutions for any precipitation. If solubility is an issue, consider using a small amount of a suitable solvent like DMSO.[2] |
| Contaminants in Reagents | Contaminants in the buffer, enzyme preparation, or other reagents can interfere with the assay.[4][5] Use high-purity reagents and prepare fresh buffers. |
Unexpected Result 2: High Variability Between Replicates
High variability in your results can obscure the true effect of the inhibitor.
| Potential Cause | Recommended Action |
| Pipetting Errors | Inaccurate or inconsistent pipetting, especially of small volumes of the inhibitor or enzyme, can introduce significant variability. Calibrate your pipettes and use appropriate pipetting techniques. |
| Improper Mixing | Ensure all components of the reaction are thoroughly mixed before starting the measurement. |
| Assay Plate Issues | Inconsistent well-to-well plate readings can be a source of variability. For fluorescence assays, use black plates with clear bottoms; for colorimetric assays, use clear plates.[5] |
| Temperature Fluctuations | Enzyme activity is sensitive to temperature.[6] Ensure that all assay components and the plate reader are at the recommended temperature. |
Unexpected Result 3: No Inhibition Observed
If you do not observe any inhibition, even at high concentrations of Aminoacyl-tRNA Synthetase-IN-3, consider these possibilities.
| Potential Cause | Recommended Action |
| Incorrect Enzyme | Confirm that you are using Leucyl-tRNA synthetase and not another aminoacyl-tRNA synthetase. |
| Degraded Inhibitor | The inhibitor may have degraded due to improper storage or handling. Use a fresh stock of the inhibitor. |
| Assay Conditions | Verify that the assay buffer pH and other conditions are optimal for both enzyme activity and inhibitor binding. |
| High Substrate Concentration | For a competitive inhibitor, very high concentrations of the substrate can outcompete the inhibitor, making it appear inactive.[1] Lower the substrate concentration. |
Experimental Protocols
In Vitro Leucyl-tRNA Synthetase Inhibition Assay
This protocol is designed to determine the IC50 value of Aminoacyl-tRNA Synthetase-IN-3.
Materials:
-
Human cytoplasmic Leucyl-tRNA synthetase (LeuRS)
-
ATP
-
L-leucine
-
Total yeast tRNA
-
Aminoacyl-tRNA Synthetase-IN-3
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and KCl)
-
Scintillation fluid and vials
-
Filter paper and filtration apparatus
Procedure:
-
Prepare Reagents: Prepare stock solutions of Aminoacyl-tRNA Synthetase-IN-3 in DMSO. Create a serial dilution of the inhibitor.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ATP, radiolabeled L-leucine, and total yeast tRNA.
-
Inhibitor Addition: Add the desired concentration of Aminoacyl-tRNA Synthetase-IN-3 or vehicle (DMSO) to the reaction tubes.
-
Enzyme Initiation: Add LeuRS to initiate the reaction.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
Filtration: Transfer the reaction mixture to filter paper and wash to remove unincorporated radiolabeled leucine.
-
Measurement: Place the filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of Aminoacyl-tRNA Synthetase-IN-3.
References
- 1. reddit.com [reddit.com]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
Validation & Comparative
Validating the Target of Aminoacyl-tRNA Synthetase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three well-characterized aminoacyl-tRNA synthetase (aaRS) inhibitors: Mupirocin (B1676865), Cladosporin (B1252801), and Borrelidin (B54535). These compounds serve as excellent models for understanding the validation of aaRS as therapeutic targets. By examining their mechanisms of action, inhibitory activities, and the experimental protocols used to characterize them, researchers can gain valuable insights for the development of novel anti-infective and therapeutic agents.
Introduction to Aminoacyl-tRNA Synthetases as Drug Targets
Aminoacyl-tRNA synthetases are essential enzymes that catalyze the esterification of a specific amino acid to its cognate tRNA molecule. This "charging" of tRNA is a critical step in protein biosynthesis. The inhibition of an aaRS leads to a depletion of charged tRNAs, stalling protein synthesis and ultimately leading to cell death.[1] The significant structural differences between microbial and human aaRS enzymes make them attractive targets for the development of selective inhibitors with minimal off-target effects.
Comparative Analysis of aaRS Inhibitors
This section compares the performance of Mupirocin, Cladosporin, and Borrelidin, highlighting their target specificity, potency, and selectivity.
Data Presentation: Inhibitor Performance
The following table summarizes the quantitative data for each inhibitor, providing a clear comparison of their in vitro efficacy and selectivity.
| Inhibitor | Target aaRS | Organism of Origin | Target Organism(s) | Target Enzyme IC50/Ki | Human Enzyme IC50/Ki | Selectivity Index (Human/Target) |
| Mupirocin | Isoleucyl-tRNA Synthetase (IleRS) | Pseudomonas fluorescens | Staphylococcus aureus | ~4 nM (Ki) | >10 µM (IC50) | >2500 |
| Cladosporin | Lysyl-tRNA Synthetase (LysRS) | Cladosporium cladosporioides | Plasmodium falciparum | 61 nM (IC50) | >10 µM (IC50) | >164 |
| Borrelidin | Threonyl-tRNA Synthetase (ThrRS) | Streptomyces rochei | Escherichia coli | 4.2 nM (Ki) | ~7 nM (Ki) | ~1.7 |
Note: IC50 and Ki values can vary depending on the specific assay conditions. The data presented here are representative values from published literature for comparative purposes.
Mechanisms of Action and Resistance
-
Mupirocin: This antibiotic is a competitive inhibitor of IleRS, mimicking the binding of the natural substrate, isoleucyl-adenylate.[1] Resistance to Mupirocin primarily arises from two mechanisms: low-level resistance due to point mutations in the chromosomal ileS gene encoding the native IleRS, and high-level resistance conferred by the acquisition of a plasmid-borne gene (mupA or ileS2) that encodes a resistant variant of IleRS.[2][3][4][5][6]
-
Cladosporin: This fungal metabolite acts as a potent and selective inhibitor of LysRS in Plasmodium falciparum. It is competitive with respect to ATP.[7] Its high selectivity is attributed to specific amino acid differences in the active site of the parasite enzyme compared to the human ortholog.[8] Resistance to Cladosporin in laboratory settings has been associated with copy number variations of the krs1 gene encoding LysRS.[9]
-
Borrelidin: This macrolide antibiotic inhibits ThrRS. It is a non-competitive inhibitor with respect to threonine and ATP.[10] Borrelidin binds to a hydrophobic pocket adjacent to the active site, inducing a conformational change that prevents the release of the threonyl-adenylate intermediate.[11][12] Resistance can arise from mutations in the thrS gene, particularly in residues that line this hydrophobic pocket.[13][14]
Experimental Protocols for Target Validation
Validating the target of a potential aaRS inhibitor involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Aminoacylation Assay (Radiolabeled Amino Acid Method)
This assay directly measures the enzymatic activity of the aaRS by quantifying the amount of radiolabeled amino acid attached to its cognate tRNA.
Materials:
-
Purified recombinant aaRS enzyme
-
Cognate tRNA
-
Radiolabeled amino acid (e.g., [³H]-Isoleucine, [¹⁴C]-Lysine, [³H]-Threonine)
-
ATP, MgCl₂, KCl, DTT
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, ATP, MgCl₂, KCl, DTT, and the cognate tRNA.
-
Add the test inhibitor at various concentrations to the reaction mixture and pre-incubate with the aaRS enzyme for 10-15 minutes at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the radiolabeled amino acid.
-
At specific time points, quench aliquots of the reaction by spotting them onto glass fiber filters and immediately immersing the filters in ice-cold 5% TCA to precipitate the tRNA and any attached amino acid.
-
Wash the filters three times with cold 5% TCA to remove unincorporated radiolabeled amino acid, followed by a final wash with ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the rate of aminoacylation and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Malachite Green Assay
This colorimetric assay provides an indirect measure of aaRS activity by detecting the pyrophosphate (PPi) released during the amino acid activation step.
Materials:
-
Purified recombinant aaRS enzyme
-
Cognate amino acid
-
ATP, MgCl₂
-
Inorganic pyrophosphatase
-
Malachite Green reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizer)
-
Phosphate (B84403) standard solution
-
96-well microplate and plate reader
Protocol:
-
Prepare a reaction mixture in a 96-well plate containing reaction buffer, MgCl₂, the cognate amino acid, and inorganic pyrophosphatase.
-
Add the test inhibitor at various concentrations to the wells and pre-incubate with the aaRS enzyme.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 30 minutes).
-
Stop the reaction and develop the color by adding the Malachite Green reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at ~620-650 nm using a microplate reader.
-
Generate a standard curve using the phosphate standard to determine the amount of PPi produced.
-
Calculate the IC50 value of the inhibitor from the dose-response curve.
Thermal Shift Assay (TSA)
TSA, or differential scanning fluorimetry, measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) of the aaRS in the presence of an inhibitor suggests direct binding.
Materials:
-
Purified recombinant aaRS enzyme
-
SYPRO Orange dye (or similar fluorescent dye)
-
Test inhibitor
-
Real-time PCR instrument with a thermal melting curve analysis module
-
PCR plates
Protocol:
-
Prepare a master mix containing the aaRS enzyme and SYPRO Orange dye in a suitable buffer.
-
Dispense the master mix into the wells of a PCR plate.
-
Add the test inhibitor at various concentrations to the wells. Include a no-inhibitor control.
-
Seal the plate and briefly centrifuge to mix the contents.
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C at a rate of 1°C/minute) while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve.
-
A significant positive shift in the Tm in the presence of the inhibitor indicates stabilization of the protein due to binding.
Cellular Protein Synthesis Inhibition Assay
This assay determines the effect of the inhibitor on overall protein synthesis in whole cells.
Materials:
-
Bacterial or eukaryotic cell culture
-
Appropriate growth medium
-
Radiolabeled amino acid (e.g., [³⁵S]-Methionine)
-
Test inhibitor
-
Lysis buffer
-
TCA
-
Filter paper
-
Scintillation counter
Protocol:
-
Grow the cells to the mid-logarithmic phase.
-
Aliquot the cell culture into tubes or a multi-well plate.
-
Add the test inhibitor at various concentrations and incubate for a short period.
-
Add the radiolabeled amino acid to each well and incubate for a time sufficient for measurable incorporation into newly synthesized proteins (e.g., 10-30 minutes).
-
Stop the incorporation by adding cold TCA.
-
Lyse the cells and precipitate the proteins with TCA.
-
Collect the precipitated protein on filter paper.
-
Wash the filters to remove unincorporated radiolabeled amino acid.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Determine the IC50 value of the inhibitor for cellular protein synthesis.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The two-step reaction catalyzed by an aminoacyl-tRNA synthetase.
Caption: General mechanism of action for an aminoacyl-tRNA synthetase inhibitor.
Caption: A typical experimental workflow for validating the target of an aaRS inhibitor.
References
- 1. Mupirocin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Exploring mechanisms of mupirocin resistance and hyper-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Selective and specific inhibition of the plasmodium falciparum lysyl-tRNA synthetase by the fungal secondary metabolite cladosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A unique hydrophobic cluster near the active site contributes to differences in borrelidin inhibition among threonyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of borrelidin binding site on threonyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 14. Threonyl tRNA synthetases as antibiotic targets and resistance mechanisms - UEA Digital Repository [ueaeprints.uea.ac.uk]
A Comparative Guide to PfLysRS Inhibitors: Aminoacyl tRNA Synthetase-IN-3 and Beyond
For Researchers, Scientists, and Drug Development Professionals
In the urgent quest for novel antimalarial therapeutics, the Plasmodium falciparum lysyl-tRNA synthetase (PfLysRS) has emerged as a critical and druggable target. This enzyme is essential for the parasite's protein synthesis and, consequently, its survival. A number of inhibitors targeting PfLysRS have been identified, with cladosporin (B1252801) and ASP3026 being among the most extensively studied. While the designation "Aminoacyl tRNA synthetase-IN-3" does not correspond to a widely recognized public domain compound, this guide will provide a comprehensive comparison of well-characterized PfLysRS inhibitors, offering insights into their performance, supported by experimental data.
Performance Comparison of PfLysRS Inhibitors
The efficacy of PfLysRS inhibitors is primarily evaluated based on their potency against the parasite's enzyme and their selectivity over the human ortholog (HsLysRS). High selectivity is paramount to minimize off-target effects and potential toxicity in the host. The following table summarizes the key quantitative data for prominent PfLysRS inhibitors.
| Inhibitor | Target | IC50 (nM) | Selectivity (PfLysRS/HsLysRS) | Mechanism of Action |
| Cladosporin | PfLysRS | ~4 | >1000-fold | ATP-competitive |
| HsLysRS | >4000 | |||
| ASP3026 | PfLysRS | ~650 | >380-fold | ATP-competitive |
| HsLysRS | >250,000 |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 denotes higher potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used in the characterization of PfLysRS inhibitors.
ATP Hydrolysis Assay
This assay measures the enzymatic activity of PfLysRS by quantifying the amount of ATP hydrolyzed during the aminoacylation reaction.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 4 mM ATP.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add purified PfLysRS or HsLysRS enzyme to the reaction buffer. Subsequently, add varying concentrations of the test inhibitor. Allow for a pre-incubation period of 15 minutes at room temperature to facilitate inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding L-lysine to the mixture.
-
Reaction and Quenching: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). Terminate the reaction by adding a quenching solution, such as a solution containing malachite green and ammonium (B1175870) molybdate, which forms a colored complex with the inorganic phosphate (B84403) released during ATP hydrolysis.
-
Detection: Measure the absorbance of the colored complex at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Thermal Shift Assay (TSA)
TSA, or differential scanning fluorimetry (DSF), is used to assess the binding of an inhibitor to the target protein by measuring changes in its thermal stability.
Protocol:
-
Protein and Dye Preparation: Prepare a solution of purified PfLysRS or HsLysRS protein (typically 2-5 µM) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Add a fluorescent dye, such as SYPRO Orange, that binds to exposed hydrophobic regions of the protein upon unfolding.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor to the protein-dye mixture in a 96-well or 384-well PCR plate.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Fluorescence Monitoring: Continuously monitor the fluorescence intensity during the temperature ramp. As the protein unfolds, the dye binds to the exposed hydrophobic cores, resulting in an increase in fluorescence.
-
Data Analysis: Plot fluorescence intensity versus temperature to generate a melting curve. The midpoint of the transition, the melting temperature (Tm), is determined. A significant increase in the Tm in the presence of an inhibitor indicates stabilizing binding.
In Vitro Translation Assay
This assay evaluates the ability of an inhibitor to block protein synthesis in a cell-free system.
Protocol:
-
Lysate Preparation: Prepare a cell-free extract from P. falciparum that contains all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, etc.).
-
Reaction Setup: In a reaction tube or well, combine the parasite lysate with an energy mix (ATP, GTP), amino acids, and a reporter mRNA (e.g., luciferase mRNA).
-
Inhibitor Treatment: Add varying concentrations of the test inhibitor to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes) to allow for protein synthesis.
-
Detection: Quantify the amount of newly synthesized reporter protein. For luciferase, this is done by adding a luciferin (B1168401) substrate and measuring the resulting luminescence with a luminometer.
-
Data Analysis: Determine the percentage of inhibition of protein synthesis for each inhibitor concentration and calculate the IC50 value.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The development of potent and selective inhibitors of PfLysRS is a promising strategy in the fight against malaria. While "this compound" remains an uncharacterized designation in the public domain, the detailed analysis of known inhibitors like cladosporin and ASP3026 provides a valuable framework for future drug discovery efforts. The data and protocols presented in this guide are intended to support researchers in the objective evaluation and development of the next generation of antimalarial agents targeting this essential parasitic enzyme.
A Comparative Analysis of Aminoacyl tRNA Synthetase-IN-3 and Chloroquine for Antimalarial Drug Development
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Aminoacyl tRNA synthetase-IN-3, a novel enzyme inhibitor, and chloroquine (B1663885), a long-standing antimalarial drug. This analysis is based on available experimental data to objectively evaluate their potential as antimalarial agents.
This guide delves into the distinct mechanisms of action, in vitro efficacy, and cellular effects of this compound and chloroquine. By presenting quantitative data in a clear, tabular format and detailing the experimental protocols, this document aims to provide a comprehensive resource for the scientific community engaged in antimalarial drug discovery.
At a Glance: Key Differences
| Feature | This compound | Chloroquine |
| Primary Target | Plasmodium falciparum lysyl-tRNA synthetase (PfLysRS) | Heme Polymerase |
| Mechanism of Action | Inhibition of protein synthesis | Inhibition of heme detoxification, disruption of lysosomal function |
| Reported IC50 vs. PfLysRS | 59.2 nM[1][2] | Not applicable (not a direct inhibitor) |
| Reported IC50 vs. P. falciparum | Data on whole-cell activity suggests it is less potent than its enzymatic inhibition would suggest.[2] | Varies with strain sensitivity (nM to µM range) |
Mechanism of Action
This compound is a potent and selective inhibitor of the Plasmodium falciparum lysyl-tRNA synthetase (PfLysRS).[1][2] This enzyme is crucial for protein synthesis, as it attaches the amino acid lysine (B10760008) to its corresponding transfer RNA (tRNA). By blocking this essential step, the inhibitor effectively halts the production of proteins necessary for the parasite's survival and replication. The targeted nature of this inhibitor offers the potential for high selectivity against the parasite's enzymatic machinery.
In contrast, chloroquine , a 4-aminoquinoline (B48711) derivative, has a multi-faceted mechanism of action. Its primary antimalarial activity stems from its accumulation in the acidic food vacuole of the parasite.[3] Here, it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion, by inhibiting the enzyme heme polymerase.[3] This leads to a buildup of toxic heme, which damages parasite membranes and leads to cell death. Chloroquine also raises the pH of the food vacuole, which can disrupt the function of various parasitic enzymes.[3] Furthermore, studies have shown that chloroquine can inhibit heme-dependent protein synthesis within the parasite.[1][4]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and chloroquine. It is important to note that direct comparison of IC50 values can be challenging due to variations in experimental conditions, such as parasite strains and assay methodologies.
Table 1: In Vitro Antimalarial and Enzymatic Activity
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | PfLysRS | Enzymatic Inhibition | 59.2 nM | [1][2] |
| Chloroquine | P. falciparum (3D7, sensitive) | SYBR Green I | ~10-20 nM | [5] |
| Chloroquine | P. falciparum (Dd2, resistant) | SYBR Green I | ~100-200 nM | [5] |
| Chloroquine | Heme Polymerase | Heme Polymerization Inhibition | Varies (µM range) |
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | Assay Type | CC50 | Reference |
| This compound | - | - | Not publicly available | - |
| Chloroquine | HEK293 | Dynamic Imaging | 9.883 µM (72h) | [6] |
| Chloroquine | H9C2 (cardiomyocytes) | Dynamic Imaging | 17.1 µM (72h) | [6] |
| Chloroquine | A549 (lung cancer) | MTT Assay | >31.25 µg/mL (weak cytotoxicity at this range) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols relevant to the data presented.
PfLysRS Inhibition Assay
The inhibitory activity of this compound against P. falciparum lysyl-tRNA synthetase (PfLysRS) is typically determined using a biochemical assay that measures the aminoacylation of tRNA.
Workflow:
-
Reaction Mixture Preparation: A reaction mixture containing purified recombinant PfLysRS, ATP, L-lysine, a radiolabeled amino acid (e.g., [3H]-lysine), and in vitro transcribed P. falciparum tRNALys is prepared in an appropriate buffer.
-
Inhibitor Addition: The test compound, this compound, is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) to allow for the aminoacylation of tRNA.
-
Reaction Termination: The reaction is stopped, typically by the addition of a strong acid to precipitate the tRNA and other macromolecules.
-
Separation: The precipitated, charged tRNA is separated from the unreacted, free radiolabeled lysine, usually by filtration through glass fiber filters.
-
Quantification: The amount of radioactivity incorporated into the tRNA is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor, and the IC50 value is determined by non-linear regression analysis.
Plasmodium falciparum Growth Inhibition Assay (SYBR Green I-based)
This is a widely used method to assess the in vitro susceptibility of P. falciparum to antimalarial drugs.[8][9][10][11][12]
Workflow:
-
Parasite Culture: P. falciparum is cultured in human red blood cells in a suitable culture medium. The parasites are synchronized to the ring stage.
-
Drug Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Infection and Incubation: The synchronized parasite culture is added to the wells containing the drug dilutions and incubated for 72 hours under controlled atmospheric conditions.
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. This lyses the red blood cells and allows the dye to bind to the parasite DNA.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The intensity is directly proportional to the amount of parasite DNA, and thus to parasite growth.
-
Data Analysis: The fluorescence readings are used to calculate the percentage of parasite growth inhibition for each drug concentration compared to a drug-free control. The IC50 value is then determined.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding: The desired mammalian cell line is seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Addition: The test compounds are added to the cells at various concentrations.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The CC50 (half-maximal cytotoxic concentration) is then determined.
Summary and Future Perspectives
This compound and chloroquine represent two distinct approaches to antimalarial therapy. Chloroquine, with its long history of use, targets a fundamental parasite detoxification pathway but is hampered by widespread resistance. Its effects on lysosomal pH and protein synthesis contribute to its overall activity.
This compound, on the other hand, is a product of modern, structure-guided drug design, targeting a specific and essential enzyme in the parasite's protein synthesis machinery. Its high potency against PfLysRS is promising. However, the reported discrepancy between its enzymatic and whole-cell activity suggests that factors such as cell permeability or efflux may need to be addressed in future optimization efforts.[2]
For the drug development community, the key takeaways are:
-
Target Specificity: this compound offers a highly specific target, which may translate to a better safety profile compared to drugs with multiple off-target effects.
-
Resistance: Novel mechanisms of action, such as that of this compound, are crucial in the fight against drug-resistant malaria.
-
Structure-Guided Design: The development of this compound showcases the power of structure-based drug design to create potent and selective inhibitors.
-
Challenges: Translating potent enzymatic inhibition into effective whole-cell and in vivo activity remains a critical challenge in drug discovery.
Further research into the structure-activity relationship, pharmacokinetic properties, and in vivo efficacy of this compound and its analogs is warranted to fully assess its potential as a next-generation antimalarial agent.
References
- 1. Chloroquine inhibits heme-dependent protein synthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-guided conversion from an anaplastic lymphoma kinase inhibitor into Plasmodium lysyl-tRNA synthetase selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model [frontiersin.org]
- 7. Chloroquine enhances the cytotoxicity of topotecan by inhibiting autophagy in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iddo.org [iddo.org]
- 9. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
- 10. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Resistance: A Comparative Analysis of Mupirocin Efficacy in Refractory Staphylococcus aureus Strains
For Immediate Release
In the ongoing battle against antimicrobial resistance, the efficacy of established topical agents is a critical area of investigation for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of the aminoacyl-tRNA synthetase inhibitor mupirocin (B1676865) and its performance against resistant strains of Staphylococcus aureus, alongside a key alternative, retapamulin (B1680546). The data presented herein, supported by established experimental protocols, aims to inform strategies for the treatment of challenging skin and soft tissue infections.
Mupirocin, a widely used topical antibiotic, exerts its bactericidal effect by inhibiting isoleucyl-tRNA synthetase (IleRS), an enzyme crucial for bacterial protein synthesis.[1] However, the emergence of mupirocin resistance, particularly in methicillin-resistant Staphylococcus aureus (MRSA), poses a significant clinical challenge. This resistance is primarily categorized into two levels: low-level resistance, resulting from point mutations in the native ileS gene, and high-level resistance, mediated by the acquisition of a plasmid-encoded alternative IleRS gene, mupA or mupB.[1][2][3][4]
Comparative Efficacy Against Resistant Strains: Mupirocin vs. Retapamulin
To contextualize the performance of mupirocin in the face of resistance, this guide presents a comparative analysis with retapamulin, a pleuromutilin (B8085454) antibiotic with a different mechanism of action that involves inhibition of the 50S ribosomal subunit.[1] The following table summarizes the in vitro activity of both compounds against various S. aureus phenotypes.
| Organism/Phenotype | Antimicrobial Agent | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Resistant |
| MRSA | Mupirocin | 155 | - | - | 8 | 10% |
| Retapamulin | 155 | - | - | 0.12 | 2.6% | |
| Mupirocin-Resistant MRSA | Retapamulin | 16 | - | - | - | 6% (94% susceptible) |
| MRSA | Mupirocin | 403 | - | - | - | 9% (3% high-level, 6% low-level) |
| Retapamulin | 403 | 0.008 - 0.5 | - | - | 0.25% | |
| MRSA | Retapamulin | 416 | - | - | 0.12 | - |
| Mupirocin-Resistant MRSA | Retapamulin | 61 | - | - | 0.12 | - |
Data compiled from multiple sources.[1][5][6] MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
The data clearly indicates that while mupirocin resistance is a notable concern, retapamulin retains significant activity against mupirocin-resistant MRSA isolates.[1] This suggests that for infections where mupirocin resistance is suspected or confirmed, retapamulin may serve as a valuable alternative.
Understanding the Mechanisms: Mupirocin Action and Resistance
The development of resistance to mupirocin is a well-characterized process at the molecular level. The following diagram illustrates the mechanism of action of mupirocin and the pathways leading to both low-level and high-level resistance.
References
- 1. In Vitro Activity of Retapamulin against Staphylococcus aureus Resistant to Various Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. Interpretive criteria for mupirocin susceptibility testing of Staphylococcus spp. using CLSI guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Activity of Retapamulin and Antimicrobial Susceptibility Patterns in a Longitudinal Collection of Methicillin-Resistant Staphylococcus aureus Isolates from a Veterans Affairs Medical Center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ihma.com [ihma.com]
A Comparative Guide to the Structural Inhibition of Plasmodium falciparum Lysyl-tRNA Synthetase (PfLysRS)
For Researchers, Scientists, and Drug Development Professionals
The essential role of protein synthesis in the life cycle of the malaria parasite, Plasmodium falciparum, has positioned its aminoacyl-tRNA synthetases (aaRSs) as prime targets for novel antimalarial therapies. Among these, the lysyl-tRNA synthetase (PfLysRS) has garnered significant attention due to its structural divergence from its human counterpart, offering a window for selective inhibition. This guide provides a comprehensive structural and functional comparison of notable PfLysRS inhibitors, supported by experimental data and detailed methodologies, to aid in the ongoing efforts of rational drug design.
Quantitative Comparison of PfLysRS Inhibitors
The inhibitory activities of various compounds against PfLysRS have been evaluated through enzymatic and cell-based assays. The following table summarizes the key quantitative data for prominent inhibitor classes, including the natural product cladosporin (B1252801) and its synthetic analogues, as well as the repurposed anaplastic lymphoma kinase (ALK) inhibitor, ASP3026.
| Inhibitor Class | Compound | PfLysRS IC50 (µM) | P. falciparum (3D7) EC50 (µM) | PfLysRS ΔTm (°C) | Reference |
| Natural Product | Cladosporin | 0.068 | 0.065 | 10.5 | [1] |
| Cladosporin Analogues (Piperidine Scaffold) | Cla-A | ~5.0-9.5 | >10 | ~5-6 | [1] |
| Cla-B | ~5.0-9.5 | >10 | ~5-6 | [1] | |
| Cla-C | ~5.0-9.5 | >10 | ~5-6 | [1] | |
| Cla-D | ~5.0-9.5 | >10 | ~5-6 | [1] | |
| Cla-E | ~5.0-9.5 | >10 | ~5-6 | [1] | |
| Cla-F | ~5.0-9.5 | >10 | ~5-6 | [1] | |
| Repurposed Kinase Inhibitor | ASP3026 | 0.083 | 0.54 | 12.5 | [2][3] |
IC50: Half-maximal inhibitory concentration in enzymatic assays. EC50: Half-maximal effective concentration in parasite growth inhibition assays. ΔTm: Change in melting temperature, indicating ligand binding and protein stabilization.
Structural Insights into Inhibitor Binding
Crystal structures of PfLysRS in complex with inhibitors have revealed distinct binding modes that are crucial for their inhibitory activity and selectivity.
Cladosporin and its Analogues:
The natural product cladosporin binds to the ATP-binding site of PfLysRS, effectively mimicking the adenosine (B11128) moiety of ATP.[4] Its isocoumarin (B1212949) core forms key hydrogen bonds and hydrophobic interactions within the active site. Structural analyses of piperidine-based cladosporin analogues, such as Cla-B and Cla-C, show that they occupy the same binding pocket. However, the replacement of the tetrahydropyran (B127337) ring with a piperidine (B6355638) moiety leads to a decrease in potency, suggesting that the original ring structure is optimal for interaction with PfLysRS.[1]
ASP3026:
The repurposed kinase inhibitor ASP3026 also occupies the ATP-binding site of PfLysRS.[2] Superimposition of the PfLysRS-ASP3026 and PfLysRS-cladosporin structures shows that both inhibitors bind in a similar region. However, ASP3026 induces a slight conformational change in the outer side of the active site cleft (residues 410-460) compared to cladosporin.[2][5] This difference in induced fit may contribute to its distinct structure-activity relationship. The triazine core of ASP3026 mimics the adenine (B156593) of ATP, forming hydrogen bonds with the protein backbone.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data table.
PfLysRS Enzymatic (Aminoacylation) Inhibition Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of PfLysRS, which is the attachment of lysine (B10760008) to its cognate tRNA.
Principle: The assay measures the amount of radiolabeled lysine incorporated into tRNA in the presence of varying concentrations of the inhibitor.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM Hepes-NaOH (pH 7.6), 30 mM KCl, 10 mM MgCl₂, 1 mM DTT, 2 mM ATP, and a mixture of [¹⁴C]-labeled and unlabeled L-lysine.[6]
-
Enzyme and Inhibitor Incubation: Add purified PfLysRS enzyme to the reaction mixture. Then, add the test inhibitor at various concentrations and pre-incubate for a specified time at 37°C.
-
Reaction Initiation: Initiate the aminoacylation reaction by adding total tRNA isolated from P. falciparum.
-
Reaction Quenching: After a defined incubation period (e.g., 20 minutes), stop the reaction by spotting aliquots of the reaction mixture onto filter paper discs pre-soaked in 5% trichloroacetic acid (TCA).[7]
-
Washing: Wash the filter discs extensively with 5% TCA to remove unincorporated radiolabeled lysine.
-
Detection: Dry the filter discs and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro P. falciparum Growth Inhibition Assay (3D7 Strain)
This cell-based assay determines the efficacy of the inhibitors against the live malaria parasite.
Principle: The assay measures the proliferation of P. falciparum in human red blood cells in the presence of the test compound. Parasite growth is often quantified by measuring the incorporation of a radiolabeled nucleic acid precursor or by using a fluorescent DNA-intercalating dye.
Protocol:
-
Parasite Culture: Maintain a synchronized culture of P. falciparum 3D7 strain in human O+ erythrocytes at a defined hematocrit and parasitemia.[8][9]
-
Drug Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate. Include drug-free wells as a negative control and a known antimalarial drug (e.g., chloroquine) as a positive control.
-
Infection: Add the synchronized parasite culture (typically at the ring stage) to each well of the drug plate.
-
Incubation: Incubate the plates for 72 hours under a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.[8]
-
Growth Measurement (SYBR Green I Assay):
-
Lyse the red blood cells by freeze-thawing the plates.
-
Add a lysis buffer containing the fluorescent dye SYBR Green I to each well.
-
Incubate in the dark to allow the dye to intercalate with the parasite DNA.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration compared to the drug-free control. Determine the EC50 value by plotting the inhibition data against the log of the drug concentration and fitting to a sigmoidal dose-response curve.
Thermal Shift Assay (TSA)
This biophysical assay measures the change in the thermal stability of a protein upon ligand binding.
Principle: The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This change in Tm is monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.
Protocol:
-
Reaction Setup: In a 96-well PCR plate, prepare a reaction mixture containing purified PfLysRS protein (2-5 µM) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂), the test inhibitor at a fixed concentration, and a fluorescent dye (e.g., SYPRO Orange).[4]
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, gradually increasing the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C).
-
Fluorescence Monitoring: Continuously monitor the fluorescence intensity in each well as the temperature increases.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The midpoint of the transition in the sigmoidal curve represents the melting temperature (Tm). Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein without the inhibitor from the Tm with the inhibitor.
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Drugging tRNA aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyjournal.org [microbiologyjournal.org]
- 9. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Aminoacyl tRNA Synthetase-IN-3: A Comparative Guide for Researchers
For Immediate Release
Shanghai, China – December 7, 2025 – A comprehensive analysis of Aminoacyl tRNA synthetase-IN-3 (also known as compound 36k3) reveals its potent and selective inhibition of Plasmodium falciparum lysyl-tRNA synthetase (PfLysRS), a crucial enzyme for protein synthesis in the malaria parasite. This guide provides a detailed comparison of this compound with other known PfLysRS inhibitors, offering valuable insights for researchers and drug development professionals in the field of antimalarial therapies.
This compound has been identified as a highly effective inhibitor of PfLysRS with an IC50 of 59.2 nM.[1] More importantly, it demonstrates a significant selectivity of 200-fold for the parasite enzyme over its human counterpart, human lysyl-tRNA synthetase (HsLysRS).[1] This high degree of selectivity is a critical attribute for a drug candidate, as it minimizes the potential for off-target effects and associated toxicity in humans.
This guide presents a comparative overview of this compound against two other well-characterized PfLysRS inhibitors: Cladosporin and ASP3026. The data, summarized in the table below, highlights the inhibitory potency and selectivity of each compound, providing a clear basis for comparison.
Comparative Inhibitory Activity of PfLysRS Inhibitors
| Compound | Target Enzyme | IC50 (nM) | Selectivity (fold) vs. HsLysRS |
| This compound | PfLysRS | 59.2[1] | 200[1] |
| Cladosporin | PfLysRS | ~4 | >100 |
| ASP3026 | PfLysRS | Not specified in abstracts | >380[2][3] |
Note: The IC50 value for ASP3026 against PfLysRS was not explicitly stated in the reviewed abstracts, though its potency is described as being in the nanomolar range.[2][3]
Understanding the Mechanism: The Role of Aminoacyl-tRNA Synthetases
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for the first step of protein synthesis. They catalyze the attachment of a specific amino acid to its corresponding transfer RNA (tRNA) molecule. This "charging" of tRNA is fundamental for the accurate translation of the genetic code into proteins.[4] The inhibition of a pathogen's aaRS, such as PfLysRS, disrupts protein synthesis, ultimately leading to the death of the parasite. The significant structural differences between the aaRSs of pathogens and humans provide a therapeutic window for the development of selective inhibitors.
Experimental Protocols for Inhibitor Characterization
The determination of inhibitory activity and selectivity is paramount in drug discovery. The following outlines a typical experimental protocol for assessing the potency of inhibitors against PfLysRS, based on commonly employed methodologies such as the malachite green assay.
Malachite Green-Based Spectrophotometric Assay for Aminoacyl-tRNA Synthetase Activity
This assay quantifies the activity of aminoacyl-tRNA synthetases by detecting the pyrophosphate (PPi) released during the amino acid activation step. The PPi is converted to inorganic phosphate (B84403) (Pi) by inorganic pyrophosphatase, and the Pi is then detected using a malachite green reagent, which results in a color change that can be measured spectrophotometrically at approximately 620 nm.[5][6][7]
Materials:
-
Purified recombinant PfLysRS and HsLysRS
-
L-lysine
-
ATP
-
Inorganic pyrophosphatase
-
Malachite green reagent
-
Assay buffer (e.g., 40 mM HEPES pH 7.5, 1 mM DTT, 8 mM MgCl2)
-
Inhibitor compounds (this compound, Cladosporin, ASP3026) dissolved in DMSO
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the assay buffer, L-lysine, and ATP.
-
Enzyme Addition: Add the purified PfLysRS or HsLysRS enzyme to the reaction mixture.
-
Inhibitor Addition: Add varying concentrations of the inhibitor compound to the wells. Include control wells with DMSO only (no inhibitor).
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration.
-
Color Development: Stop the reaction and add the malachite green reagent to each well. Allow time for the color to develop.
-
Measurement: Measure the absorbance of each well at 620 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound emerges as a promising lead compound for the development of novel antimalarial drugs due to its potent inhibition of PfLysRS and, critically, its high selectivity over the human ortholog. The comparative data presented in this guide underscores the importance of selectivity in inhibitor design and provides a framework for the continued evaluation and optimization of this and other PfLysRS inhibitors. The detailed experimental protocol offers a standardized method for researchers to validate and compare the performance of new chemical entities targeting this essential parasitic enzyme.
References
- 1. Structure-guided conversion from an anaplastic lymphoma kinase inhibitor into Plasmodium lysyl-tRNA synthetase selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Plasmodium falciparum Lysyl-tRNA synthetase via an anaplastic lymphoma kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Plasmodium falciparum Lysyl-tRNA synthetase via an anaplastic lymphoma kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative In Vivo Efficacy of Novel Aminoacyl-tRNA Synthetase Inhibitors
A detailed guide for researchers and drug development professionals on the in vivo validation of inhibitors targeting Methionyl-tRNA Synthetase (MetRS), Leucyl-tRNA Synthetase (LeuRS), and Isoleucyl-tRNA Synthetase (IleRS).
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for the faithful translation of the genetic code, making them attractive targets for the development of novel antimicrobial agents. Their inhibition leads to the cessation of protein synthesis and subsequent cell death. This guide provides an objective comparison of the in vivo efficacy of several promising aaRS inhibitors, supported by experimental data and detailed methodologies.
I. Overview of Targeted Aminoacyl-tRNA Synthetases and Their Inhibitors
This guide focuses on three key bacterial aminoacyl-tRNA synthetases and their inhibitors that have demonstrated in vivo efficacy:
-
Methionyl-tRNA Synthetase (MetRS): Crucial for initiating protein synthesis by charging tRNA with methionine.
-
REP8839: A selective inhibitor with potent activity against Gram-positive pathogens.
-
MRS-2541: A novel inhibitor with demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA).
-
-
Leucyl-tRNA Synthetase (LeuRS): Responsible for charging tRNA with leucine, a frequently occurring amino acid in proteins.
-
Tavaborole (AN2690): An FDA-approved benzoxaborole for the treatment of onychomycosis.
-
DS86760016: A novel benzoxaborole with activity against Gram-negative bacteria.
-
-
Isoleucyl-tRNA Synthetase (IleRS): Charges tRNA with isoleucine.
-
Mupirocin: A well-established topical antibiotic.
-
Thiomarinol: A hybrid antibiotic with potent activity against mupirocin-resistant MRSA.
-
II. Quantitative Comparison of In Vivo Efficacy
The following tables summarize the in vivo performance of the selected aaRS inhibitors based on available preclinical data.
Table 1: In Vivo Efficacy of Methionyl-tRNA Synthetase (MetRS) Inhibitors
| Inhibitor | Target Organism | Animal Model | Dosing Regimen | Efficacy Metric | Result | Citation |
| REP8839 | Staphylococcus aureus | Mouse thigh infection | Topical | Bacterial load reduction | Significant reduction in bacterial counts | [1] |
| MRS-2541 | MRSA, Streptococcus pyogenes | Mouse thigh infection | 50 mg/kg, oral, q8h | Bacterial load reduction | Comparable to linezolid | [2] |
Table 2: In Vivo Efficacy of Leucyl-tRNA Synthetase (LeuRS) Inhibitors
| Inhibitor | Target Organism | Animal Model | Dosing Regimen | Efficacy Metric | Result | Citation |
| Tavaborole (AN2690) | Trichophyton rubrum | Guinea pig onychomycosis | Topical | Fungal clearance | Effective in clearing fungal infection | [3] |
| DS86760016 | Pseudomonas aeruginosa | Murine urinary tract infection | Varies | Bacterial load reduction | No resistant bacteria observed at effective doses | [4] |
| Borrelidin Analogs | Plasmodium yoelii | Mouse malaria model | 0.25 and 6 mg/kg/day | Parasitemia reduction, survival | 100% mouse survival at effective doses | [5] |
Table 3: In Vivo Efficacy of Isoleucyl-tRNA Synthetase (IleRS) Inhibitors
| Inhibitor | Target Organism | Animal Model | Dosing Regimen | Efficacy Metric | Result | Citation |
| Mupirocin | Staphylococcus aureus | Topical infection models | Topical | Bacterial clearance | Clinically effective for topical infections | [5] |
| Thiomarinol | Mupirocin-resistant MRSA | Not specified in detail | Not specified in detail | In vitro potency | Over 100-fold more potent than mupirocin | [6] |
| Thienopyrimidines | Plasmodium falciparum | Not specified in detail | Not specified in detail | In vitro activity | Rapid parasite killing | [7] |
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for key experiments cited in this guide.
A. Murine Thigh Infection Model (for MetRS and LeuRS inhibitors)
This model is a standard for evaluating the in vivo efficacy of antibacterial agents.
-
Animal Preparation: Female BALB/c mice (6-8 weeks old) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Inoculation: A bacterial suspension of the target organism (e.g., MRSA) is injected into the thigh muscle of each mouse.
-
Treatment: At a specified time post-infection (e.g., 2 hours), the test compound (e.g., MRS-2541) is administered via the desired route (e.g., orally). A vehicle control and a positive control (e.g., linezolid) are included.
-
Endpoint: After a set treatment period (e.g., 24 hours), mice are euthanized, and the thigh muscles are excised, homogenized, and plated on appropriate agar (B569324) to determine the number of colony-forming units (CFU) per gram of tissue.
-
Data Analysis: The reduction in bacterial load (log10 CFU/g) is calculated by comparing the treated groups to the vehicle control group at the start of therapy.
B. Murine Urinary Tract Infection Model (for LeuRS inhibitors)
This model is used to assess the efficacy of compounds targeting urinary tract pathogens.
-
Animal Preparation: Female C3H/HeN mice (6-8 weeks old) are used.
-
Inoculation: A bacterial suspension of the target uropathogen (e.g., P. aeruginosa) is instilled directly into the bladder via a catheter.
-
Treatment: The test compound (e.g., DS86760016) is administered at various doses and schedules.
-
Endpoint: At specified time points, urine and/or bladder and kidney tissues are collected, homogenized, and plated to determine bacterial counts (CFU/ml or CFU/g).
-
Data Analysis: The efficacy is determined by the reduction in bacterial titers in the urine and tissues of treated mice compared to untreated controls.
IV. Mechanism of Action and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described.
A. Signaling Pathway: Inhibition of Protein Synthesis by aaRS Inhibitors
Caption: Inhibition of aaRS blocks protein synthesis, leading to cell death.
B. Experimental Workflow: Murine Thigh Infection Model
Caption: Workflow for assessing antibacterial efficacy in a mouse thigh model.
C. Logical Relationship: Benzoxaborole Mechanism of Action
Caption: Benzoxaboroles form a covalent adduct, inhibiting LeuRS.
V. Conclusion
The inhibitors targeting methionyl-, leucyl-, and isoleucyl-tRNA synthetases represent promising avenues for the development of new antimicrobial therapies. The data presented in this guide highlight the in vivo potential of several lead compounds. Notably, the benzoxaboroles show broad applicability against fungi and both Gram-positive and Gram-negative bacteria, while novel MetRS and IleRS inhibitors demonstrate potent efficacy against challenging pathogens like MRSA and parasites. Further preclinical and clinical evaluation of these compounds is warranted to address the growing threat of antimicrobial resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. In Vitro and In Vivo Activities of DS86760016, a Novel Leucyl-tRNA Synthetase Inhibitor for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Inhibition of Isoleucyl-tRNA Synthetase by the Hybrid Antibiotic Thiomarinol – Department of Chemistry [chem.unc.edu]
- 7. escholarship.org [escholarship.org]
A Comparative Guide to the Selectivity of Aminoacyl-tRNA Synthetase Inhibitors for Plasmodium falciparum Lysyl-tRNA Synthetase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of inhibitors targeting aminoacyl-tRNA synthetases (aaRSs) in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The focus is on the selectivity of these compounds for the parasite's lysyl-tRNA synthetase (PfLysRS) over the human homolog, a critical parameter for therapeutic potential. We present a detailed analysis of ASP3026, a repurposed kinase inhibitor, in comparison to the well-characterized natural product cladosporin (B1252801) and the bicyclic azetidine (B1206935) BRD3914, which targets a different aaRS in the parasite.
Executive Summary
Aminoacyl-tRNA synthetases are essential enzymes for protein synthesis and have emerged as promising targets for the development of novel antimalarial drugs. Selectivity for the parasite enzyme over the human counterpart is paramount to minimize off-target effects. This guide evaluates three distinct inhibitors:
-
ASP3026: A repurposed anaplastic lymphoma kinase (ALK) inhibitor that demonstrates potent and highly selective inhibition of PfLysRS.
-
Cladosporin: A natural fungal metabolite known for its potent and selective inhibition of PfLysRS.
-
Bicyclic Azetidine (BRD3914): A potent antimalarial that targets the parasite's phenylalanyl-tRNA synthetase (PfPheRS), offering a comparative perspective on targeting different aaRSs.
Quantitative Data Comparison
The following tables summarize the key quantitative data for the enzymatic inhibition and in vitro antiplasmodial activity of the selected compounds.
Table 1: Enzymatic Inhibition of P. falciparum and Human Aminoacyl-tRNA Synthetases
| Compound | Target Enzyme | Inhibitor Concentration (IC50) | Human Homolog (IC50) | Selectivity Index (Human IC50 / Parasite IC50) |
| ASP3026 | PfLysRS | 0.66 µM | >250 µM[1] | >378-fold[1] |
| Cladosporin | PfLysRS | 61 nM[2] | >20 µM[2] | >327-fold[2] |
| BRD3914 | PfPheRS | Data not available | Data not available | Data not available |
Table 2: In Vitro Antiplasmodial Activity
| Compound | P. falciparum Strain(s) | Half-maximal Effective Concentration (EC50) | Cytotoxicity (CC50) |
| ASP3026 | 3D7 | 5.61 µM[1] | >25 µM (various human cell lines) |
| Cladosporin | 3D7, Dd2 | 45.4 - 115 nM[2] | >10 µM (HepG2-CD81 cells)[2] |
| BRD3914 | Dd2 | 15 nM | >50 µM (HEK293, HepG2), 38 µM (A549) |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams are provided.
Caption: The two-step aminoacylation reaction catalyzed by LysRS and the point of inhibition.
Caption: A generalized workflow for the discovery and characterization of PfLysRS inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to characterize these inhibitors.
PfLysRS Enzyme Inhibition Assay (ATP-PPi Exchange Assay)
This assay measures the enzymatic activity of LysRS by quantifying the exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, a reaction dependent on the formation of the lysyl-adenylate intermediate.
-
Reagents: Recombinant PfLysRS and human LysRS, L-lysine, ATP, [³²P]PPi, reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT), activated charcoal.
-
Procedure:
-
The reaction is initiated by adding the enzyme to a mixture containing the reaction buffer, L-lysine, ATP, and [³²P]PPi, with or without the test inhibitor at varying concentrations.
-
The reaction is incubated at a constant temperature (e.g., 37°C) for a defined period.
-
The reaction is quenched by the addition of a solution containing activated charcoal, which binds to the radiolabeled ATP.
-
The charcoal is washed to remove unincorporated [³²P]PPi.
-
The radioactivity of the charcoal, corresponding to the amount of [³²P]ATP formed, is measured using a scintillation counter.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
P. falciparum Growth Inhibition Assay (SYBR Green I-based)
This cell-based assay determines the efficacy of compounds in inhibiting the growth of P. falciparum in in vitro cultures of human red blood cells. The fluorescence of SYBR Green I, which intercalates with parasite DNA, is used as a readout for parasite proliferation.
-
Materials: Synchronized cultures of P. falciparum (e.g., 3D7 or Dd2 strains), human red blood cells, complete culture medium, 96-well plates, SYBR Green I lysis buffer.
-
Procedure:
-
A suspension of parasitized red blood cells is plated into 96-well plates containing serial dilutions of the test compounds.
-
The plates are incubated for 72 hours under standard parasite culture conditions (e.g., 37°C, 5% CO₂, 5% O₂).
-
SYBR Green I lysis buffer is added to each well, and the plates are incubated in the dark to allow for cell lysis and DNA staining.
-
The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
EC50 values are calculated by fitting the fluorescence data to a dose-response curve.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics between an inhibitor and its target enzyme in real-time.
-
Instrumentation and Reagents: SPR instrument (e.g., Biacore), sensor chip (e.g., CM5), amine coupling kit, recombinant PfLysRS, running buffer, and test compounds.
-
Procedure:
-
The PfLysRS enzyme is immobilized onto the surface of the sensor chip.
-
A continuous flow of running buffer is passed over the chip surface to establish a stable baseline.
-
The test compound is injected at various concentrations over the enzyme-coated surface.
-
The binding of the compound to the enzyme is detected as a change in the refractive index, which is recorded in a sensorgram.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff to kon.
-
Conclusion
The data presented in this guide highlights the potential of targeting aminoacyl-tRNA synthetases for the development of novel antimalarials. Both ASP3026 and cladosporin exhibit potent and highly selective inhibition of PfLysRS, a crucial attribute for a successful therapeutic agent. The bicyclic azetidine BRD3914, while targeting a different aaRS, also demonstrates impressive antiplasmodial activity.
For researchers and drug development professionals, these findings underscore the value of:
-
Target-based screening and repurposing existing drugs as exemplified by ASP3026.
-
Exploiting natural products as a source of novel scaffolds, as shown by cladosporin.
-
Investigating multiple aaRSs to broaden the portfolio of potential antimalarial targets.
Further investigation into the pharmacokinetic and pharmacodynamic properties of these and similar compounds is warranted to advance them through the drug development pipeline. The detailed experimental protocols provided herein offer a foundation for such future studies.
References
Benchmarking a Novel Aminoacyl-tRNA Synthetase Inhibitor Against Established Antimalarials
A Comparative Guide for Researchers in Drug Development
In the global fight against malaria, the continuous emergence of drug-resistant Plasmodium parasites necessitates the exploration of novel therapeutic targets. One such promising avenue is the inhibition of aminoacyl-tRNA synthetases (aaRS), enzymes crucial for parasite protein synthesis and survival. This guide provides a comparative analysis of a representative potent aminoacyl-tRNA synthetase inhibitor, a derivative of Borrelidin (herein referred to as aaRS-IN-Bor-Analog), against the widely used antimalarial drugs: Chloroquine, Artemisinin, and Mefloquine.
Performance Snapshot: A Head-to-Head Comparison
The following tables summarize the in vitro and in vivo performance of aaRS-IN-Bor-Analog against standard antimalarials, offering a clear overview of their relative potencies, safety profiles, and efficacies.
Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity
| Compound | Target/Mechanism of Action | IC50 (nM) vs. P. falciparum | CC50 (nM) vs. Human Cell Line (e.g., HEK293) | Selectivity Index (CC50/IC50) |
| aaRS-IN-Bor-Analog | Threonyl-tRNA synthetase (ThrRS) inhibition | ~1-10[1] | >8-fold higher than Borrelidin[1] | High |
| Chloroquine | Heme detoxification inhibition | 20-100 (sensitive strains)[2] | Varies significantly | Moderate to High |
| Artemisinin | Heme-activated free radical formation | 1-10[1] | High | Very High |
| Mefloquine | Inhibition of protein synthesis (80S ribosome) | 10-30 | Varies | Moderate |
Note: IC50 (half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. CC50 (half-maximal cytotoxic concentration) is the concentration of a drug that is required to kill 50% of cultured cells. The Selectivity Index is a measure of a drug's specificity for the parasite over host cells.
Table 2: In Vivo Efficacy in Murine Malaria Models
| Compound | Mouse Model | Dosing Regimen | Parasitemia Reduction | Survival Rate |
| aaRS-IN-Bor-Analog | P. yoelii-infected mice | Oral administration | Significant reduction, comparable to Chloroquine[1] | 100%[1] |
| Chloroquine | P. berghei or P. yoelii | Oral or subcutaneous | Dose-dependent reduction | High in sensitive models |
| Artemisinin | P. berghei or P. yoelii | Oral or intravenous | Rapid and significant reduction | High |
| Mefloquine | P. berghei or P. yoelii | Oral | Dose-dependent reduction | High |
Understanding the Mechanisms: A Visual Guide
The distinct mechanisms of action of these antimalarial agents are crucial for understanding their efficacy and potential for combination therapies.
Caption: Mechanisms of action for aaRS-IN-Bor-Analog and known antimalarials.
Experimental Protocols: A Guide to Reproducible Research
The data presented in this guide are based on established experimental protocols. Detailed methodologies for key assays are provided below to ensure reproducibility and facilitate further research.
In Vitro Antiplasmodial Activity Assay (IC50 Determination)
This protocol is adapted from standard SYBR Green I-based fluorescence assays for determining the in vitro susceptibility of P. falciparum.
Caption: Workflow for in vitro antiplasmodial activity assay.
Materials:
-
Plasmodium falciparum culture (e.g., 3D7 or Dd2 strains)
-
Human erythrocytes
-
RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin
-
Test compounds and control drugs
-
96-well black, clear-bottom microplates
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I nucleic acid gel stain
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in culture medium in the 96-well plates.
-
Add synchronized ring-stage parasites to each well to achieve a final parasitemia of approximately 0.5% and a hematocrit of 2%.
-
Incubate the plates for 72 hours under standard culture conditions.
-
After incubation, add lysis buffer containing SYBR Green I to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (CC50 Determination)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compounds and control
-
96-well clear microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Absorbance plate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate the plates for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the CC50 values from the dose-response curves.
In Vivo Efficacy Study (4-Day Suppressive Test)
The Peters' 4-day suppressive test is a standard method to evaluate the in vivo antimalarial activity of a compound in a murine model.
References
Dual-Site Inhibition of Plasmodium falciparum Lysyl-tRNA Synthetase: A Comparative Guide to Aminoacyl tRNA Synthetase-IN-3
An in-depth analysis of Aminoacyl tRNA synthetase-IN-3 (compound 36k3), a novel inhibitor of Plasmodium falciparum lysyl-tRNA synthetase (PfLysRS), reveals a potent dual-binding mechanism. This guide provides a comparative overview of its binding site, mechanism of action, and inhibitory efficacy against other known PfLysRS inhibitors, supported by experimental data and detailed protocols.
This compound has been identified as a highly potent and selective inhibitor of the essential malaria parasite enzyme, lysyl-tRNA synthetase (PfLysRS).[1] This novel compound was developed through a structure-guided approach, evolving from a known human Anaplastic Lymphoma Kinase (ALK) inhibitor, ASP3026.[2] The key innovation in the design of this compound is the covalent attachment of an L-lysine moiety, enabling it to simultaneously occupy both the ATP and L-lysine binding sites of the enzyme.[1][2]
Comparative Analysis of PfLysRS Inhibitors
The efficacy of this compound is best understood in comparison to its predecessors and other known inhibitors of PfLysRS. The following table summarizes the key quantitative data for this compound, its precursor (compound 36), the parent compound (ASP3026), and another well-characterized PfLysRS inhibitor, cladosporin (B1252801).
| Inhibitor | Target Enzyme | IC50 (nM) | Dissociation Constant (Kd) (nM) | Binding Site(s) | Selectivity |
| This compound (36k3) | P. falciparum LysRS (PfLysRS) | 59.2[1] | Not Reported | ATP and L-lysine[1] | High for PfLysRS over human ALK[2] |
| Compound 36 (precursor) | P. falciparum LysRS (PfLysRS) | Not Reported | 15.9[2] | ATP[2] | High for PfLysRS over human ALK[2] |
| ASP3026 | P. falciparum LysRS (PfLysRS) | 657 ± 195[3] | Not Reported | ATP[3] | Moderate (also inhibits human ALK with IC50 of 3.5 nM)[2][4] |
| Cladosporin | P. falciparum LysRS (PfLysRS) | ~4[1] | Not Reported | ATP (mimics adenosine)[5] | >100-fold for PfLysRS over human LysRS[6] |
Mechanism of Action and Binding Site Confirmation
Aminoacyl-tRNA synthetases catalyze the crucial first step in protein synthesis: the attachment of a specific amino acid to its cognate tRNA. This two-step reaction involves the initial activation of the amino acid with ATP to form an aminoacyl-adenylate intermediate, followed by the transfer of the aminoacyl group to the tRNA. PfLysRS is essential for the viability of the malaria parasite, making it an attractive drug target.[7][8]
The binding site of this compound was confirmed through a combination of structural biology and biochemical assays. The parent compound, ASP3026, was identified as an ATP-competitive inhibitor of PfLysRS.[3] The subsequent development involved structure-guided modifications to enhance potency and selectivity for the parasite enzyme over the human kinase ALK. The final compound, this compound, incorporates an L-lysine residue, allowing it to bind across both the ATP and the adjacent L-lysine substrate-binding pockets, creating a highly potent and selective inhibitor.[2]
Caption: Comparative binding mechanisms of PfLysRS inhibitors.
Experimental Protocols
The confirmation of the binding site and inhibitory potency of this compound and its analogues relies on a suite of biochemical and biophysical assays.
PfLysRS Enzymatic Activity Assay
This assay measures the ATP hydrolysis activity of PfLysRS, the first step of the aminoacylation reaction. The inhibition of this activity by a compound is used to determine its IC50 value.
-
Principle: The amount of ATP remaining after the enzymatic reaction is quantified using a luciferase-based assay (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the PfLysRS activity.
-
Protocol Outline:
-
Recombinant PfLysRS is incubated with varying concentrations of the inhibitor in an appropriate assay buffer containing L-lysine.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the remaining ATP is measured by adding the luciferase reagent and quantifying the resulting luminescence.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Thermal Shift Assay (TSA)
TSA, or differential scanning fluorimetry, is used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.
-
Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein is heated and unfolds, these regions become exposed, causing an increase in fluorescence. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). Ligand binding typically stabilizes the protein, resulting in an increase in its Tm.
-
Protocol Outline:
-
Purified PfLysRS is mixed with a fluorescent dye (e.g., SYPRO Orange) and the test compound in a 96-well PCR plate.[7][9]
-
The plate is heated in a real-time PCR machine with a temperature gradient (e.g., 25°C to 95°C).
-
Fluorescence is measured at each temperature increment.
-
The melting temperature (Tm) is determined from the resulting melt curve. The change in Tm (ΔTm) in the presence of the compound indicates binding.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
-
Principle: One molecule (e.g., PfLysRS) is immobilized on a sensor chip. A solution containing the other molecule (the inhibitor) is flowed over the surface. The binding interaction causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
-
Protocol Outline:
-
Purified PfLysRS is immobilized on an SPR sensor chip.
-
A series of concentrations of the inhibitor are injected over the sensor surface, and the association is monitored.
-
A running buffer is then flowed over the surface to monitor the dissociation of the inhibitor.
-
The resulting sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[3]
-
X-ray Crystallography
This technique provides high-resolution structural information about the protein-inhibitor complex, revealing the precise binding mode.
-
Principle: A purified protein-inhibitor complex is crystallized. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.[10][11]
-
Protocol Outline:
-
Highly pure and concentrated PfLysRS is incubated with a molar excess of the inhibitor.
-
Crystallization conditions are screened using various precipitants, buffers, and additives.
-
Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved using molecular replacement and refined to yield a detailed 3D model of the protein-inhibitor complex.
-
Caption: A generalized workflow for the discovery and characterization of PfLysRS inhibitors.
References
- 1. Inhibition of Plasmodium falciparum Lysyl-tRNA synthetase via an anaplastic lymphoma kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Structure-guided conversion from an anaplastic lymphoma kinase inhibitor into Plasmodium lysyl-tRNA synthetase selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Selective and specific inhibition of the plasmodium falciparum lysyl-tRNA synthetase by the fungal secondary metabolite cladosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural analysis of malaria-parasite lysyl-tRNA synthetase provides a platform for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal Protocols for Novel Chemical Compounds in Research
Important Notice: No specific Safety Data Sheet (SDS) is available for a compound designated "Aminoacyl tRNA synthetase-IN-3." The disposal procedures outlined below are general best practices for handling and disposing of novel or uncharacterized chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations. Never dispose of chemical waste without a thorough understanding of its specific hazards.
I. Pre-Disposal Planning and Hazard Assessment
Before beginning any experiment that will generate waste, a comprehensive disposal plan must be established. This is a critical step in ensuring laboratory safety and regulatory compliance.
Key Steps:
-
Consult the Safety Data Sheet (SDS): For any known chemical, the SDS is the primary source of information regarding hazards, handling, and disposal. If an SDS is not available, as in the case of a novel compound, a risk assessment must be performed.
-
Conduct a Risk Assessment: Evaluate the potential hazards of the new compound based on its chemical structure, functional groups, and any available toxicological data from similar compounds.
-
Contact EHS: Your institution's EHS department is the definitive resource for guidance on the proper disposal of hazardous and non-hazardous chemical waste. Provide them with all available information about the compound.
-
Segregate Waste Streams: Plan for the segregation of different types of waste to prevent dangerous reactions and to ensure proper disposal.
II. Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are fundamental to safe and compliant laboratory operations. Waste should be segregated based on its chemical compatibility and hazard class.
Table 1: Common Laboratory Waste Categories and Segregation
| Waste Category | Description | Examples | Disposal Container |
| Halogenated Solvents | Organic solvents containing halogens (F, Cl, Br, I). | Dichloromethane, Chloroform, Perchloroethylene | Clearly labeled, compatible solvent container. |
| Non-Halogenated Solvents | Organic solvents without halogens. | Acetone, Ethanol, Hexanes, Toluene | Clearly labeled, compatible solvent container. |
| Aqueous Waste | Water-based solutions containing hazardous chemicals. | Heavy metal solutions, acidic or basic solutions | Clearly labeled, compatible container. pH may need to be neutralized. |
| Solid Chemical Waste | Solid chemicals, contaminated labware (e.g., gloves, weigh boats). | Unused reagents, reaction byproducts, contaminated silica (B1680970) gel | Clearly labeled, compatible solid waste container. |
| Sharps Waste | Needles, scalpels, razor blades, and other items that can puncture skin. | Syringes, contaminated glass slides | Puncture-resistant sharps container. |
III. Step-by-Step Disposal Workflow
The following workflow provides a general procedure for the disposal of a hypothetical novel chemical compound like "this compound."
IV. Labeling and Storage of Chemical Waste
Accurate and thorough labeling of all waste containers is a critical safety and regulatory requirement.
All hazardous waste labels must include:
-
The words "Hazardous Waste"
-
The full chemical name of all contents (no abbreviations or formulas)
-
The approximate percentage of each component
-
The date accumulation started
-
The specific hazards (e.g., flammable, corrosive, toxic)
Waste containers should be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel. The SAA must be a secondary containment bin to prevent spills.
V. Decontamination and Spill Procedures
In the event of a spill of a novel compound, immediate and appropriate action is necessary to protect laboratory personnel and the environment.
General Spill Cleanup Procedure for a Minor Spill:
-
Alert others in the area.
-
Contain the spill with absorbent materials from a spill kit.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Clean the area from the outside in, using appropriate neutralizing agents if necessary.
-
Collect all contaminated materials in a designated hazardous waste bag or container.
-
Label the waste container with the contents and the words "Hazardous Waste."
-
Decontaminate the area and any equipment used for cleanup.
For large or highly hazardous spills, evacuate the area immediately and contact your institution's EHS and emergency services.
Personal protective equipment for handling Aminoacyl tRNA synthetase-IN-3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Aminoacyl tRNA synthetase-IN-3. The following procedures are based on standard laboratory safety protocols and data from similar chemical compounds, ensuring a comprehensive approach to operational safety and disposal.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure to laboratory chemicals. The following table summarizes the recommended PPE for handling this compound, based on general safety data sheets for similar compounds.
| Protection Type | Specific Recommendation | Purpose |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | To protect eyes from splashes or aerosols. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before use. | To prevent skin contact with the compound. |
| Skin and Body Protection | Laboratory coat. Additional protective clothing may be necessary based on the scale of the operation. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for small-scale laboratory use if handled in a well-ventilated area or a chemical fume hood. If aerosols may be generated, a NIOSH-approved respirator is recommended. | To prevent inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes risks and ensures the integrity of experiments.
-
Preparation :
-
Ensure a clean and organized workspace.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that a safety shower and eyewash station are accessible.
-
Review the experimental protocol thoroughly before starting.
-
-
Handling the Compound :
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use appropriate tools (spatulas, weigh paper) for transferring the solid compound to prevent contamination and exposure.
-
For creating solutions, add the solid to the solvent slowly to avoid splashing.
-
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek medical attention.[1]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Disposal Plan: Waste Management Protocol
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
-
Waste Segregation :
-
Collect all waste contaminated with this compound separately from other laboratory waste. This includes unused compound, contaminated consumables (e.g., pipette tips, tubes), and cleaning materials.
-
-
Waste Container :
-
Use a clearly labeled, leak-proof waste container designated for chemical waste. The label should include the name of the compound and the appropriate hazard symbols if known.
-
-
Disposal Procedure :
-
Follow your institution's specific guidelines for chemical waste disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Arrange for pickup by your institution's environmental health and safety (EHS) department.
-
Experimental Workflow and Signaling Pathway
Aminoacyl-tRNA Synthetase Function
Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that play a critical role in protein synthesis.[2] Their primary function is to attach the correct amino acid to its corresponding transfer RNA (tRNA) molecule.[2][3] This "charging" of tRNA is a crucial step in translating the genetic code from messenger RNA (mRNA) into a protein sequence.[2][3] Inhibitors of these enzymes, such as this compound, are valuable tools for studying protein synthesis and for potential therapeutic development.
The diagram below illustrates the general workflow for handling and using an Aminoacyl tRNA synthetase inhibitor in a research setting.
Caption: Workflow for handling this compound.
The following diagram illustrates the simplified signaling pathway of protein synthesis and the point of inhibition by an Aminoacyl-tRNA synthetase inhibitor.
Caption: Inhibition of protein synthesis by an aaRS inhibitor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
